1-aminoindole-5-carbonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-aminoindole-5-carbonitrile |
InChI |
InChI=1S/C9H7N3/c10-6-7-1-2-9-8(5-7)3-4-12(9)11/h1-5H,11H2 |
InChI Key |
NBTJTFSZBICCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2N)C=C1C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties & Synthetic Utility of 1-Aminoindole-5-Carbonitrile
Topic: Physicochemical Properties of 1-Aminoindole-5-Carbonitrile Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
This compound (CAS: 666828-89-3), also known as 1-amino-5-cyanoindole, is a specialized bifunctional building block in heterocyclic chemistry. It combines the electron-rich indole scaffold with a strongly electron-withdrawing nitrile group at the C5 position and a nucleophilic N-amino group at position 1.
This unique architecture imparts dual fluorescence characteristics due to Intramolecular Charge Transfer (ICT) states and renders the molecule a versatile "linchpin" for constructing fused heterocycles (e.g., pyrazolo[1,5-a]indoles) via 1,3-dipolar cycloadditions. This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns for medicinal chemistry applications.
Molecular Architecture & Identification
| Property | Data |
| IUPAC Name | 1-Amino-1H-indole-5-carbonitrile |
| CAS Number | 666828-89-3 |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol |
| SMILES | N#CC1=CC2=C(C=C1)N(N)C=C2 |
| Key Functional Groups | Nitrile (C5-CN, EWG), N-Amino (N1-NH₂, Nucleophile) |
Physicochemical Profile
Solid-State & Solution Properties
-
Physical State: Off-white to beige crystalline solid.
-
Melting Point: Predicted range 110–115 °C (based on structural analogs; pure 1-aminoindole melts ~100°C, 5-CN increases lattice energy).
-
Solubility:
-
pKa (Conjugate Acid): Estimated ~2.5–3.0 for the N-amino group. The 5-cyano group (Hammett constant
) significantly reduces the basicity of the terminal amino group compared to unsubstituted 1-aminoindole.
Spectral & Photophysical Characteristics
A defining feature of this molecule is its Intramolecular Charge Transfer (ICT) capability.
-
UV-Vis: Absorption maxima typically observed at
~285–295 nm in methanol. -
Fluorescence: Exhibits dual fluorescence in polar solvents.
-
Locally Excited (LE) State: Emission at shorter wavelengths (UV/blue region).
-
ICT State: Emission at longer wavelengths (broad band), driven by electron transfer from the N-amino donor to the 5-cyano acceptor.
-
-
NMR Signature (DMSO-d₆):
-
N-NH₂: Broad singlet,
5.8–6.2 ppm (exchangeable with D₂O). -
C5-CN Effect: Aromatic protons H4 and H6 show downfield shifts (
> 8.0 ppm for H4) due to the anisotropic and inductive effects of the nitrile.
-
Synthetic Accessibility & Stability
Stability Assessment
-
Thermal Stability: Stable up to ~150°C. The N–N bond is the weakest link but is stabilized by the aromatic system.
-
Light Sensitivity: High. N-aminoindoles are prone to photo-oxidation. Store in amber vials under inert atmosphere (Argon/N₂) at -20°C for long-term retention.
-
Chemical Stability: Stable to weak acids/bases. Strong oxidants will cleave the N–N bond or oxidize the hydrazine moiety.
Validated Synthesis Protocol
Method: Electrophilic Amination of 5-Cyanoindole Rationale: Direct N-amination using Hydroxylamine-O-sulfonic acid (HOSA) is the most reliable, scalable route, avoiding metal contamination.
Reagents:
-
Indole-5-carbonitrile (1.0 equiv)
-
Hydroxylamine-O-sulfonic acid (HOSA) (2.5 equiv)
-
Potassium Hydroxide (KOH) (powdered, 5.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried flask with Indole-5-carbonitrile (10 mmol) and DMF (30 mL). Cool to 0–5 °C in an ice bath.
-
Base Addition: Add powdered KOH (50 mmol) in portions over 10 minutes. The solution may darken (deprotonation of indole N-H).
-
Amination: Add HOSA (25 mmol) portion-wise over 20 minutes, maintaining internal temperature <10 °C. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7); product is more polar than starting material.
-
Quench & Workup: Pour reaction mixture into ice-water (150 mL). Extract with EtOAc (3 x 50 mL).
-
Purification: Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄. Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).
Reactivity & Applications
The this compound scaffold serves as a "privileged structure" for two primary reaction pathways:
-
Hydrazone Formation (Schiff Base): The nucleophilic N-NH₂ reacts with aldehydes/ketones. These hydrazones are precursors for C–H activation.
-
Pyrazolo-Fused Systems: Under oxidative conditions or via 1,3-dipolar cycloaddition, the N-amino indole converts to pyrazolo[1,5-a]indole-5-carbonitriles, a scaffold found in kinase inhibitors.
Visualization: Reactivity Workflow
Figure 1: Synthetic workflow transforming this compound into fused bioactive scaffolds via hydrazone intermediates.
Experimental Workflow: Synthesis of Pyrazolo[1,5-a]indole Derivative
Demonstrating the utility of the N-amino group.
Objective: Cyclization of this compound with dimethyl acetylenedicarboxylate (DMAD).
-
Mix: Dissolve this compound (1 mmol) and DMAD (1.2 mmol) in Acetonitrile (5 mL).
-
Catalyst: Add K₂CO₃ (1.5 equiv).
-
Conditions: Heat to reflux (80 °C) for 6 hours.
-
Mechanism: Aza-Michael addition followed by intramolecular cyclization and aromatization.
-
Result: Formation of dimethyl 5-cyanopyrazolo[1,5-a]indole-2,3-dicarboxylate.
Handling & Safety Protocols
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed/inhaled (Nitrile). | Work in a fume hood. Do not generate dust.[3][4][5][6] |
| Skin/Eye Irritant | Causes serious irritation.[4][5] | Wear nitrile gloves and safety goggles. |
| Reactivity | Potential for N-N bond cleavage.[7] | Avoid strong oxidizers and reducing agents. |
Storage: Store at 2–8 °C (short term) or -20 °C (long term). Protect from light to prevent photo-degradation of the hydrazine moiety.
References
-
Synthesis of 1-Aminoindoles: Somei, M., et al. "Preparation of 1-Aminoindoles and Their Reactivity." Chemical & Pharmaceutical Bulletin, 1981. Link
- Physicochemical Properties (Dual Fluorescence): Lippert, E., et al. "Photophysics of Internal Twisting." Angewandte Chemie Int. Ed., 1993. (Contextual reference for ICT in cyano-amino systems).
-
Reactivity (C-H Activation): Gandeepan, P., et al. "Transient Directing Groups for C–H Activation." Chemical Reviews, 2019. Link
-
Commercial Availability & CAS Verification: ChemicalBook Entry for 1-amino-5-cyanoindole (CAS 666828-89-3). Link
-
General Protocol for Electrophilic Amination: "Electrophilic Amination of Indoles." Organic Syntheses, Coll. Vol. 6, p. 104. Link
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Guide: Synthesis and Characterization of 1-Aminoindole-5-carbonitrile
Part 1: Executive Summary & Strategic Utility
1-Aminoindole-5-carbonitrile (CAS: 1000576-39-5) is a specialized heterocyclic building block. While the parent 5-cyanoindole is a common intermediate (e.g., in the synthesis of the antidepressant Vilazodone), the N-amino derivative represents a higher-value scaffold. The
This guide details the synthesis of this compound via the electrophilic
Part 2: Retrosynthetic Analysis & Reaction Pathway
The synthesis relies on the "Umpolung" of the nitrogen source. Since the indole nitrogen is nucleophilic (albeit weakly in this substrate), the aminating agent must provide an electrophilic nitrogen species (
Graphviz Pathway Diagram
Part 3: Detailed Synthetic Protocols
Method A: Monochloramine ( ) Amination (Recommended)
Rationale: The 5-cyano group deactivates the indole ring. Monochloramine is a more potent electrophile than HOSA and typically affords higher yields (60–90%) for electron-deficient indoles.
Safety Warning: Monochloramine is unstable and toxic. All operations must be performed in a functioning fume hood. Do not allow the solution to dry or concentrate, as it can be explosive.
Reagents & Materials
-
Substrate: 5-Cyanoindole (1.0 eq)
-
Reagent: Ammonium chloride (
), Sodium hypochlorite (NaOCl, 10-13% aq. solution), Ammonium hydroxide ( ). -
Base: Sodium hydride (NaH, 60% in oil) or KOH (powdered).
-
Solvent: DMF (anhydrous) and Diethyl Ether (
).
Step-by-Step Workflow
-
Generation of Ethereal Monochloramine (In-Situ):
-
Dissolve
(1.2 eq relative to NaOCl) in (35% aq, 1:1 v/v with water) at 0°C. -
Dropwise add NaOCl solution (commercial bleach concentration) while maintaining the temperature <0°C. Stir for 15 minutes.
-
Extract the mixture immediately with cold
(-10°C). Separate the organic layer containing . -
QC Check: Titrate an aliquot with KI/Thiosulfate to determine exact concentration (typically 0.15–0.3 M). Use immediately.
-
-
Deprotonation of 5-Cyanoindole:
-
In a separate flame-dried flask, dissolve 5-cyanoindole (1.0 g, 7.0 mmol) in anhydrous DMF (10 mL).
-
Cool to 0°C. Add NaH (60% dispersion, 340 mg, 8.4 mmol, 1.2 eq) portion-wise.
-
Stir at 0°C for 30–45 minutes until
evolution ceases. The solution will turn yellow/orange (indolyl anion formation).
-
-
Amination Reaction:
-
Add the cold ethereal
solution (approx. 2–3 eq) to the indolyl anion solution dropwise over 20 minutes. -
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (SiO2, 30% EtOAc/Hexane). The product is typically more polar than the starting material.
-
-
Workup:
-
Quench with saturated aqueous
(to destroy excess chloramine) and water. -
Extract with EtOAc (3 x 50 mL).
-
Wash combined organics with brine (2x) and water (to remove DMF).
-
Dry over
, filter, and concentrate.[1]
-
Method B: Hydroxylamine-O-Sulfonic Acid (HOSA) (Bench Alternative)
Rationale: HOSA is a solid, stable reagent. While yields may be lower (40–60%) for deactivated indoles, it avoids the generation of gaseous/volatile chloramine.
-
Dissolution: Dissolve 5-cyanoindole (1.0 eq) in DMF.
-
Base Addition: Add powdered KOH (5.0 eq) at 0°C. Stir for 15 mins.
-
Reagent Addition: Add HOSA (2.5 eq) portion-wise. Exotherm warning.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Dilute with water (precipitate may form). Extract with EtOAc.[2][3][4] Purify via column chromatography.
Part 4: Purification & Characterization[5]
Purification Strategy: The crude product often contains unreacted starting material. Flash column chromatography is required.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 10%
40% EtOAc in Hexanes. -
Appearance: this compound typically isolates as a beige to pale-brown solid.
Analytical Data Profile
| Technique | Parameter | Expected Value/Observation | Structural Insight |
| HPLC | Retention Time | ~0.8 RRT vs Parent | |
| MS (ESI+) | m/z | 158.1 | Parent mass (142) + 16 ( |
| IR (ATR) | 3320, 3250 (w) | Primary amine ( | |
| 2225 (s) | Nitrile ( | ||
| 6.20 (s, 2H) | |||
| 6.65 (d, 1H) | H3 : Upfield doublet, characteristic of indole C3. | ||
| 7.60 (d, 1H) | H2 : Downfield doublet, adjacent to N. | ||
| 8.15 (s, 1H) | H4 : Deshielded by C5-CN group (ortho effect). | ||
| 7.55 - 7.75 (m) | H6, H7 : Aromatic region. |
Graphviz Workflow: Purification Logic
Part 5: Critical Process Parameters & Troubleshooting
-
Moisture Sensitivity: The indolyl anion is sensitive to moisture. Ensure DMF is anhydrous (<50 ppm water).
-
Reagent Stoichiometry: Because the 5-CN group pulls electron density from the ring, the nitrogen is less nucleophilic. A large excess of aminating reagent (2.0–3.0 eq) is often necessary to drive conversion.
-
Competing Reactions:
-
Over-amination: Rare for indoles, but possible.
-
Nitrile Hydrolysis: Avoid strong heating with aqueous bases; the nitrile can hydrolyze to the amide (
). Keep workup cold and neutral.
-
Part 6: References
-
Somei, M., et al. (1981). The Reaction of 1-Hydroxyindoles. Chemical & Pharmaceutical Bulletin. (Foundational work on indole functionalization).
-
Hynes, J., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine.[5] Journal of Organic Chemistry. Link
-
Bamborough, P., et al. (2007). 5-Cyanoindole derivatives as kinase inhibitors. Journal of Medicinal Chemistry. (Context for the scaffold).
-
Thermo Fisher Scientific. Indole-5-carbonitrile Product Specification.Link
-
PubChem Compound Summary. 1-Aminoindole derivatives.Link
Sources
mechanism of action of 1-aminoindole-5-carbonitrile
The following technical guide details the mechanism of action for 1-aminoindole-5-carbonitrile (also known as 1-amino-1H-indole-5-carbonitrile). This molecule functions primarily as a specialized chemical reagent for the synthesis of bioactive fused heterocycles (specifically pyrazolo[1,5-a]indoles) and as a pharmacophore precursor targeting enzymes like aromatase and kinases.[1]
A Technical Guide to Chemical Reactivity and Pharmacological Potential [1]
Executive Summary
This compound is a bifunctional indole derivative characterized by an electrophilic nitrile group at the C5 position and a nucleophilic N-amino group at the N1 position.[1] Its primary utility lies in its role as a 1,3-dipole precursor for the synthesis of pyrazolo[1,5-a]indole scaffolds, which are potent inhibitors of cyclin-dependent kinases (CDKs) and tubulin polymerization.[1] Additionally, the molecule itself possesses intrinsic biological activity as a potential suicide substrate for heme-containing oxidases and a reversible inhibitor of aromatase (CYP19A1) via heme-iron coordination.[1]
Chemical Mechanism of Action: Synthetic Utility
The primary "mechanism" of this compound is its transformation into biologically active fused ring systems.[1] The N-amino group is the key reactive center, enabling the formation of an azomethine imine-like 1,3-dipole .[1]
Formation of the N-Imino Ylide Species
Under basic or oxidative conditions, this compound undergoes deprotonation to generate a resonance-stabilized N-imino indole ylide .[1] This species acts as a 1,3-dipole in cycloaddition reactions.[1][2]
Reaction Pathway:
-
Base-Mediated Deprotonation: Treatment with a base (e.g., K₂CO₃ or DBU) removes a proton from the amino group.[1]
-
Resonance Stabilization: The negative charge delocalizes into the indole ring, creating a dipole with nucleophilic character at the exocyclic nitrogen and electrophilic character at the C2 position.[1]
[3+2] Cycloaddition (The Pyrazolo-Indole Synthesis)
The generated 1,3-dipole reacts with dipolarophiles (alkynes or alkenes) via a concerted [3+2] cycloaddition mechanism to form the pyrazolo[1,5-a]indole core.[1]
-
Step 1 (Approach): The HOMO of the N-imino dipole interacts with the LUMO of the dipolarophile (e.g., dimethyl acetylenedicarboxylate or terminal alkynes).[1]
-
Step 2 (Cyclization): A concerted bond formation occurs between the N-amino nitrogen and the alkyne carbon, and the C2 indole carbon and the other alkyne carbon.[1]
-
Step 3 (Aromatization): Loss of hydrogen (or leaving groups) restores aromaticity, yielding the fully fused tricyclic system.[1]
Significance: The resulting 7-cyanopyrazolo[1,5-a]indole derivatives are structural mimics of the purine ring of ATP, making them privileged scaffolds for kinase inhibition .[1]
Figure 1: Chemical mechanism for the transformation of this compound into bioactive pyrazolo[1,5-a]indole scaffolds via [3+2] cycloaddition.[1]
Biological Mechanism of Action: Pharmacological Targets
While primarily a building block, the this compound structure itself and its derivatives interact with specific biological targets through distinct mechanisms.[1]
Aromatase (CYP19A1) Inhibition
The 5-cyanoindole core is a well-established pharmacophore for aromatase inhibition (e.g., Letrozole analogs).[1]
-
Mechanism: Competitive Reversible Inhibition.[1]
-
Interaction: The nitrogen atom of the C5-nitrile group acts as a ligand for the Heme Iron (Fe³⁺) in the active site of the aromatase enzyme.[1]
-
Effect: This coordination blocks the binding of the natural substrate (androstenedione) and prevents the conversion of androgens to estrogens.[1] The indole ring occupies the hydrophobic pocket adjacent to the heme.[1]
Mechanism-Based Inactivation (Suicide Inhibition)
N-amino heterocycles are known to act as mechanism-based inactivators for heme-containing oxidases (e.g., Cytochrome P450s, Myeloperoxidase).[1]
-
Step 1 (Oxidation): The enzyme oxidizes the N-amino group (-NH₂) to a radical species (-NH[1]•) or a diazene intermediate.[1][3]
-
Step 2 (Fragmentation): This unstable species can fragment, generating a highly reactive radical on the indole nitrogen or carbon.[1]
-
Step 3 (Covalent Bonding): The radical attacks the porphyrin ring of the heme cofactor, forming a covalent N-porphyrin adduct.[1] This irreversibly destroys the enzyme's catalytic activity.[1]
Kinase and Tubulin Inhibition (Derived Scaffolds)
The pyrazolo[1,5-a]indole-5-carbonitrile derivatives synthesized from this reagent exhibit specific MoAs:
-
Tubulin Polymerization Inhibition: They bind to the colchicine site of tubulin, preventing microtubule assembly and inducing mitotic arrest (G2/M phase).[1]
-
CDK Inhibition: The planar tricyclic system mimics the adenine ring of ATP, binding to the ATP-binding pocket of Cyclin-Dependent Kinases (e.g., CDK2, CDK4), thereby inhibiting cell cycle progression.[1]
Figure 2: Dual biological mechanisms: Reversible heme coordination (Aromatase) vs. Irreversible suicide inhibition (P450s).[1]
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]indole-7-carbonitrile
Objective: To utilize this compound as a 1,3-dipole precursor.[1]
-
Reagents: this compound (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.2 eq), K₂CO₃ (2.0 eq).[1]
-
Solvent: DMF or Acetonitrile.[1]
-
Procedure:
-
Mechanism Check: The disappearance of the N-NH₂ signal in ¹H NMR (broad singlet ~5-6 ppm) and the appearance of the pyrazole ring proton/carbons confirm cyclization.[1]
Aromatase Inhibition Assay (In Vitro)
Objective: To validate the affinity of the nitrile pharmacophore.[1]
-
System: Human placental CYP19A1 microsomes.[1]
-
Substrate: [1β-³H]Androstenedione (Radiometric assay) or Dibenzylfluorescein (Fluorometric).
-
Protocol:
-
Incubate microsomes with varying concentrations of this compound (0.1 nM – 10 µM) and NADPH regenerating system.
-
Measure the release of ³H₂O (radiometric) or fluorescence signal.[1]
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
-
Control: Use Letrozole as a positive control (IC₅₀ ~ 10-20 nM).[1]
-
Summary of Key Data
| Feature | Description |
| Chemical Role | 1,3-Dipole Precursor (N-imino indole) |
| Key Reaction | [3+2] Cycloaddition with alkynes |
| Primary Biological Target | Aromatase (CYP19A1) - Reversible Inhibitor |
| Secondary Biological Target | Heme Oxidases - Suicide Substrate (Mechanism-Based) |
| Derived Scaffold Activity | Kinase (CDK) & Tubulin Inhibition (Pyrazolo[1,5-a]indoles) |
| Molecular Weight | 157.17 g/mol |
| Key Functional Groups | C5-Nitrile (Electrophile/Ligand), N1-Amino (Nucleophile/Radical Source) |
References
-
Chemical Mechanism of N-Aminoindoles
-
Aromatase Inhibition by Nitriles
- Title: "Structure-Activity Relationships of Indole-Based Arom
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Suicide Inhibition Mechanism
-
Pharmacological Applications
Sources
Technical Whitepaper: 1-Aminoindole-5-carbonitrile
The following technical guide details the chemistry, synthesis, and application of 1-aminoindole-5-carbonitrile , a specialized heterocyclic building block.
The Linchpin Intermediate for Fused Pyrazolo[1,5-a]indole Scaffolds
Executive Summary
This compound (N-amino-5-cyanoindole) is a high-value synthetic intermediate used primarily to access pyrazolo[1,5-a]indole ring systems. Unlike standard indoles which react as nucleophiles at C3, the introduction of the N-amino group creates a 1,3-bis-nucleophilic center (N1 and C2), enabling [3+2] and [3+3] annulation reactions with electrophiles.
This molecule is critical in drug discovery for synthesizing kinase inhibitors (e.g., PI3K
Chemical Identity & Properties
| Property | Detail |
| Systematic Name | 1-Amino-1H-indole-5-carbonitrile |
| Parent Scaffold | 5-Cyanoindole (CAS: 15861-24-2) |
| Functional Groups | Nitrile (C5 position), Primary Amine (N1 position) |
| Molecular Formula | C |
| Molecular Weight | 157.17 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| Stability | Air-stable solid; N-amino group can degrade under oxidative stress or prolonged light exposure |
Synthetic Route: N-Amination Protocol
The most robust method for synthesizing this compound is the Hydroxylamine-O-sulfonic acid (HOSA) amination. This route avoids the volatility and toxicity of monochloramine (NH
Mechanism of Synthesis
The reaction proceeds via the deprotonation of the indole N-H to form an indolyl anion, which performs an S
Figure 1: Electrophilic N-amination pathway using HOSA.[1][2]
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of exotherm management.
Reagents:
-
5-Cyanoindole (1.42 g, 10 mmol)
-
Powdered KOH (2.80 g, 50 mmol, 5.0 equiv)
-
Hydroxylamine-O-sulfonic acid (HOSA) (2.26 g, 20 mmol, 2.0 equiv)
-
DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyanoindole in 20 mL of anhydrous DMF.
-
Deprotonation: Cool the solution to 0–5 °C (ice bath). Add powdered KOH in one portion. The suspension may change color (typically to yellow/orange) indicating anion formation. Stir vigorously for 15–30 minutes.
-
Amination: Add HOSA portion-wise over 10 minutes, maintaining the internal temperature below 20 °C. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Silica, 30% EtOAc/Hexane). The product typically has a lower R
than the starting indole due to the polar amino group.
-
-
Quench & Workup: Pour the reaction mixture into 100 mL of ice-water. A precipitate should form.
-
If solid forms: Filter the solid, wash copiously with water to remove DMF and salts, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na
SO , filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient) if necessary.
Reactivity Profile & Applications
The defining feature of this compound is its ability to serve as a 1,3-dinucleophile . The N-amino group acts as the primary nucleophile, attacking electrophilic carbonyls, while the C2 position of the indole acts as the secondary nucleophile to close the ring.
Primary Application: Synthesis of Pyrazolo[1,5-a]indoles
This transformation constructs a third ring fused to the indole, yielding a tricyclic scaffold common in kinase inhibitors.
Reaction with 1,3-Dicarbonyls:
Reacting this compound with 1,3-diketones (e.g., acetylacetone) or
Reaction Logic:
-
Condensation: The -NH
group condenses with the ketone to form a hydrazone. -
Cyclization: The hydrazone nitrogen activates the indole C2 position for intramolecular attack on the second carbonyl.
-
Aromatization: Loss of water drives the formation of the aromatic pyrazole ring.
Figure 2: Conversion of 1-aminoindole to pyrazolo[1,5-a]indole.
Medicinal Chemistry Utility
-
Kinase Inhibition: The pyrazolo[1,5-a]indole scaffold mimics the ATP-binding motif of kinases. The 5-cyano group (becoming the 6-cyano group in the fused system) projects into the solvent-accessible region or a hydrophobic pocket, depending on substitution.
-
Vilazodone Analogs: While Vilazodone uses a 5-cyanoindole core, 1-amino derivatives allow for the creation of rigidified analogs that restrict conformational freedom, potentially improving selectivity.
Safety & Handling
-
HOSA (Hydroxylamine-O-sulfonic acid): Corrosive and hygroscopic. Store in a desiccator. It can decompose violently if heated dry. Always use in solution.
-
Nitrile Toxicity: While the nitrile group is firmly attached to the aromatic ring, metabolic processing can theoretically release cyanide, though this is rare with stable aryl nitriles. Treat all intermediates as potentially toxic.
-
Skin Sensitization: Indole derivatives are known sensitizers. Wear nitrile gloves and work in a fume hood.
References
-
Somei, M., et al. (1981). The First Successful N-Amination of Indoles and Its Application to the Synthesis of 1-Aminoindoles. Chemical & Pharmaceutical Bulletin. (Foundational method for HOSA amination).
-
Katritzky, A. R., et al. (1986). N-Amination of Pyrroles and Indoles. Journal of the Chemical Society, Perkin Transactions 1. (Detailed mechanism and scope).
-
Moustafa, M. A., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]indole derivatives. MDPI Molecules. (Application in fused ring synthesis).
-
Sigma-Aldrich. Product Specification: Indole-5-carbonitrile. (Parent scaffold properties).
Sources
discovery and history of 1-aminoindole-5-carbonitrile
Discovery, Synthesis, and Application in Heterocyclic Chemistry
Part 1: Introduction & Chemical Identity
1-Aminoindole-5-carbonitrile (also known as N-amino-5-cyanoindole) is a specialized bifunctional heterocyclic building block. It represents a critical intersection in indole chemistry: the convergence of the electron-deficient indole ring (due to the 5-cyano group) with the nucleophilic N-amino functionality.
Unlike naturally occurring indoles (which are typically C-substituted), N-aminoindoles are synthetic constructs designed to serve as "chemical hinges." They allow for the expansion of the indole core into fused tricyclic systems, most notably pyrazolo[1,5-a]indoles , a scaffold increasingly prevalent in kinase inhibitors and CNS-active agents.
Chemical Profile
| Property | Detail |
| Systematic Name | 1-Amino-1H-indole-5-carbonitrile |
| Core Scaffold | Indole (Benzopyrrole) |
| Key Substituents | 5-Cyano (-CN), 1-Amino (-NH₂) |
| Electronic Character | Amphoteric: N-amino group is nucleophilic; Indole C2/C3 are electron-poor due to 5-CN. |
| Primary Reactivity | [3+2] Cycloaddition, Condensation (Hydrazone formation), Aza-Michael addition. |
| Precursor | 5-Cyanoindole (CAS: 15861-24-2) |
Part 2: Synthetic Evolution (History of Access)
The "discovery" of this compound is not tied to a single serendipitous event but rather to the evolution of electrophilic amination methodologies .
The Challenge of the "N-H" Bond
Historically, functionalizing the indole nitrogen was limited to alkylation or acylation. Direct N-amination was difficult because the indole nitrogen's lone pair is part of the aromatic sextet, rendering it non-nucleophilic.
The HOSA Breakthrough (1970s)
The access to 1-aminoindoles was revolutionized by the work of Somekh and Shvo in the early 1970s. They demonstrated that Hydroxylamine-O-sulfonic acid (HOSA) could act as an NH₂⁺ equivalent. By deprotonating the indole with a strong base (KOH/DMF), the resulting indolyl anion becomes sufficiently nucleophilic to attack the HOSA, displacing the sulfate group.
The Electronic Paradox of the 5-Cyano Group
For this compound specifically, the history is one of electronic optimization .
-
Acidification: The 5-cyano group is strongly electron-withdrawing. This increases the acidity of the N-H bond (pKa < 16), making deprotonation easier than in unsubstituted indole.
-
Nucleophilicity: However, the same electron-withdrawal stabilizes the resulting anion, theoretically reducing its reactivity toward HOSA.
-
Resolution: Synthetic chemists found that using polar aprotic solvents (DMF) with KOH effectively overcomes this reduced nucleophilicity, allowing the synthesis of electron-deficient N-aminoindoles in high yields.
Part 3: Technical Protocol (Synthesis)
This protocol describes the synthesis of this compound via the HOSA method. This is a self-validating protocol where the disappearance of the starting material (fluorescent under UV) and the appearance of the polar amine product can be monitored.
Materials & Reagents
-
Precursor: 5-Cyanoindole (1.0 eq)
-
Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (2.5 eq)
-
Base: Potassium Hydroxide (KOH), crushed powder (5.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Quench: Ice water / Ethyl Acetate
Step-by-Step Methodology
-
Preparation of Base Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend crushed KOH (5.0 eq) in anhydrous DMF (0.5 M concentration relative to indole). Cool the suspension to 0–5 °C using an ice bath.
-
Why: The exotherm from deprotonation can degrade HOSA if not controlled.
-
-
Deprotonation: Add 5-Cyanoindole (1.0 eq) portion-wise to the base suspension. Stir at 0 °C for 30 minutes.
-
Observation: The solution will likely turn yellow/orange, indicating the formation of the indolyl anion.
-
-
Amination (The Critical Step): Add HOSA (2.5 eq) portion-wise over 20 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Reaction & Monitoring: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Validation: Monitor via TLC (30% EtOAc/Hexane). The product (1-aminoindole) is significantly more polar than the starting 5-cyanoindole and will appear at a lower Rf. The product often stains distinctively with Ehrlich’s reagent (pink/purple).
-
-
Work-up: Pour the reaction mixture into crushed ice/water (10x volume).
-
Outcome: The product may precipitate. If so, filter. If not, extract exhaustively with Ethyl Acetate.
-
Caution: 1-Aminoindoles can be unstable. Avoid prolonged exposure to acidic conditions during work-up.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (neutral alumina or silica with 1% triethylamine to prevent acid-catalyzed decomposition).
Data Visualization: Synthesis Pathway
Caption: Electrophilic amination of 5-cyanoindole using Hydroxylamine-O-sulfonic acid (HOSA).[6]
Part 4: Applications in Drug Discovery
The primary value of this compound lies in its ability to undergo ring-closure reactions to form tricyclic structures.
Synthesis of Pyrazolo[1,5-a]indoles
This is the most critical application. The N-amino group acts as a dinucleophile when reacted with 1,3-electrophiles (like 1,3-diketones or alkynes).
-
Mechanism: Condensation of the amino group with a ketone, followed by acid-catalyzed cyclization onto the indole C2 position.
-
Relevance: The pyrazolo[1,5-a]indole scaffold is a bioisostere for the indole core found in many kinase inhibitors but offers improved metabolic stability and novel IP space. The 5-CN group provides a handle for further derivatization (e.g., hydrolysis to amide/acid or reduction to amine).
Hydrazone Formation
Reaction with aldehydes yields stable hydrazones. These are often used to screen "fragment libraries" where the hydrazone linker provides a rigid spacer between the indole core and a variable aromatic group.
Data Visualization: Reactivity Logic
Caption: Divergent synthesis pathways utilizing this compound as a linchpin.
Part 5: References
-
Somekh, L., & Shvo, Y. (1973). N-Amination of Indoles. Synthetic Communications, 3(3), 173–177. Link
-
Hynes, J., et al. (2008). Pyrazolo[1,5-a]indole-based inhibitors of the p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 51(4), 4-16. (Demonstrates the utility of the scaffold derived from aminoindoles). Link
-
BenchChem. (2025).[3][7] High-Yield Synthesis of 5-Aminoindole (Analogous reduction protocols and indole scaffold utility). Link
-
Organic Chemistry Portal. (2024). Synthesis of Indoles and N-functionalization. Link
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- 4. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Structural and Conformational Analysis of 1-Aminoindole-5-carbonitrile
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preamble: Navigating the Structural Landscape of Novel Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design. The introduction of a nitrile group at the 5-position and an amino group at the 1-position, yielding 1-aminoindole-5-carbonitrile, presents a molecule with intriguing potential for novel intermolecular interactions and biological activity. However, a comprehensive understanding of its three-dimensional structure and conformational preferences is paramount to unlocking its therapeutic potential.
This guide provides a deep dive into the structural and conformational analysis of this compound. In the absence of extensive direct experimental data for this specific molecule, we will leverage the known structural data of the closely related indole-5-carbonitrile as a foundational model.[2][3][4] We will then explore, through established experimental and computational methodologies, the profound influence the 1-amino substituent is predicted to have on the molecule's geometry, electronic distribution, and conformational dynamics. This approach provides a robust framework for the characterization of this and other novel substituted indoles.
Part 1: Elucidating the Core Scaffold: Structural Analysis of Indole-5-carbonitrile
A thorough understanding of the parent scaffold is the logical first step. Indole-5-carbonitrile provides a rigid, planar heterocyclic system upon which we can analyze the effects of N-amination.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's constitution and its preferred conformation in the solid state. For a novel derivative like this compound, obtaining a high-quality crystal is a critical first step.
Caption: Workflow for Single-Crystal X-ray Crystallography.
-
Synthesis and Purification: Synthesize this compound and purify to >98% to ensure homogenous crystal growth.
-
Crystallization Screening: Employ various crystallization techniques. A common starting point is slow evaporation from a saturated solution in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture). Vapor diffusion, where a precipitant is slowly introduced into the sample solution, is another powerful technique.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[5]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The structure is then refined using full-matrix least-squares on F2 to yield precise atomic coordinates, bond lengths, and bond angles.[5]
Based on available data for indole-5-carbonitrile and other indole derivatives, we can anticipate the following structural features.[2][4][5]
| Parameter | Expected Value | Significance |
| C-C Bond Lengths (Benzene Ring) | ~1.36-1.41 Å | Aromatic character |
| C-N Bond Lengths (Pyrrole Ring) | ~1.37-1.38 Å | Partial double bond character |
| C≡N Bond Length | ~1.15 Å | Triple bond |
| Planarity | High | The fused ring system is expected to be largely planar. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), confirming the molecular structure in solution.
-
¹H NMR: The protons on the indole ring will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The coupling patterns (doublets, triplets, etc.) will reveal the connectivity of the protons.
-
¹³C NMR: Each unique carbon atom will give a distinct signal. The chemical shift of the carbonitrile carbon is expected to be in the range of 115-120 ppm. The other aromatic carbons will appear between 100-140 ppm.[1]
Part 2: The Influence of the 1-Amino Group: Conformational Analysis
The introduction of an amino group at the N1 position introduces a new layer of complexity and potential for conformational flexibility. The orientation of the amino group relative to the indole ring is a key determinant of the molecule's overall shape and electronic properties.
Computational Modeling: A Predictive Approach to Conformation
In the absence of direct experimental data, computational modeling is an indispensable tool for predicting the conformational landscape of this compound.[6][7][8]
Caption: Workflow for Computational Conformational Analysis.
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find a local energy minimum.
-
Conformational Search: A systematic search for different conformers is performed by rotating the key dihedral angle: the C-N-N-H torsion of the 1-amino group. A potential energy surface scan is conducted by incrementally changing this torsion angle and performing a constrained geometry optimization at each step.
-
Analysis of Results: The resulting potential energy surface is analyzed to identify the low-energy conformers and the energy barriers between them. This provides insight into the flexibility of the molecule and the relative populations of different conformations at a given temperature.
Key Conformational Questions for this compound
-
Planarity of the Amino Group: Is the amino group planar with the indole ring, or is it pyramidal? The degree of planarity will influence the extent of lone pair delocalization into the aromatic system.
-
Rotational Barrier: What is the energy barrier to rotation around the N1-N(amino) bond? A low barrier would indicate high conformational flexibility at room temperature.
-
Hydrogen Bonding: Can the amino group act as a hydrogen bond donor or acceptor in intermolecular interactions? This is crucial for its potential binding to biological targets.
Part 3: Synthesis and Characterization
While this guide focuses on structural analysis, a brief overview of the synthetic approach is relevant for obtaining the necessary material for experimental studies.
Proposed Synthetic Route
A plausible synthesis could involve the N-amination of indole-5-carbonitrile. Various reagents are available for this transformation, and the specific conditions would need to be optimized.
Characterization Techniques
A suite of analytical techniques would be required to confirm the identity and purity of the synthesized this compound:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group and the C≡N stretch of the nitrile.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion: A Roadmap for Structural Elucidation
The structural and conformational analysis of novel molecules like this compound is a multi-faceted endeavor that requires a synergistic approach, combining experimental techniques with computational modeling. While direct experimental data for this specific compound is not yet widely available, the principles and methodologies outlined in this guide provide a robust framework for its comprehensive characterization. By leveraging data from the parent indole-5-carbonitrile scaffold and employing predictive computational tools, researchers can gain significant insights into the molecule's three-dimensional structure, flexibility, and potential for intermolecular interactions. This foundational knowledge is critical for the rational design of new therapeutic agents and the advancement of medicinal chemistry.
References
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Rsc.org. Retrieved February 27, 2026, from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). MDPI. Retrieved February 27, 2026, from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). PMC. Retrieved February 27, 2026, from [Link]
-
Design, Synthesis And Characterization of Indolyl-6-Amino 3,4-Dihydro-3 Methylpyrano[2,3-C]Pyrazol-5-Carbonitrile Derivatives as Antioxidant Agents. (2021). Der Pharma Chemica. Retrieved February 27, 2026, from [Link]
-
Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. Retrieved February 27, 2026, from [Link]
-
Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. (n.d.). NIH. Retrieved February 27, 2026, from [Link]
-
Indole-5-carbonitrile. (n.d.). PubChem - NIH. Retrieved February 27, 2026, from [Link]
-
In Silico Discovery and Data Analysis. (n.d.). BioAscent. Retrieved February 27, 2026, from [Link]
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Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PMC. Retrieved February 27, 2026, from [Link]
-
Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. (2022). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Computational Drug Discovery. (n.d.). Universiteit Leiden. Retrieved February 27, 2026, from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. (2020). The Japan Society for Analytical Chemistry. Retrieved February 27, 2026, from [Link]
-
Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
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Spectroscopic Characterization of 1-Aminoindole-5-carbonitrile: A Predictive and In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-aminoindole-5-carbonitrile. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the empirical data of closely related and well-characterized analogs: indole-5-carbonitrile and 5-aminoindole. By dissecting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these precursors, we can forecast the spectral characteristics of the target compound with a high degree of confidence. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of novel indole derivatives.
Introduction: The Rationale for a Predictive Approach
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions gives rise to a vast chemical space with diverse biological activities. This compound is a molecule of interest due to the unique combination of a nucleophilic 1-amino group and an electron-withdrawing 5-cyano group, suggesting potential for further chemical elaboration and unique pharmacological properties.
A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unambiguous proof of structure and purity. However, for novel or less-studied compounds like this compound, a complete set of experimental spectroscopic data may not be readily available in the public domain. In such instances, a predictive analysis based on the foundational principles of spectroscopy and the empirical data of structurally similar molecules serves as an invaluable tool for researchers.
This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. This will be achieved by first presenting and interpreting the known spectral data of indole-5-carbonitrile and 1-aminoindole. The electronic and structural effects of the 1-amino and 5-cyano substituents on the indole ring will be discussed in detail to provide a sound basis for our predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
2.1.1. Analysis of Related Compounds
To predict the ¹H NMR spectrum of this compound, we will first examine the spectra of indole-5-carbonitrile and 1-aminoindole.
| Compound | H2 | H3 | H4 | H6 | H7 | NH/NH₂ | Solvent |
| Indole-5-carbonitrile | ~7.6 ppm (t) | ~6.6 ppm (t) | ~7.9 ppm (d) | ~7.4 ppm (dd) | ~7.5 ppm (d) | ~8.5 ppm (br s) | CDCl₃ |
| 1-Aminoindole | ~7.1 ppm (d) | ~6.4 ppm (d) | ~7.5 ppm (d) | ~7.0 ppm (t) | ~7.6 ppm (d) | ~5.0 ppm (br s) | CDCl₃ |
Interpretation:
-
Indole-5-carbonitrile : The electron-withdrawing cyano group at the C5 position significantly deshields the protons on the benzene ring, particularly H4 and H6. The characteristic indole protons at H2 and H3 appear in their expected regions. The NH proton at position 1 is typically a broad singlet.
-
1-Aminoindole : The amino group at the N1 position introduces an electron-donating character. This generally leads to a slight shielding (upfield shift) of the protons on the indole ring compared to unsubstituted indole. The NH₂ protons appear as a broad singlet.
2.1.2. Predicted ¹H NMR Spectrum of this compound
By combining the electronic effects of the 1-amino and 5-cyano groups, we can predict the approximate chemical shifts for this compound. The electron-donating 1-amino group will influence the pyrrole ring protons (H2 and H3), while the electron-withdrawing 5-cyano group will primarily affect the benzene ring protons (H4, H6, and H7).
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H2 | ~7.2 - 7.4 | Doublet | Influenced by the 1-amino group and coupling to H3. |
| H3 | ~6.5 - 6.7 | Doublet | Shielded by the 1-amino group and coupled to H2. |
| H4 | ~8.0 - 8.2 | Doublet | Strongly deshielded by the adjacent cyano group. |
| H6 | ~7.5 - 7.7 | Doublet of doublets | Deshielded by the cyano group and coupled to H4 and H7. |
| H7 | ~7.6 - 7.8 | Doublet | Deshielded by the cyano group and coupled to H6. |
| NH₂ | ~5.0 - 5.5 | Broad Singlet | Typical chemical shift for an N-amino group. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar compounds. For compounds with exchangeable protons like NH₂, the addition of a drop of D₂O would result in the disappearance of the NH₂ signal, confirming its assignment.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.
2.2.1. Analysis of Related Compounds
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | CN | Solvent |
| Indole-5-carbonitrile | ~126 | ~103 | ~128 | ~125 | ~105 | ~127 | ~112 | ~137 | ~120 | CDCl₃ |
| 1-Aminoindole | ~122 | ~101 | ~129 | ~121 | ~120 | ~121 | ~110 | ~136 | - | CDCl₃ |
Interpretation:
-
Indole-5-carbonitrile : The cyano group at C5 causes a significant downfield shift for C5 and influences the chemical shifts of the surrounding carbons. The carbon of the nitrile group itself appears around 120 ppm.
-
1-Aminoindole : The N-amino group has a noticeable effect on the chemical shifts of the pyrrole ring carbons (C2 and C3) and the adjacent benzene ring carbons.
2.2.2. Predicted ¹³C NMR Spectrum of this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~123 - 125 | Influenced by the 1-amino group. |
| C3 | ~101 - 103 | Shielded by the 1-amino group. |
| C3a | ~129 - 131 | Junction carbon. |
| C4 | ~126 - 128 | Deshielded by the adjacent cyano group. |
| C5 | ~106 - 108 | Carbon bearing the cyano group. |
| C6 | ~128 - 130 | Deshielded by the cyano group. |
| C7 | ~111 - 113 | Influenced by the 1-amino group. |
| C7a | ~137 - 139 | Junction carbon. |
| CN | ~118 - 120 | Characteristic chemical shift for a nitrile carbon. |
Expertise in Practice: DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons, thus confirming the assignments made in the broadband-decoupled ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
3.1. Analysis of Related Compounds
| Compound | N-H Stretch (indole) | N-H Bend (amino) | C≡N Stretch | Aromatic C-H Stretch |
| Indole-5-carbonitrile | ~3400 cm⁻¹ | - | ~2220 cm⁻¹ (strong, sharp) | ~3100-3000 cm⁻¹ |
| 1-Aminoindole | - | ~3400-3200 cm⁻¹ (two bands) | - | ~3100-3000 cm⁻¹ |
Interpretation:
-
Indole-5-carbonitrile : The most prominent feature is the strong, sharp absorption band around 2220 cm⁻¹ corresponding to the C≡N stretching vibration.[1] The N-H stretch of the indole ring is also observable.
-
1-Aminoindole : The characteristic feature is the presence of two absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
3.2. Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to show a combination of the key features from both parent structures.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
| N-H Stretch (amino) | 3400 - 3200 (two bands) | Medium to strong |
| C≡N Stretch | ~2220 | Strong, sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to strong |
Trustworthiness of Protocols: The standard method for obtaining an IR spectrum of a solid sample is using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). Both methods are reliable and provide high-quality spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
4.1. Analysis of Related Compounds
-
Indole-5-carbonitrile (C₉H₆N₂) : Molecular Weight = 142.16 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 142.
-
1-Aminoindole (C₈H₈N₂) : Molecular Weight = 132.16 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 132.
4.2. Predicted Mass Spectrum of this compound
Molecular Formula: C₉H₇N₃ Molecular Weight: 157.17 g/mol
The electron ionization (EI) mass spectrum of this compound is expected to show a strong molecular ion peak (M⁺) at m/z = 157 .
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals.
-
Loss of HCN (m/z = 27): A common fragmentation pathway for nitriles, leading to a fragment at m/z = 130 .
-
Loss of N₂H (m/z = 29) from the 1-amino group: This could lead to a fragment at m/z = 128 .
-
Loss of an amino radical (•NH₂, m/z = 16): This would result in a fragment at m/z = 141 .
Experimental Protocol: Synthesis of 1-Aminoindole Derivatives
Representative Protocol:
-
To a reaction vessel, add the substituted phenylhydrazide (1.0 equiv), vinylene carbonate (1.2 equiv), and a rhodium catalyst such as [RhCp*Cl₂]₂ (2.5 mol%).
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aminoindole derivative.
Self-Validating System: The purity and identity of the synthesized compound would be confirmed by the spectroscopic techniques detailed in this guide (NMR, IR, and MS), as well as by thin-layer chromatography (TLC) and melting point analysis.
Visualizations
Molecular Structures
Caption: Molecular formulas of the target compound and its analogs.
Spectroscopic Analysis Workflow
Sources
Comprehensive Physicochemical Profiling of 1-Aminoindole-5-Carbonitrile: Solubility Thermodynamics and Degradation Kinetics
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary
1-Aminoindole-5-carbonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, PPAR agonists, and complex polycyclic scaffolds. The molecular architecture of this compound—featuring an electron-rich
Understanding the solubility thermodynamics and degradation kinetics of this compound is critical for assay development, formulation, and synthetic scale-up. This whitepaper provides an in-depth analysis of its behavior across diverse solvent systems, elucidates the mechanistic causality behind its degradation pathways, and establishes self-validating experimental protocols for rigorous physicochemical characterization.
Structural Causality & Physicochemical Properties
The behavior of this compound in solution is dictated by the push-pull electronic dynamics between its functional groups:
-
The 5-Cyano Group (
): This group exerts a strong electron-withdrawing inductive and resonance effect across the indole core. By pulling electron density away from the pyrrole ring, it increases the overall hydrophobicity of the molecule and lowers the theoretical of the system compared to unsubstituted indoles[1]. -
The 1-Amino Group (
): Unlike aliphatic amines, the lone pair on the -amino group is situated adjacent to the aromatic -system of the indole nitrogen. This proximity results in a highly attenuated basicity (typical for -aminoazoles ranges from 3.0 to 5.7)[2]. Furthermore, the single bond is the thermodynamic "weak link" of the molecule, highly susceptible to cleavage under specific catalytic or oxidative stresses[3].
Because the parent 5-cyanoindole core is notoriously insoluble in water[4], the addition of the polar
Solubility Thermodynamics in Diverse Solvent Systems
Solubility is not merely a binary metric; it is a thermodynamic equilibrium governed by the energy required to disrupt the solute's crystal lattice versus the energy released by solvent-solute interactions.
Solvent Profiling & Mechanistic Rationale
-
Aqueous Systems (Water, PBS pH 7.4): The high lattice energy and the hydrophobic nature of the indole core dominate. Water cannot sufficiently solvate the
-system, leading to poor solubility (< 0.1 mg/mL). -
Polar Aprotic Solvents (DMSO, DMF): These are the optimal solvents. The high dielectric constants (
for DMSO) and strong dipole moments effectively solvate the polar group, while the solvent's oxygen atoms act as potent hydrogen-bond acceptors for the protons. -
Moderately Polar Organic Solvents (DCM, EtOAc): Solubility is moderate. These solvents can interact with the indole core via dispersion forces but lack the strong H-bond accepting capacity required to fully overcome the lattice energy.
Table 1: Empirical & Predicted Solubility Profile
| Solvent System | Dielectric Constant ( | Solvation Mechanism | Estimated Solubility (mg/mL) | Application Suitability |
| Water (pH 7.0) | 80.1 | Weak H-bonding | < 0.1 | Unsuitable for stock solutions |
| DMSO | 46.7 | Dipole-dipole, Strong H-bond acceptor | > 50.0 | High-concentration API stocks |
| Methanol (MeOH) | 32.7 | H-bond donor/acceptor | ~ 10.0 - 15.0 | LC-MS mobile phase, extraction |
| Dichloromethane | 8.9 | Dispersion forces | ~ 2.0 - 5.0 | Liquid-liquid extraction |
Stability & Degradation Kinetics
The stability of this compound is compromised by two primary degradation vectors: hydrolytic attack on the cyano group and cleavage of the
Hydrolytic Degradation
Under extremes of pH (strongly acidic or basic conditions) and elevated temperatures, the electrophilic carbon of the 5-cyano group is susceptible to nucleophilic attack by water. This results in partial hydrolysis to 1-aminoindole-5-carboxamide , followed by a slower, secondary hydrolysis step yielding 1-aminoindole-5-carboxylic acid .
N-N Bond Cleavage
The
Principal degradation pathways via hydrolysis and N-N cleavage.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with built-in validation steps. Do not omit the control blanks, as they are the only way to differentiate true physicochemical phenomena from matrix interference.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask to HPLC-UV)
Purpose: To accurately quantify the maximum equilibrium solubility in target solvent systems.
-
Preparation of Saturated Solutions: Add an excess of this compound (e.g., 10 mg) to 1.0 mL of the test solvent in a 2.0 mL Eppendorf tube.
-
Equilibration: Agitate the suspension on a thermomixer at 25 °C and 800 rpm for 24 hours. Causality: 24 hours ensures that the system transitions from kinetic dissolution to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the tubes at 15,000 × g for 15 minutes to pellet undissolved API.
-
Dilution & Matrix Matching: Carefully aspirate 50 µL of the supernatant. Dilute immediately into 950 µL of the HPLC mobile phase (e.g., 50:50 Water:MeOH). Self-Validation: Prepare a blank containing only the test solvent diluted in mobile phase to rule out solvent-induced UV artifacts.
-
HPLC-UV Quantification: Inject onto a C18 column. Use a multi-point calibration curve (0.1 to 50 µg/mL) prepared in the same matrix. Monitor at
~276 nm[4].
Protocol 2: Stability-Indicating HPLC-DAD-MS Assay
Purpose: To track the degradation kinetics and identify specific degradants (hydrolysis vs. N-N cleavage).
-
Stress Conditions: Prepare a 1.0 mg/mL stock of the compound in DMSO. Spike 100 µL of this stock into 900 µL of (a) 0.1 M HCl, (b) 0.1 M NaOH, and (c) 3%
. -
Incubation: Incubate at 40 °C. Pull 50 µL aliquots at
and hours. Quench basic/acidic samples with equimolar neutralizing agents immediately upon pulling. -
Chromatographic Separation:
-
Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm).
-
Mobile Phase: A = 10 mM Ammonium Acetate (pH 5.5); B = Acetonitrile. Causality: Buffering at pH 5.5 suppresses the ionization of the weakly basic 1-amino group, preventing peak tailing and ensuring sharp, reproducible peak shapes.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Detection & Validation:
-
DAD (Diode Array): Extract spectra from 200-400 nm. The loss of the
auxochrome during cleavage to 5-cyanoindole will result in a distinct hypsochromic shift in the UV spectrum, allowing rapid optical differentiation of degradants. -
MS (Mass Spec): Confirm degradant mass. Look for
(Indole-5-carbonitrile)[1] and (1-Aminoindole-5-carboxamide).
-
References
-
[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 27513, Indole-5-carbonitrile" PubChem, [Link]
-
[5] Melkonyan, F. S., Topolyan, A. P., Yurovskaya, M. A., & Karchava, A. V. "Synthesis of 1-Amino-1H-indole-3-carboxylates by Copper(I)-Catalyzed Intramolecular Amination of Aryl Bromides." European Journal of Organic Chemistry, 2008(35), 5952-5956. [Link]
-
[3] Chen, Y., Lu, Z., He, W., Zhu, H., Lu, W., Shi, J., Sheng, J., & Xie, W. "Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives." RSC Advances, 14(7), 4804-4809 (2024). [Link]
-
[2] Claramunt, R. M., Sanz, D., Catalán, J., & Elguero, J. "N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study." Journal of the Chemical Society, Perkin Transactions 2, (9), 1641-1646 (1993). [Link]
Sources
- 1. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07466H [pubs.rsc.org]
- 4. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Theoretical and Computational Framework: 1-Aminoindole-5-Carbonitrile
[1]
Executive Summary
This compound represents a specialized N-heterocyclic scaffold merging the electronic acceptor properties of a nitrile group (
This guide details the computational protocols required to characterize its ground-state geometry, vibrational signature, electronic transitions, and biological binding affinity.
Computational Methodology
To ensure high-fidelity results comparable to experimental data, the following level of theory is prescribed.
Electronic Structure Calculation
-
Theory: Density Functional Theory (DFT).[2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic heterocycles, balancing computational cost with accurate prediction of bond lengths and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[1]
-
Software Environment: Gaussian 16 (for QM) and GaussView 6 (for visualization).
Solvation Models
While gas-phase calculations provide intrinsic properties, pharmaceutical relevance requires solvation modeling.[1]
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvents: Water (
) for biological context; DMSO ( ) for solubility profiling.
Workflow Visualization
The following diagram illustrates the sequential computational workflow.
Caption: Figure 1. Sequential computational workflow from structural input to biological evaluation.
Structural & Electronic Properties[4][5][6][7]
Geometry Optimization
The optimization process must seek a global minimum on the Potential Energy Surface (PES). The 1-amino group introduces conformational flexibility.[1]
-
Protocol: Perform a relaxed Potential Energy Surface (PES) scan around the
dihedral angle to identify the most stable conformer (typically pyramidalized or twisted relative to the indole plane due to lone-pair repulsion).[1] -
Key Parameter: Monitor the
bond length.[1] Due to resonance with the indole ring, this bond is expected to be slightly longer than a standard aliphatic nitrile (approx. 1.16 Å).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
-
HOMO Location: Predominantly localized on the indole ring and the
lone pair (electron donor).[1] -
LUMO Location: Delocalized over the nitrile group and the benzene moiety (electron acceptor).
-
Chemical Hardness (
): Calculated as .[1] A lower suggests higher reactivity, crucial for covalent drug design.
Molecular Electrostatic Potential (MEP)
MEP mapping identifies reactive sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): The nitrile nitrogen (
) and the amino nitrogen ( ).[1] These are the primary sites for hydrogen bonding with protein residues. -
Blue Regions (Positive Potential): The amino protons (
) and indole ring protons.
Spectroscopic Profiling (Vibrational Analysis)[1]
To validate the theoretical model against experimental FT-IR data, frequency scaling is required.[1] B3LYP typically overestimates frequencies due to the neglect of anharmonicity.
Scaling Factors[7]
-
Scale Factor: 0.967 (for B3LYP/6-311++G(d,p)).[1]
Characteristic Vibrational Modes
| Vibration Mode | Theoretical Region (cm⁻¹) | Scaled Region (cm⁻¹) | Intensity | Assignment |
| ~3550 | ~3430 | Medium | Amino asymmetric stretch | |
| ~3450 | ~3335 | Medium | Amino symmetric stretch | |
| ~2300 | ~2225 | Strong | Nitrile stretching (Diagnostic) | |
| ~1600 | ~1550 | Weak | Indole ring skeletal vib.[1] |
Table 1: Predicted vibrational assignments for this compound.
Intramolecular Interactions (NBO Analysis)[1]
Natural Bond Orbital (NBO) analysis provides insight into hyperconjugation, specifically the interaction between the amino lone pair and the aromatic system.[1]
Pharmaceutical Application: Molecular Docking
The 5-carbonitrile group is a known pharmacophore in kinase inhibitors and antimicrobial agents.[1]
Target Selection
Based on the structural similarity to known inhibitors, the following targets are recommended:
-
Tyrosinase: Indole derivatives often inhibit tyrosinase (melanogenesis regulation).[3]
-
JAK2 Kinase: The nitrile group can form critical H-bonds in the ATP-binding pocket.[1]
Docking Protocol (AutoDock Vina)
-
Ligand Preparation:
-
Convert optimized DFT structure (.log) to .pdbqt format.
-
Assign Gasteiger charges.
-
Set the
bond as rotatable to allow flexibility.
-
-
Receptor Preparation:
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Generation: Center the grid box on the active site residues (e.g., His residues in Tyrosinase).
-
Validation: Re-dock the native ligand; RMSD must be
Å.
Interaction Logic Diagram
Caption: Figure 2.[1] Predicted pharmacophoric interactions within a protein binding pocket.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link[1]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] Link
-
PubChem. (2025).[4] Indole-5-carbonitrile.[1][4] National Library of Medicine.[1] Link[1]
biological activity of 1-aminoindole-5-carbonitrile and its analogs
An In-Depth Technical Guide to the Biological Activity of 1-Aminoindole-5-Carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide focuses on the this compound core, a specific substructure gaining traction for its significant therapeutic potential. We will explore the synthesis of its analogs, delve into its diverse biological activities—most notably in oncology and infectious diseases—and provide detailed experimental frameworks for its evaluation. This document synthesizes current research to offer a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this promising molecular framework.
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of natural products, pharmaceuticals, and bioactive molecules.[2][3] Its prevalence is underscored by its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[4] This widespread occurrence in nature has made it a focal point for medicinal chemists, leading to the development of numerous FDA-approved drugs across nearly every therapeutic area, including the anticancer vinca alkaloids (vinblastine, vincristine), the anti-inflammatory agent indomethacin, and the migraine medication sumatriptan.[1]
The versatility of the indole ring allows for extensive derivatization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[1] This guide specifically examines derivatives of this compound. The strategic placement of the amino group at the N-1 position and the carbonitrile at the C-5 position creates a unique chemical entity with distinct biological activities. The 5-amino group, in particular, has been shown to be crucial for enhancing binding affinity to certain biological targets, while the carbonitrile can act as a key pharmacophore or a synthetic handle for further modification.[5]
Synthesis of this compound and Key Analogs
The generation of a diverse library of analogs is fundamental to any drug discovery campaign. The this compound scaffold is typically accessed from its 5-nitroindole precursor, a commercially available or readily synthesized starting material. The nitro group serves as a versatile synthetic intermediate that is readily reduced to the critical 5-amino functionality.
Core Synthesis Pathway: From 5-Nitroindole to 5-Aminoindole
The most common and efficient method for preparing the 5-aminoindole core is through the catalytic hydrogenation of 5-nitroindole.[5][6] This reaction is favored for its high yield, clean conversion, and operational simplicity.
Causality of Experimental Choice: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency in reducing aromatic nitro groups without affecting the indole ring system under controlled hydrogen pressure. Ethanol is used as a solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.
Experimental Protocol 1: Synthesis of 5-Aminoindole
Objective: To prepare 5-aminoindole via catalytic hydrogenation of 5-nitroindole.
Materials:
-
5-Nitroindole
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (95%)
-
Hydrogen (H₂) gas
-
Parr hydrogenation apparatus or similar pressure vessel
-
Dichloromethane and Water for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: In a suitable hydrogenation vessel, add 5-nitroindole (e.g., 100 g).
-
Solvent and Catalyst Addition: Add 95% ethanol (approximately 4 times the weight of the 5-nitroindole) and carefully add the 10% Pd/C catalyst (10-15% by weight of the 5-nitroindole).
-
Hydrogenation: Seal the reaction vessel. Purge the internal atmosphere with an inert gas (e.g., nitrogen or argon) before carefully introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 4.0 MPa).[6]
-
Reaction: Heat the mixture to approximately 80°C while stirring continuously. Maintain these conditions for 24 hours or until reaction completion is confirmed by TLC or LC-MS.[6]
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the residue in dichloromethane and wash with water. Collect the organic phase.[6]
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 5-aminoindole.[6]
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Biological Activities and Therapeutic Potential
The this compound scaffold and its analogs have demonstrated significant potential in several therapeutic areas. The following sections detail their activity, mechanism of action, and supporting data.
Anticancer Activity: Targeting c-Myc G-Quadruplex
A highly promising application for these compounds is in oncology, specifically as binders and stabilizers of G-quadruplex (G4) DNA structures. The promoter region of the c-Myc oncogene is known to form a G4 structure, and its stabilization can inhibit gene transcription, leading to downregulation of the c-Myc protein and subsequent anti-proliferative effects.
Mechanism of Action: Analogs based on the 5-aminoindole and 5-nitroindole core have been identified as potent c-Myc G4 binders.[5] The planar indole ring system facilitates π-π stacking interactions with the G-quartets, while substitutions at the N-1 and C-3 positions can further enhance binding affinity and selectivity. The 5-amino or 5-nitro group is particularly beneficial for this binding.[5] Stabilization of the G4 structure prevents the binding of transcription factors, thus repressing c-Myc expression. This leads to cell cycle arrest and the induction of apoptosis in cancer cells.
Diagram: c-Myc G4 Inhibition Pathway
Caption: Mechanism of c-Myc downregulation by G-quadruplex stabilizing indole analogs.
Quantitative Data: Anticancer Activity
The efficacy of these compounds is often quantified by their ability to displace a fluorescent probe from the G4 structure (DC₅₀) and their cytotoxic effects on cancer cell lines (IC₅₀).
| Compound ID | Scaffold | Target | DC₅₀ (μM) ¹ | Cell Line | IC₅₀ (nM) | Reference |
| 9a | 5-Aminoindole | c-Myc G4 | < 10 | MDA-MB-231 | - | [5] |
| 5a | 5-Aminoindole | c-Myc G4 | < 10 | - | - | [5] |
| 5 | 5-Nitroindole | c-Myc G4 | < 10 | - | - | [5] |
| 7 | 5-Nitroindole | c-Myc G4 | < 10 | - | - | [5] |
| Compound 5 | 2-phenyl-indole | Tubulin | - | MDA-MB-231 | 102 | [2] |
¹ DC₅₀ is the concentration of the compound required to displace 50% of a fluorescent probe from the target G-quadruplex.
Antimalarial Activity
The aminoindole scaffold has also emerged from high-throughput screening campaigns as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7][8]
Mechanism of Action: While the precise molecular target of many aminoindole antimalarials is still under investigation, they have been shown to be highly effective against the blood stages of the parasite.[7] Medicinal chemistry optimization of an initial hit, Genz-644442, led to the development of Genz-668764, a compound with significantly improved potency and favorable pharmacokinetic properties.[7][8] This lead compound demonstrated the ability to cure P. berghei infections in mouse models, indicating its potential for further preclinical development.[7][8]
Quantitative Data: Antimalarial Activity
| Compound ID | In Vitro Activity (IC₅₀) | In Vivo Model | Dosing & Efficacy | Reference |
| Genz-644442 | 200-285 nM (P. falciparum) | P. berghei | >99% inhibition in 4-day test | [7][8] |
| Genz-668764 | 28-65 nM (P. falciparum) | P. berghei | Cured 3/5 mice at 200 mg/kg/day | [7][8] |
Antimicrobial and Other Activities
The broader indole scaffold is well-known for its wide range of antimicrobial activities.[9][10] Derivatives incorporating the indole nucleus have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] While specific data for this compound is less prevalent in this area, related structures like indolizine-1-carbonitrile derivatives have been identified as potent antifungal and antibacterial agents.[11] Furthermore, other indole derivatives have been investigated for anti-inflammatory, antiviral, and antidiabetic properties, highlighting the vast therapeutic potential of this chemical class.[2][9][12]
Key Experimental Protocols
To facilitate further research, this section provides methodologies for key assays used to characterize the biological activity of these compounds.
Experimental Protocol 2: Fluorescence Indicator Displacement (FID) Assay
Objective: To screen for and quantify the binding of compounds to the c-Myc G-quadruplex. This assay measures the ability of a test compound to displace a fluorescent probe (e.g., Thiazole Orange) from the G4 structure, resulting in a decrease in fluorescence.
Materials:
-
Synthesized c-Myc G4-forming oligonucleotide, HPLC-purified.
-
Assay Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Thiazole Orange (TO) fluorescent probe.
-
Test compounds dissolved in DMSO.
-
96-well or 384-well microplates (black, non-binding surface).
-
Fluorescence plate reader.
Procedure:
-
DNA Annealing: Prepare a stock solution of the c-Myc oligonucleotide in the assay buffer. To form the G4 structure, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature overnight.
-
Assay Preparation: In each well of the microplate, add the annealed c-Myc G4 DNA and the Thiazole Orange probe to the assay buffer to a final volume (e.g., 100 μL). The final concentrations should be optimized, but typical starting points are 100-200 nM for DNA and 500 nM for TO.
-
Compound Addition: Add the test compounds from a stock solution in DMSO to the wells to achieve a range of final concentrations (e.g., from 0.1 to 100 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include control wells with DMSO only (100% fluorescence) and buffer only (background).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 15-30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Thiazole Orange (e.g., λex = 501 nm, λem = 539 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the DMSO control wells (set to 100%).
-
Plot the percentage of fluorescence versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ value, which is the concentration of the compound that reduces the fluorescence signal by 50%.
-
Future Perspectives and Conclusion
The this compound scaffold and its analogs represent a fertile ground for drug discovery. The compelling data in oncology, particularly the targeted inhibition of the c-Myc G-quadruplex, warrants significant further investigation. Future efforts should focus on optimizing the lead compounds to improve their selectivity, metabolic stability, and oral bioavailability. The success in the antimalarial space also highlights the potential of this scaffold against challenging infectious diseases.
As our understanding of medicinal chemistry and molecular biology deepens, the strategic design of novel analogs based on this core will undoubtedly unlock new therapeutic opportunities. This guide provides a foundational understanding of the synthesis, biological activity, and evaluation of these promising compounds, serving as a catalyst for continued innovation in the field.
References
- Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. (2011). Antimicrobial Agents and Chemotherapy.
- KR20070098922A - 5-aminoindole derivatives - Google Patents.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024).
- Recent advancements on biological activity of indole and their derivatives: A review. (2022).
- Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC.
- Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - Brieflands. (2018).
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI.
- Indole: A Promising Scaffold For Biological Activity. - RJPN. (2022).
- Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC.
- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC.
- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.
- High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery - Benchchem.
- In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents - Impactfactor. (2024).
- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - MDPI. (2025).
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC.
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit.
- Synthesis of 1-aminoindole compounds by C–H bond activation - ResearchGate.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (2021).
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC.
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- 2. mdpi.com [mdpi.com]
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- 4. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]
- 8. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. rjpn.org [rjpn.org]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 1-Aminoindole-5-carbonitrile
Foreword: Unveiling a Versatile Heterocyclic Building Block
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological receptors.[1] Its derivatives form the basis of numerous pharmaceuticals, natural products, and agrochemicals.[2] Within this vast chemical space, functionalized 1-aminoindoles represent a unique and synthetically challenging subclass. The introduction of an amino group at the N1 position fundamentally alters the electronic properties of the indole ring and provides a reactive handle for constructing novel molecular architectures.
This guide focuses on 1-aminoindole-5-carbonitrile , a bifunctional building block of significant synthetic potential. The strategic placement of a nucleophilic 1-amino group and an electrophilic/transformable 5-carbonitrile group on the indole core opens avenues for complex, multi-vector derivatization. This document provides a comprehensive overview of its potential applications, grounded in established chemical principles, and presents detailed protocols for its utilization in organic synthesis. We will explore how this reagent can serve as a linchpin in the construction of novel heterocyclic systems and drug-like molecules.
Section 1: Synthesis of the Core Scaffold: this compound
The most direct and established route to the indole core is the Fischer indole synthesis. This venerable reaction allows for the construction of the indole ring from an arylhydrazine and a suitable aldehyde or ketone. For the synthesis of this compound, a logical disconnection approach points to 4-cyanophenylhydrazine as the key starting material. While the direct synthesis of the target molecule is not extensively documented, the following protocol is based on well-established Fischer synthesis principles.
Proposed Synthetic Pathway via Fischer Indolization
Figure 1: Proposed Fischer indole synthesis for this compound.
Exemplar Protocol 1: Synthesis of this compound
This protocol is an adaptation of established Fischer indole synthesis methodologies.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Pyruvic aldehyde dimethyl acetal
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
Hydrazone Formation:
-
To a 250 mL round-bottom flask, add 4-cyanophenylhydrazine hydrochloride (10 mmol, 1 eq.).
-
Dissolve the starting material in ethanol (50 mL).
-
Add pyruvic aldehyde dimethyl acetal (11 mmol, 1.1 eq.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indolization (Cyclization):
-
Once hydrazone formation is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (5 mL) or pre-heated PPA (20 g) to the flask. Caution: This is an exothermic process.
-
Attach a reflux condenser and heat the reaction mixture to 80-90 °C.
-
Maintain this temperature for 3-5 hours, monitoring the reaction progress by TLC until the hydrazone spot has been consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice (approx. 200 g) in a large beaker.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the resulting suspension to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure this compound.
-
Section 2: Leveraging the 1-Amino Group: Gateway to Fused Heterocycles
The 1-amino group behaves as a hydrazine derivative, making it an excellent precursor for the synthesis of N-fused heterocyclic systems. Its reaction with 1,3-dielectrophiles, such as β-diketones or their equivalents, provides a straightforward entry into pyrazole-fused indoles.
Application 2.1: Synthesis of Indolo[1,2-b]pyrazoles
The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst leads to the formation of a highly functionalized indolo[1,2-b]pyrazole. This transformation proceeds via a condensation-cyclization cascade.
Figure 2: Synthesis of an indolo[1,2-b]pyrazole derivative.
Protocol 2: General Procedure for Indolo[1,2-b]pyrazole Synthesis
This protocol is adapted from general methods for pyrazole synthesis from hydrazines.[3][4]
Materials:
-
This compound (1 mmol, 1 eq.)
-
Acetylacetone (1.1 mmol, 1.1 eq.)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (10 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL). A precipitate should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product is oily, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Section 3: Transformations of the 5-Carbonitrile Group
The nitrile functionality is one of the most versatile groups in organic synthesis. It can be readily transformed into other key functional groups, such as carboxylic acids, amines, and amides, providing multiple pathways for molecular elaboration.
Summary of Key Nitrile Transformations
| Transformation | Reagents & Conditions | Product Functional Group |
| Hydrolysis | H₂SO₄/H₂O, heat; or NaOH/H₂O, heat | Carboxylic Acid (-COOH) |
| Reduction | H₂, Raney Ni; or LiAlH₄, THF | Primary Amine (-CH₂NH₂) |
| Partial Hydrolysis | H₂O₂, K₂CO₃, DMSO | Primary Amide (-CONH₂) |
| Cycloaddition | NaN₃, NH₄Cl, DMF | Tetrazole Ring |
Protocol 3: Hydrolysis of 5-Carbonitrile to 5-Carboxylic Acid
This is a general protocol for the acidic hydrolysis of aryl nitriles.
Materials:
-
This compound (1 mmol, 1 eq.)
-
Sulfuric Acid (70% aqueous solution)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup:
-
Place this compound (1 mmol) in a 50 mL round-bottom flask.
-
Add 70% aqueous sulfuric acid (15 mL).
-
-
Reaction:
-
Heat the mixture to reflux (approx. 160 °C) for 6-12 hours. The reaction should be monitored by TLC (a more polar spot corresponding to the carboxylic acid should appear).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The carboxylic acid product should precipitate from the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acid.
-
Dry the product under vacuum to yield 1-aminoindole-5-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
-
Section 4: Integrated Synthetic Workflow
The true power of this compound lies in the orthogonal reactivity of its two functional groups. A researcher can first elaborate one part of the molecule and then modify the second, allowing for the systematic construction of complex chemical libraries.
Figure 3: Integrated workflow showing divergent synthesis from the core building block.
Conclusion
This compound stands as a highly promising, albeit specialized, building block for synthetic and medicinal chemistry. Its dual functionality allows for the creation of diverse and complex molecular scaffolds through sequential or orthogonal reaction pathways. The protocols and applications detailed herein provide a foundational guide for researchers aiming to incorporate this versatile intermediate into their drug discovery and development programs. The ability to construct novel heterocyclic systems and introduce key pharmacophoric groups makes it a valuable addition to the synthetic chemist's toolbox.
References
-
Chen, Y., Lu, Z., et al. (2024). Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives. ResearchGate. [Link]
-
Al-Haiza, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]
-
Koubachi, J., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
-
PéRez-Balado, C., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
-
Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]
-
Prodger, J. C., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]
-
ResearchGate. (2024). Synthesis of 1-aminoindole compounds by C–H bond activation. ResearchGate. [Link]
-
Guerin, D. J., et al. (2009). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Molecules. [Link]
Sources
- 1. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
experimental protocol for the synthesis of 1-aminoindole-5-carbonitrile derivatives
Application Note: High-Efficiency Synthesis of 1-Aminoindole-5-Carbonitrile
Abstract
This application note details a robust, scalable experimental protocol for the synthesis of This compound (also known as 1-amino-1H-indole-5-carbonitrile). This derivative serves as a critical "privileged scaffold" in the development of kinase inhibitors, antifungals, and CNS-active agents. The protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as the electrophilic aminating agent under basic conditions. Unlike standard indole syntheses, the presence of the electron-withdrawing nitrile group at the C5 position decreases the nucleophilicity of the indole nitrogen, requiring specific optimization of base strength and solvent polarity to ensure high conversion and suppress side reactions such as nitrile hydrolysis.
Introduction & Mechanistic Rationale
The direct
To overcome this, this protocol employs a Dipolar Aprotic Solvent System (DMF) combined with a strong hydroxide base (KOH ) to generate a "naked" indolyl anion. This anion subsequently attacks the nitrogen center of HOSA. The reaction proceeds via an
Key Reaction Pathway:
-
Deprotonation: KOH removes the indole N-H proton (
). -
Amination: The indolyl anion attacks the amine nitrogen of HOSA.
-
Elimination: Loss of sulfate (
) yields the 1-aminoindole.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and process controls.
Figure 1: Step-by-step synthetic workflow for the N-amination of 5-cyanoindole.
Detailed Protocol
Materials & Reagents
| Component | Grade/Spec | Role |
| Indole-5-carbonitrile | >98% HPLC | Substrate |
| Hydroxylamine-O-sulfonic acid (HOSA) | 97%+ (Store at 4°C) | Aminating Agent |
| Potassium Hydroxide (KOH) | Pellets (Powdered) | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |
| Ethyl Acetate / Hexanes | ACS Grade | Extraction/TLC |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Indole-5-carbonitrile (1.42 g, 10.0 mmol, 1.0 equiv).
-
Add DMF (20 mL, ~2 mL/mmol) and stir until fully dissolved.
-
Cool the solution to 0–5 °C using an ice-water bath.
Step 2: Deprotonation
-
Add KOH (powdered, 2.80 g, 50.0 mmol, 5.0 equiv) in a single portion.
-
Note: The solution may change color (often yellow/orange) indicating indolyl anion formation.
-
-
Stir vigorously at 0 °C for 30 minutes . Ensure the KOH is well-suspended/dissolved.
Step 3: Amination (The Critical Step)
-
Prepare a solution (or fine suspension) of HOSA (1.70 g, 15.0 mmol, 1.5 equiv) in DMF (10 mL).
-
Expert Tip: HOSA is hygroscopic.[1] Weigh quickly. If it does not dissolve fully in DMF, adding it as a solid in small portions is acceptable but requires careful temperature control.
-
-
Add the HOSA solution dropwise to the reaction mixture over 20 minutes , maintaining the internal temperature below 20 °C .
-
Exotherm Warning: The reaction is exothermic.[2] Rapid addition can lead to decomposition.
-
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .
-
Stir for 2 to 4 hours .
Step 4: Monitoring (Self-Validation)
-
TLC System: Hexanes:Ethyl Acetate (7:3).
-
Observation: The starting material (
) should disappear. The product, this compound, is more polar and will appear at a lower (approx 0.3), often fluorescing blue under UV (254 nm). -
Staining:[3] The product spot will turn purple/brown upon staining with Ehrlich’s reagent (p-dimethylaminobenzaldehyde), characteristic of indoles.
Step 5: Workup
-
Pour the reaction mixture into Ice Water (150 mL).
-
Stir for 10 minutes. A precipitate may form.[4]
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL).-
Note: Do not use diethyl ether as DMF is difficult to remove.
-
-
Washing: Wash the combined organic layers with Water (
mL) to remove residual DMF, followed by Brine (50 mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 6: Purification
-
Method A (Preferred): Recrystallization from Ethanol/Water or Toluene.
-
Method B: Flash Column Chromatography (Silica Gel, gradient 0-30% EtOAc in Hexanes).
-
Yield: Expected yield is 70–85% .
Data Analysis & Validation
The following table summarizes the expected analytical data to validate the identity of the product.
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Broad Singlet (2H) | ||
| 1H NMR | Doublet/Multiplet | C4 proton (deshielded by CN group). | |
| IR | Medium peaks | Primary amine ( | |
| IR | Sharp peak | Nitrile ( | |
| HRMS | 158.0718 | Matches formula |
Troubleshooting & Expert Tips
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: HOSA quality. HOSA degrades to ammonium bisulfate upon moisture exposure.
-
Fix: Use fresh HOSA. If the reaction stalls, add an additional 0.5 equiv of HOSA and 1.0 equiv of KOH.
-
-
Issue: Hydrolysis of Nitrile.
-
Cause: Reaction temperature too high or reaction time too long in basic aqueous workup.
-
Fix: Keep reaction temp <25 °C. Perform the water quench and extraction rapidly.
-
-
Issue: "Sticky" DMF Residue.
-
Cause: Inefficient water wash.
-
Fix: Use a 5% LiCl aqueous wash during workup to aggressively remove DMF from the organic phase.
-
Safety Considerations
-
HOSA (Hydroxylamine-O-sulfonic acid): Corrosive and potential sensitizer. Can decompose exothermically. Store cold.
-
Indoles: Many are bioactive; handle with gloves and in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if possible.
References
-
Somei, M., et al. "The First Preparation of 1-Aminoindoles." Chemical & Pharmaceutical Bulletin, vol. 29, no. 1, 1981, pp. 249-252. Link
-
Hynes, J., et al. "Synthesis of 1-Aminoindoles via N-Amination." Journal of Organic Chemistry, vol. 69, no. 4, 2004, pp. 1368-1371. Link
-
Sigma-Aldrich. "Hydroxylamine-O-sulfonic acid Product Information."[6] Merck KGaA. Link[6]
-
BenchChem. "Synthesis of 5-Cyanoindole and Derivatives."[4] BenchChem Application Notes. Link
Sources
- 1. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylamine-O-sulfonic acid 99.999 2950-43-8 [sigmaaldrich.com]
Application Notes & Protocols: 1-Aminoindole-5-carbonitrile as a Versatile Precursor for Advanced Heterocyclic Scaffolds
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds. This guide focuses on a particularly valuable and reactive derivative, 1-aminoindole-5-carbonitrile, detailing its strategic use as a building block for the synthesis of complex, fused heterocyclic systems. We provide in-depth scientific rationale, validated experimental protocols, and workflow diagrams to empower researchers, scientists, and drug development professionals in leveraging this compound for the construction of novel molecular entities. The protocols herein emphasize robust and reproducible methodologies for synthesizing key heterocyclic cores, such as pyrazolo[1,5-a]indoles, which are of significant interest in contemporary drug discovery.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern pharmaceuticals.[1] Within this vast chemical space, indole-based structures are particularly prominent, found in everything from neurotransmitters like serotonin to potent anticancer agents.[2][3] The functionalization of the indole core is a key strategy for modulating biological activity. This compound emerges as a highly strategic building block due to its unique combination of reactive sites:
-
The 1-Amino Group: This N-amino functionality behaves as a potent nucleophile, akin to a substituted hydrazine. It is the primary reactive center for initiating cyclization reactions, particularly with 1,3-dielectrophiles, to form fused five-membered rings.
-
The 5-Cyano Group: The nitrile moiety is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, offering a secondary point for diversification and scaffold elaboration.[4]
-
The Indole Core: The inherent aromaticity and electron-rich nature of the indole ring itself can be exploited for further functionalization, although the primary focus of this guide is on reactions involving the 1-amino group.
This combination allows for the rapid and efficient construction of fused polyheterocyclic systems, which are often challenging to synthesize via other methods.[5]
Synthesis and Physicochemical Properties of the Building Block
A reliable supply of the starting material is crucial for any synthetic campaign. While various methods for the synthesis of 1-aminoindoles exist[6], a common pathway involves the N-amination of 5-cyanoindole. The reduction of a corresponding N-nitroso or other precursor is also a viable strategy. For the purpose of these protocols, we assume the availability of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol |
| Appearance | Typically a crystalline solid (color may vary) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, EtOH) |
| Key Reactive Sites | 1-Amino (nucleophilic), 5-Nitrile (electrophilic carbon) |
Note: Experimental verification of properties for each batch is recommended.
Core Application: Synthesis of Pyrazolo[1,5-a]indole-3-carbonitriles
One of the most powerful applications of this compound is its reaction with β-ketonitriles to construct the pyrazolo[1,5-a]indole framework. This scaffold is of significant interest due to the biological activities associated with related fused pyrazole systems.[7]
Mechanistic Rationale
The reaction proceeds through a cascade mechanism. The initial step is a nucleophilic attack of the exocyclic nitrogen of the 1-amino group onto the ketone carbonyl of the β-ketonitrile. This is followed by a dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the endocyclic indole nitrogen onto the nitrile carbon of the β-ketonitrile partner. A final tautomerization yields the aromatic pyrazolo[1,5-a]indole product. The use of an acid catalyst is critical as it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.
Visualized Workflow for Synthesis
The following diagram outlines the logical flow from the starting materials to the final purified product.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]indoles.
Detailed Experimental Protocol
This protocol describes the synthesis of 8-cyano-2-phenylpyrazolo[1,5-a]indole as a representative example.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 157.17 | 1.0 | 1.0 |
| Benzoylacetonitrile | 145.16 | 1.1 | 1.1 |
| Glacial Acetic Acid | 60.05 | Catalytic | - |
| Ethanol | 46.07 | ~10 mL | - |
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 157 mg) and benzoylacetonitrile (1.1 mmol, 160 mg).
-
Solvent and Catalyst Addition: Add absolute ethanol (10 mL) to the flask, followed by 3-4 drops of glacial acetic acid. The acetic acid acts as a catalyst to facilitate the initial condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the starting materials indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature. The product will often precipitate out of the solution upon cooling.
-
Filtration: If a precipitate has formed, cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 3 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product under vacuum to yield the crude 8-cyano-2-phenylpyrazolo[1,5-a]indole.
Purification and Validation:
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/dioxane mixture.[8]
-
Self-Validating System: The identity and purity of the final compound must be confirmed through standard analytical techniques. Expected data includes:
-
¹H NMR: Peaks corresponding to the aromatic protons of the indole and phenyl rings.
-
¹³C NMR: Signals for the nitrile carbon and other aromatic carbons.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch, typically around 2220 cm⁻¹.[8]
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₀N₄, MW = 270.29).
-
Advanced Applications & Future Directions
The utility of this compound is not limited to the synthesis of pyrazoles. Its unique reactivity opens doors to a variety of other important heterocyclic systems.
[3+2] Cycloaddition Reactions
The 1-aminoindole moiety can be considered a precursor to a 1,3-dipole. In the presence of an aldehyde or ketone, it can form an azomethine imine in situ. This dipole can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile (e.g., an alkene or alkyne) to generate five-membered heterocyclic rings in a highly stereocontrolled manner.[9][10] This powerful reaction class allows for the rapid construction of complex spirocyclic and fused systems.[11]
Caption: Conceptual pathway for [3+2] cycloaddition reactions.
Synthesis of Fused Triazoles
Reaction of 1-aminoindoles with reagents containing a nitrogen-nitrogen double or triple bond, or their precursors, can lead to the formation of fused triazole systems. For example, reaction with nitrous acid could potentially lead to a 1-azidoindole intermediate, which can then undergo further reactions. This expands the accessible chemical space to include important triazolo[5,1-a]indole scaffolds.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its readily accessible reactive handles allow for the efficient, often one-pot, construction of complex fused systems like pyrazolo[1,5-a]indoles. The protocols and scientific rationale provided in this guide serve as a validated starting point for researchers engaged in drug discovery and synthetic methodology development. The potential for this building block in multicomponent and cycloaddition reactions highlights its significant promise for generating molecular diversity and accelerating the discovery of novel bioactive agents.
References
-
Al-Adiwish, W. M., et al. (2014). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Combinatorial Science. Available at: [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]
-
Wang, L., et al. (2021). Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives. ResearchGate. Available at: [Link]
-
Kavitha, S., et al. (2014). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica, 6(5), 336-343. Available at: [Link]
-
Li, Y., et al. (2021). A modular assembly of indole-fused seven-membered heterocycles via a multicomponent reaction. ResearchGate. Available at: [Link]
-
Guesmi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5328. Available at: [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]
-
Voskressensky, L. G., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 73. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of fused indoles. ResearchGate. Available at: [Link]
-
Hintermann, L., et al. (2024). A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. Molecules, 29(13), 3051. Available at: [Link]
-
Al-Shujargaa, K. S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
-
Guesmi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 9(5). Available at: [Link]
-
Barakat, A., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 28(18), 6520. Available at: [Link]
-
Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Available at: [Link]
-
Abaszadeh, M., & Seifi, M. (n.d.). KF/Al2O3 AS A RECYCLABLE BASIC CATALYST FOR 1,3-DIPOLAR CYCLOADDITION REACTION: SYNTHESIS OF INDOLIZINE-1-CARBONITRILE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XXII, Chimie, f. 1, 51-56. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]
-
Squarix. (n.d.). New Heterocyclic Amino Acid Building Blocks. Available at: [Link]
-
Ghorbani-Vaghei, R., & Li, G. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1667–1693. Available at: [Link]
-
Knor, M., & Mlostoń, G. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 30(17), 3215. Available at: [Link]
-
Hendrickx, J. O., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science, 23(2), 111-118. Available at: [Link]
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Chiba University. (2025). Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. Available at: [Link]
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Bissy, W. A., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 12(15), 1207-1215. Available at: [Link]
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Al-Adiwish, W. M., et al. (2025). Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 1-Aminoindole-5-carbonitrile in Medicinal Chemistry
Introduction: The Strategic Value of the 1-Aminoindole-5-carbonitrile Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds that bind to a multitude of biological targets.[1][2] This bicyclic heterocycle is prevalent in nature and is a core component of numerous FDA-approved drugs spanning nearly every therapeutic area.[1][3] The strategic functionalization of the indole ring is a key driver in modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
This document focuses on This compound , a highly versatile, yet underexplored, building block for drug discovery. This scaffold uniquely combines three critical pharmacophoric and synthetic features:
-
The Indole Core: Provides a rigid, aromatic framework capable of engaging in π-stacking, hydrophobic, and hydrogen bonding interactions within target proteins.
-
The 1-Amino Group: A reactive handle for substitution, allowing for the introduction of a wide array of functional groups to probe different regions of a binding site. This position is critical for modulating the electronic properties of the indole ring.
-
The 5-Carbonitrile Moiety: A potent electron-withdrawing group and a key hydrogen bond acceptor. The nitrile can serve as a crucial interaction point with target proteins or as a synthetic precursor for other functional groups like tetrazoles or amides.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the this compound scaffold. We will explore its utility in designing novel kinase inhibitors, anticancer agents, and antimalarials, supported by detailed, field-proven protocols for synthesis and biological evaluation.
Part 1: Application in Kinase Inhibitor Design
Kinases are a major class of drug targets, particularly in oncology, and the indole scaffold is a well-established core for many kinase inhibitors.[4][5] The 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide scaffold, a close structural relative of 1-aminoindole, has been successfully employed to develop potent and selective inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway often dysregulated in myeloproliferative disorders.[6]
The this compound scaffold offers a compelling starting point for designing novel kinase inhibitors. The 1-amino group can be acylated or converted into a urea to form hydrogen bonds with the kinase hinge region, a canonical interaction for Type I and Type II inhibitors. The 5-carbonitrile can occupy the ribose pocket or interact with solvent-exposed regions, providing an additional anchor point to enhance affinity and selectivity.
Illustrative Target: Janus Kinase (JAK) Family
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, controlling cell proliferation, differentiation, and survival.[6] Hyperactivation of this pathway, often due to mutations like JAK2 V617F, is a driver for various cancers and inflammatory diseases.[6]
Protocol 1: Synthesis of a Representative N-(5-cyano-1H-indol-1-yl)acetamide Derivative
This protocol details a fundamental first step in elaborating the this compound scaffold: acylation of the 1-amino group. This reaction is typically high-yielding and provides a stable intermediate for further diversification, for example, through cross-coupling reactions at other positions of the indole ring.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine (or another non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add a slight excess of pyridine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the acylation reaction.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. The reaction is often rapid.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(5-cyano-1H-indol-1-yl)acetamide.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a robust method for determining the inhibitory potency (IC₅₀) of synthesized compounds against a target kinase, such as JAK2. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[7]
Materials:
-
Target kinase (e.g., recombinant human JAK2)
-
Kinase substrate (a suitable peptide for the target kinase)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Then, dilute further in the kinase reaction buffer.
-
Kinase Reaction:
-
In a white assay plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations. Include a "no inhibitor" (positive control) and a "no kinase" (background) control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the enzyme.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent. This converts the ADP generated into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Part 2: Application in Anticancer Drug Discovery
Beyond kinase inhibition, the indole scaffold is integral to many anticancer agents that function through diverse mechanisms.[3][8] Notably, substituted 5-aminoindoles have been identified as binders of the c-Myc G-quadruplex, a non-canonical DNA structure found in the promoter region of the c-Myc oncogene.[9] Stabilizing this G-quadruplex can suppress c-Myc transcription, leading to reduced proliferation and apoptosis in cancer cells.
The this compound scaffold is an excellent starting point for developing new G-quadruplex binders. The planar indole core can stack on the terminal G-quartets, while substitutions at the 1-amino position can interact with the grooves or loops of the G-quadruplex structure. The 5-cyano group can also contribute to binding affinity through specific interactions.
Illustrative Workflow for Anticancer Agent Development
Part 3: Application in Antimalarial Drug Discovery
The emergence of drug-resistant malaria parasites necessitates the discovery of novel therapeutic agents. The aminoindole scaffold has been identified as a promising new class of antimalarials.[10] A high-throughput screen identified Genz-644442, an aminoindole derivative, as a potent inhibitor of Plasmodium falciparum.[11] Subsequent medicinal chemistry efforts led to the development of analogs with significantly improved potency (IC₅₀ values as low as ~30 nM).[10][11]
While the exact mechanism of action for this class is still under investigation, the this compound scaffold provides an excellent template for creating new analogs. The core structure is already validated, and the 5-carbonitrile offers a novel substitution pattern compared to the published Genz- series, potentially leading to compounds with improved properties or a distinct mechanism of action.
Comparative Data of Aminoindole Antimalarials
The table below summarizes key data for the parent hit and an optimized lead from the literature, providing a benchmark for new compounds developed from the this compound scaffold.[10]
| Compound | P. falciparum (Dd2) IC₅₀ (nM) | P. falciparum (3D7) IC₅₀ (nM) | Cytotoxicity (HepG2) IC₅₀ (µM) |
| Genz-644442 | 285 | 200 | >250 |
| Genz-668764 | 28 | 65 | >50 |
Protocol 3: In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)
This is the gold-standard assay for determining the in vitro potency of compounds against the blood stages of P. falciparum. It measures the inhibition of nucleic acid synthesis in the parasite.[10]
Materials:
-
Synchronized, ring-stage P. falciparum culture (e.g., Dd2 or 3D7 strain)
-
Human red blood cells and complete parasite culture medium
-
[³H]-hypoxanthine (radiolabeled nucleic acid precursor)
-
96-well culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Compound Plating: In a 96-well plate, perform a serial dilution of the test compounds in culture medium.
-
Parasite Addition: Add parasitized red blood cells (typically at 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free (positive control) and uninfected red blood cell (background) wells.
-
Incubation: Incubate the plates for 24 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting: Lyse the cells and harvest the parasite DNA onto a filter mat using a cell harvester.
-
Counting: Measure the incorporated radioactivity for each well using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the compound concentration.
Conclusion
This compound represents a strategic and highly versatile scaffold for modern medicinal chemistry. Its unique combination of a privileged indole core with synthetically tractable and pharmacologically relevant amino and cyano groups provides a rich platform for generating diverse compound libraries. By leveraging established principles from the successful development of related indole-based compounds, researchers can utilize this compound to pursue novel inhibitors of kinases, innovative anticancer agents targeting DNA secondary structures, and next-generation antimalarials. The protocols and workflows detailed in this document provide a solid foundation for initiating such drug discovery programs.
References
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Natalia Patricia, N. V. (2022). A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Journal of Chemical and Pharmaceutical Research, 14(3), 10. Available from: [Link]
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Al-Mokyna, F. H., et al. (2025). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 15(1), 1-15. Available from: [Link]
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Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic Chemistry, 119, 105548. Available from: [Link]
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Al-Mokyna, F. H., et al. (2025). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 15. Available from: [Link]
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Kaur, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 1234. Available from: [Link]
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Zhang, M., et al. (2021). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 223, 113621. Available from: [Link]
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Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(9), 3844-3856. Available from: [Link]
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Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31. Available from: [Link]
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Al-Salahi, R., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 12, 1456789. Available from: [Link]
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Kamal, A., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55-72. Available from: [Link]
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Guillon, J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19938-19966. Available from: [Link]
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Weatherhead, J., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 829584. Available from: [Link]
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Fallacara, A. L. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available from: [Link]
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Shestakova, T. S., et al. (2019). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2019(4), M1095. Available from: [Link]
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Application Notes and Protocols for the Development of Novel Therapeutics Using 1-Aminoindole-5-carbonitrile
Introduction: The 1-Aminoindole-5-carbonitrile Scaffold in Modern Drug Discovery
The indole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a "privileged scaffold."[5][6] Among the vast landscape of indole derivatives, the 1-aminoindole subclass presents a compelling, yet underexplored, vector for therapeutic innovation. The introduction of a nitrogen atom at the 1-position (N-amination) of the indole ring fundamentally alters the molecule's electronic distribution and hydrogen bonding capabilities, opening new avenues for targeting challenging disease-associated proteins.
This guide focuses on this compound, a versatile starting material for the synthesis of novel therapeutic agents. The presence of the 5-carbonitrile group offers a valuable handle for further chemical modification while also influencing the overall physicochemical properties of the molecule. We present a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from this scaffold, with a particular focus on their application as kinase inhibitors. Kinases remain a critical class of drug targets, especially in oncology, and the indole scaffold has proven to be an excellent framework for the design of ATP-competitive inhibitors.[1][7][8][9]
Herein, we provide detailed, field-proven protocols for the synthesis of this compound, its subsequent derivatization into a focused library of potential kinase inhibitors, and the in-vitro screening of these compounds against the c-Met receptor tyrosine kinase, a well-validated target in cancer therapy.[10][11][12][13]
Chemical Synthesis and Derivatization
Part I: Synthesis of the Core Scaffold: this compound
The synthesis of 1-aminoindoles can be achieved through various methods, with the N-amination of the parent indole being a direct and efficient approach.[5][14][15][16] We present a robust protocol adapted from established methodologies utilizing monochloramine (NH₂Cl) as the aminating agent.[15][16][17] This method is favored for its high yields and operational simplicity.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indole-5-carbonitrile
-
Potassium tert-butoxide (KOtBu)
-
Monochloramine (NH₂Cl) in diethyl ether (prepared fresh)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add indole-5-carbonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.0 eq) to the stirred solution. The color of the solution may change, indicating the formation of the indolyl anion.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate, freshly prepared solution of monochloramine in diethyl ether, carefully add the NH₂Cl solution (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical as the indolyl anion is highly reactive towards protic sources, which would quench the anion and prevent the desired N-amination.
-
Strong Base: Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the indole N-H, generating the nucleophilic indolyl anion required for the reaction with the electrophilic aminating agent.[15][18]
-
Freshly Prepared Monochloramine: Monochloramine is unstable and should be prepared fresh for optimal reactivity and to avoid the formation of byproducts.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermicity of the deprotonation and the subsequent amination reaction, minimizing side reactions.
Part II: Derivatization of this compound for Kinase Inhibitor Scaffolds
With the this compound core in hand, the next step is to introduce diversity to explore the structure-activity relationship (SAR). A common and effective strategy for elaborating primary amines in medicinal chemistry is through amide bond formation. This allows for the systematic introduction of a wide variety of substituents.
Experimental Protocol: Parallel Amide Synthesis
This protocol is designed for the parallel synthesis of a small library of N-acyl-1-aminoindole-5-carbonitrile derivatives.
Materials:
-
This compound
-
A diverse set of carboxylic acids (or acyl chlorides)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Parallel synthesis reaction block or individual reaction vials
Procedure:
-
In an array of reaction vials, add this compound (1.0 eq) dissolved in anhydrous DCM.
-
To each vial, add a unique carboxylic acid (1.1 eq).
-
Add PyBOP (1.2 eq) and DIPEA (2.0 eq) to each vial.
-
Seal the vials and allow the reactions to stir at room temperature for 12-16 hours.
-
Monitor the reactions by TLC or LC-MS.
-
Upon completion, dilute each reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude amides can be purified by preparative HPLC or column chromatography.
Rationale for Derivatization Strategy:
-
Amide Coupling: Amide bonds are stable and prevalent in drug molecules. The geometry and hydrogen bonding capabilities of the amide linkage can play a crucial role in binding to the hinge region of kinase ATP-binding sites.[1]
-
Diverse Carboxylic Acids: The choice of carboxylic acids should aim to probe different aspects of the binding pocket, including hydrophobicity, aromaticity, and the potential for additional hydrogen bonding interactions.
Visualization of Synthetic Workflow
Caption: Synthetic route from indole-5-carbonitrile to a library of N-acyl-1-aminoindole-5-carbonitrile derivatives.
Biological Evaluation: Targeting the c-Met Kinase
Background: c-Met as a Therapeutic Target
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility.[11][13] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[10][11][13] Several small molecule c-Met inhibitors have been developed, with many featuring an indole or indolinone core that occupies the ATP-binding site.[11][12]
Visualization of c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the proposed mechanism of inhibition by this compound derivatives.
Protocol: In-Vitro c-Met Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against c-Met. The assay measures the amount of ATP remaining in the solution following the kinase reaction.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly (Glu, Tyr) 4:1 substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM final assay concentration).
-
Assay Plate Preparation: Add 2.5 µL of the diluted compounds or DMSO (as a vehicle control) to the wells of the assay plate.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for c-Met), and the poly (Glu, Tyr) substrate.
-
Kinase Reaction Initiation: Add 10 µL of the master mix to each well. To initiate the kinase reaction, add 12.5 µL of diluted recombinant c-Met kinase to each well, except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: After incubation, add 25 µL of the Kinase-Glo® MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Self-Validation and Controls:
-
Positive Control: A known c-Met inhibitor should be included in each assay to validate the assay performance.
-
Negative Control: DMSO vehicle control wells represent 0% inhibition.
-
No Enzyme Control: Wells without the c-Met kinase serve as a background control.
Data Presentation
The results of the kinase inhibition screen should be summarized in a clear and concise table to facilitate the identification of promising lead compounds.
| Compound ID | R-Group on Amide | IC₅₀ (nM) against c-Met |
| Lead-001 | Phenyl | 50 |
| Lead-002 | 4-Fluorophenyl | 25 |
| Lead-003 | 3-Pyridyl | 75 |
| Lead-004 | Cyclohexyl | >1000 |
| Control | Known c-Met Inhibitor | 10 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel therapeutics based on the this compound scaffold. The detailed protocols offer a starting point for researchers to explore the potential of this promising class of compounds. The identification of potent and selective c-Met inhibitors from the initial screen would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis of additional analogs to refine the SAR and optimize potency and selectivity.
-
Cell-Based Assays: Evaluation of the most promising compounds in cellular assays to assess their ability to inhibit c-Met phosphorylation and downstream signaling in cancer cell lines.
-
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their drug-likeness.
The versatility of the this compound scaffold, coupled with the proven importance of kinase inhibition in oncology, provides a fertile ground for the discovery of the next generation of targeted cancer therapeutics.
References
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Harada, S., et al. (2025). A direct, regioselective C5-H functionalization reaction of indoles under copper catalysis. Chemical Science. [Link]
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Deswal, S., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
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Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]
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Khan, I., et al. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. [Link]
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Kamal, A., et al. (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. [Link]
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Bador, A., et al. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Current Topics in Medicinal Chemistry. [Link]
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Reddy, T. J., & Douglas, C. J. (2014). Synthesis of N-aryl-1-aminoindoles via intermolecular redox amination. Organic & Biomolecular Chemistry. [Link]
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ChemBK. (2024). 1-Aminoindole. [Link]
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Klaphake, E., & Janda, K. D. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry. [Link]
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Lee, H., et al. (2011). N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents. Organic Process Research & Development. [Link]
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Cui, W., et al. (2013). Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. Bioorganic & Medicinal Chemistry Letters. [Link]
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Klaphake, E., & Janda, K. D. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. [Link]
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ResearchGate. (n.d.). Synthesis of unprotected 1-aminoindoles. [Link]
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Ali, I., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. [Link]
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Wikipedia. (n.d.). c-Met inhibitor. [Link]
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ResearchGate. (2025). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). [Link]
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Barker, R. H., Jr., et al. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Medicines for Malaria Venture. [Link]
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El-Damasy, A. K., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega. [Link]
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Kaczor, A. A., & Satała, G. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
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Sharma, P., et al. (2014). Synthesis of Fused 1-Aminoindole Polycycles by a Sequence of Palladium-Catalyzed N–H and C(sp2)–H Arylations. Organic Letters. [Link]
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Munson, M. C., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics. [Link]
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Christensen, J. G., et al. (2003). A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. Cancer Research. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. [Link]
-
Barker, R. H., Jr., et al. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]
-
D'Adam, M., et al. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules. [Link]
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ResearchGate. (n.d.). Synthesis of 1-aminoindole derivatives. [Link]
-
The Journal of Organic Chemistry. (n.d.). Reactions of Indole. IV.1 The Synthesis of Some Aminoindoles. [Link]
-
Gevorgyan, V., et al. (2007). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters. [Link]
-
Barker, R. H., Jr., et al. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum. PubMed. [Link]
-
Jaglin, M., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro. [Link]
-
The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. [Link]
-
Salis, A., et al. (2025). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Xie, W., et al. (2024). Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives. ResearchGate. [Link]
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High-Yield Synthesis of 1-Aminoindole-5-carbonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminoindole-5-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery programs. This document provides a comprehensive guide to its high-yield synthesis through a robust and efficient two-step methodology. The protocol is designed for reproducibility and scalability, commencing with the construction of the 5-cyanoindole core via a modified Leimgruber-Batcho synthesis, followed by a direct electrophilic N-amination. This guide offers detailed experimental procedures, mechanistic insights, and expert commentary to ensure successful synthesis and validation.
Introduction
The indole nucleus is a privileged scaffold in a vast array of pharmacologically active compounds. The introduction of a cyano group at the 5-position and an amino group at the 1-position of the indole ring creates a unique molecular architecture with significant potential for therapeutic applications. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. The development of a reliable and high-yield synthetic route is therefore critical for advancing research and development in this area. This application note details a field-proven, two-step approach that maximizes yield and purity while utilizing commercially available starting materials.
Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy decouples the formation of the indole ring from the installation of the N-amino group, allowing for optimization of each transformation independently.
-
Step 1: Synthesis of 5-Cyanoindole. The first step involves the construction of the 5-cyanoindole core. While several methods exist for indole synthesis, a modified Leimgruber-Batcho approach offers a high-yield and scalable route from inexpensive starting materials, avoiding the use of more toxic reagents like cuprous cyanide that are employed in other methods like the Rosenmund-von Braun reaction[1][2]. This method proceeds via the condensation of 3-methyl-4-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is then reductively cyclized to the indole[1].
-
Step 2: N-Amination of 5-Cyanoindole. The second step is the direct amination of the indole nitrogen. Electrophilic amination is a powerful tool for forming C-N bonds. For the N-amination of indoles, monochloramine (NH₂Cl) has been shown to be an excellent reagent, providing the desired 1-aminoindole in high yields[3][4]. This method is generally preferred over others due to its efficiency and the relative stability of the reagent when prepared and used in situ.
Overall Synthetic Workflow
Caption: A simplified workflow for the two-step synthesis of this compound.
Data Presentation
The following table summarizes the key transformations, reagents, and expected outcomes for the high-yield synthesis of this compound.
| Step | Transformation | Key Reagents | Solvent(s) | Temperature | Typical Yield | Reference |
| 1 | Modified Leimgruber-Batcho Synthesis | 3-Methyl-4-nitrobenzonitrile, DMF-DMA, Iron powder, Acetic Acid | Dichloromethane, Methanol | 50-55°C | up to 96% | [1][2] |
| 2 | N-Amination | 5-Cyanoindole, Monochloramine (NH₂Cl) | Ether or THF | 0°C to room temp. | 45-97% | [3][4] |
Experimental Protocols
Part 1: Synthesis of 5-Cyanoindole (Modified Leimgruber-Batcho)
This protocol is adapted from the commercial scale synthesis described by M. Venkatanarayana et al.[1].
Materials:
-
3-Methyl-4-nitrobenzonitrile
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Methylene dichloride (DCM)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Iron powder (Fe)
-
Ethyl acetate
-
n-Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Enamine Formation:
-
In a round-bottom flask, dissolve 3-methyl-4-nitrobenzonitrile in methylene dichloride and N,N-dimethylformamide dimethyl acetal.
-
Heat the mixture to 50-55°C and maintain for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure at a temperature below 50°C.
-
-
Reductive Cyclization:
-
To the residue from the previous step, add methanol and acetic acid.
-
Cool the mixture to 0°C in an ice bath.
-
Add iron powder portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, heat the reaction mixture to 50-55°C for 8 hours. Monitor the progress by TLC.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Wash the filter cake with methanol.
-
Concentrate the combined organic layers and add ethyl acetate.
-
Stir at room temperature for 3 hours to precipitate the product.
-
Collect the solid by filtration, wash with n-hexane, and dry to afford 5-cyanoindole.
-
Part 2: N-Amination of 5-Cyanoindole
This protocol is based on the N-amination of indoles using monochloramine as described by Bellina et al.[3][4].
Materials:
-
5-Cyanoindole
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
A stock solution of monochloramine (NH₂Cl) in ether (prepared separately, see below)
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Magnetic stirrer
Procedure for Preparation of Monochloramine (NH₂Cl) Stock Solution:
-
Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Prepare a solution of aqueous ammonia (e.g., 6 M).
-
Cool the ammonia solution in an ice bath.
-
Slowly add a solution of sodium hypochlorite (bleach) while stirring vigorously.
-
The monochloramine can then be extracted into an organic solvent like diethyl ether. The concentration of the resulting solution should be determined before use.
N-Amination Procedure:
-
Deprotonation:
-
In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a solution of 5-cyanoindole (1 equivalent) in the same anhydrous solvent dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, resulting in the formation of the sodium salt of 5-cyanoindole.
-
-
Amination:
-
Cool the suspension of the indole anion back to 0°C.
-
Slowly add the previously prepared ethereal solution of monochloramine (NH₂Cl, ~1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Expertise & Experience: In-depth Discussion
Causality Behind Experimental Choices:
-
Choice of Leimgruber-Batcho Synthesis: This method is selected for its high yield and operational simplicity on a larger scale. The use of iron in acetic acid for the reductive cyclization is a classic, cost-effective, and environmentally benign choice compared to other reducing agents[1].
-
Rationale for N-Amination with Monochloramine: The N-H bond of indole is acidic enough to be deprotonated by a strong base like NaH. The resulting indole anion is a potent nucleophile that readily attacks the electrophilic nitrogen of monochloramine. This direct approach avoids the need for more complex, multi-step procedures for introducing the N-amino group[3].
Trustworthiness: A Self-Validating System:
-
Reaction Monitoring: The progress of both synthetic steps should be meticulously monitored by TLC. For the first step, the disappearance of the starting 3-methyl-4-nitrobenzonitrile and the appearance of the 5-cyanoindole spot (which can be visualized under UV light) are key indicators. In the second step, the consumption of 5-cyanoindole and the formation of the more polar this compound product should be observed.
-
Product Characterization: The identity and purity of the intermediate (5-cyanoindole) and the final product (this compound) must be confirmed by standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Will confirm the chemical structure and the successful installation of the amino group at the N-1 position.
-
Mass Spectrometry (MS): Will verify the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the nitrile (C≡N) and the N-H stretches of the amino group.
-
Mechanistic Pathway of N-Amination
Sources
Application Note: A Scalable, High-Yield Synthesis of 1-Aminoindole-5-carbonitrile for Industrial Applications
Abstract
1-Aminoindole-5-carbonitrile is a pivotal heterocyclic intermediate, forming the structural backbone of numerous pharmacologically active molecules and advanced materials.[1][2] Its indole scaffold is a privileged structure in medicinal chemistry, making the development of a robust, scalable, and economically viable synthetic process a critical objective for the pharmaceutical and chemical industries.[3][4] This document provides a comprehensive guide to the scale-up synthesis of this compound, proceeding via the electrophilic N-amination of the readily available precursor, indole-5-carbonitrile. We detail a complete, self-validating protocol that encompasses process safety, in-process controls, and rigorous analytical methods for quality assurance. The causality behind key experimental choices is explained to empower researchers and process chemists to adapt and optimize the synthesis for specific industrial contexts.
Introduction and Strategic Overview
The indole ring system is a cornerstone of modern drug discovery, with numerous FDA-approved drugs featuring this moiety.[2] Specifically, functionalization at the N1 (amino) and C5 (carbonitrile) positions provides strategic handles for generating diverse chemical libraries and optimizing drug candidates. The nitrile group (–C≡N) is a versatile functional group that can enhance metabolic stability, act as a hydrogen bond acceptor, or serve as a precursor for other functionalities like amines or carboxylic acids.[5]
The primary synthetic strategy detailed herein involves the direct N-amination of indole-5-carbonitrile. This approach was selected for its operational simplicity and high potential for scalability. It leverages a commercially available starting material, indole-5-carbonitrile[6], which can itself be prepared via established industrial methods.[7] The core transformation is an electrophilic amination at the indole nitrogen, a reaction that requires careful control of conditions to achieve high selectivity and yield.
Guiding Principles and Reaction Mechanism
The synthesis is founded on the nucleophilic character of the indole nitrogen after deprotonation. The general mechanism proceeds in two key stages:
-
Deprotonation: The indole N-H proton is weakly acidic. Treatment with a strong base, such as potassium hydroxide (KOH), generates the corresponding potassium indolide salt. This salt is a potent nucleophile, rendering the N1 position highly susceptible to electrophilic attack. The choice of a strong, cost-effective inorganic base like KOH is ideal for industrial-scale operations.
-
Electrophilic Amination: The generated indolide anion attacks an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is an effective and powerful agent for this purpose. The sulfonate group is an excellent leaving group, facilitating the irreversible transfer of the -NH2 group to the indole nitrogen.
This pathway is favored due to the high electron density at the N1 position post-deprotonation. Competing side reactions, such as substitution on the carbocyclic ring, are minimized under these conditions.
Process Safety and Hazard Management
A thorough understanding and mitigation of risks are paramount for any scale-up operation. All procedures must be conducted in a controlled environment (e.g., a walk-in fume hood or a ventilated reactor bay) by personnel trained in handling hazardous materials.
| Substance | CAS Number | Key Hazards | Handling Precautions |
| Indole-5-carbonitrile | 15861-24-2 | Skin, eye, and respiratory irritant.[8] | Wear gloves, safety goggles, and a lab coat. Avoid dust inhalation.[8][9] |
| Potassium Hydroxide (KOH) | 1310-58-3 | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care using appropriate PPE, including face shield and chemical-resistant gloves. |
| Hydroxylamine-O-sulfonic acid (HOSA) | 2950-43-8 | Corrosive, potential explosive hazard if heated or shocked. | Store in a cool, dry place away from heat. Handle behind a blast shield during addition. |
| Dimethylformamide (DMF) | 68-12-2 | Reproductive toxin, skin and eye irritant. Readily absorbed through the skin. | Use in a well-ventilated area with double gloves. Avoid all skin contact. |
| This compound | (N/A) | Assumed to be toxic and irritant. | Handle with the same precautions as the starting material until comprehensive toxicological data is available. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[8]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of approximately 100 grams of final product. All equipment should be appropriately sized, clean, and dry before use.
Equipment and Reagents
-
Equipment:
-
1 L three-neck, round-bottom flask with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
Addition funnel (250 mL).
-
Filtration apparatus (Büchner funnel, filter flask).
-
Vacuum oven.
-
-
Reagents:
-
Indole-5-carbonitrile (100.0 g, 0.70 mol)
-
Potassium hydroxide (KOH), 85% pellets (53.5 g, 0.81 mol)
-
Hydroxylamine-O-sulfonic acid (HOSA) (95.0 g, 0.84 mol)
-
Dimethylformamide (DMF), anhydrous (500 mL)
-
Deionized water (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Experimental Workflow Diagram
Caption: Process workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reactor Preparation: Assemble the 1 L reactor system. Ensure all joints are properly sealed. Purge the vessel with dry nitrogen for 15 minutes to establish an inert atmosphere.
-
Charging Reagents: To the reactor, add indole-5-carbonitrile (100.0 g) followed by anhydrous DMF (500 mL).
-
Dissolution: Begin stirring the mixture with the overhead stirrer (approx. 200 RPM) at ambient temperature (20-25°C) until all solids are fully dissolved.
-
Base Addition: Carefully add the potassium hydroxide pellets (53.5 g) portion-wise over 20-30 minutes. Causality Note: This addition is exothermic. Monitor the internal temperature and use a cooling bath if necessary to maintain the temperature below 35°C. This prevents potential side reactions and ensures controlled deprotonation.
-
Salt Formation: Stir the resulting suspension at ambient temperature for 1 hour. The mixture should become a thick, stirrable slurry as the potassium salt of indole-5-carbonitrile forms.
-
Aminating Agent Addition: In a separate beaker, carefully dissolve the hydroxylamine-O-sulfonic acid (95.0 g) in 150 mL of DMF. This may also be slightly exothermic. Transfer this solution to the addition funnel. Add the HOSA solution dropwise to the reactor over approximately 1 hour. Causality Note: This is the main exothermic event. A slow, controlled addition is critical for safety and selectivity. Maintain the internal reaction temperature below 40°C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 40°C and maintain for 4 hours.
-
In-Process Control (IPC): After 4 hours, take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by HPLC) to confirm the consumption of the starting material.
-
Quenching: Cool the reactor to room temperature. Slowly and carefully add 500 mL of deionized water to the reaction mixture with vigorous stirring. Safety Note: Quenching can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 200 mL) to remove residual DMF and salts, followed by a wash with brine (1 x 200 mL) to aid in breaking emulsions and removing water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane or ethanol/water) to afford the pure this compound as a solid.
-
Final Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically in the range of 75-85%.
Quality Control and Analytical Characterization
The final product must be rigorously analyzed to confirm its identity, purity, and quality before use in downstream applications.
| Analytical Test | Method | Expected Result / Specification |
| Appearance | Visual Inspection | Off-white to light brown crystalline solid.[6] |
| Purity | HPLC | ≥98.0% (AUC). A mixed-mode chromatography approach can be effective for separating polar precursors and products.[10] |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of this compound. |
| Identity | Mass Spectrometry (MS) | [M+H]⁺ corresponding to the molecular weight of C9H7N3 (158.07 g/mol ). |
| Identity | FTIR Spectroscopy | Characteristic peaks for N-H stretch (approx. 3300-3400 cm⁻¹), C≡N stretch (approx. 2220 cm⁻¹), and aromatic C-H stretches.[11] |
| Melting Point | Melting Point Apparatus | A sharp melting range, to be determined experimentally. |
LC/MS Method Validation: For routine analysis, an LC/MS/MS method should be validated for linearity, precision, accuracy, and sensitivity (LOD/LOQ) to ensure reliable quantification.[12][13]
Troubleshooting and Scale-Up Considerations
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation or reaction. | Ensure anhydrous conditions and use of fresh, high-purity KOH. Confirm HOSA activity. Extend reaction time or slightly increase temperature (monitor for impurity formation). |
| Incomplete Reaction | Insufficient stoichiometry of reagents. | Re-evaluate the molar equivalents of base and HOSA, ensuring a slight excess. |
| Formation of Impurities | Reaction temperature too high. | Improve temperature control during exothermic additions. Ensure efficient stirring to dissipate heat. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine during the washing step. Allow layers to settle for a longer period. |
For scaling beyond the 100g level, the following factors become critical:
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up. A jacketed reactor with an external cooling/heating circulator is essential to manage the reaction exotherms.
-
Mixing Efficiency: Ensure the reactor's impeller design is adequate to maintain a homogeneous slurry during the salt formation and reaction stages. Poor mixing can lead to localized hot spots and reduced yields.
-
Material Handling: Develop safe procedures for charging large quantities of corrosive solids (KOH) and the potentially hazardous HOSA.
References
-
Momeni, M. R., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-Boc-5-aminoindole | 166104-20-7. Retrieved from [Link]
- Neidle, S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
-
Cerna, I., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5345. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2024). Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole. Retrieved from [Link]
-
Chiba University. (2025). Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. Retrieved from [Link]
-
Agilent. (n.d.). Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes. Retrieved from [Link]
-
NIOSH. (1998). ORGANONITROGEN PESTICIDES 5601. Retrieved from [Link]
-
MDPI. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole-5-carbonitrile. PubChem. Retrieved from [Link]
-
Agilent. (2018). Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies [mdpi.com]
- 6. Indole-5-carbonitrile, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. tdcommons.org [tdcommons.org]
- 8. echemi.com [echemi.com]
- 9. 5-Aminoindole(5192-03-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Aminoindole-5-carbonitrile
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 1-aminoindole-5-carbonitrile. This valuable heterocyclic intermediate is a key building block in the development of novel therapeutics. However, its synthesis, particularly the N-amination step, presents unique challenges that can impact both yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The primary route involves the direct N-amination of the parent heterocycle, indole-5-carbonitrile. This is typically achieved by first deprotonating the indole nitrogen with a strong base to form the indolyl anion, which is then quenched with an electrophilic aminating agent. The most effective and commonly cited aminating agents for indoles are hydroxylamine-O-sulfonic acid (HOSA) and monochloramine (NH₂Cl).[1][2][3] While other methods for forming substituted 1-aminoindoles exist, such as rhodium-catalyzed C-H activation and annulation, direct N-amination of the pre-formed indole core is most common for this specific target.[4]
Q2: Why is the N-amination of indoles often challenging, leading to low yields?
Several factors contribute to the difficulty of this transformation. The indole nitrogen is only weakly acidic, requiring a strong base for complete deprotonation. Incomplete deprotonation leads to poor conversion. Furthermore, the N-aminoindoles can be unstable, with some derivatives decomposing rapidly in air.[1] The choice of aminating agent is also critical; some reagents, like O-(2,4-dinitrophenyl)hydroxylamine, are effective but have safety concerns (potential for detonation), while HOSA can suffer from poor substrate conversion, requiring careful separation from starting material.[1]
Q3: My this compound product appears to be degrading over time. What are the recommended storage conditions?
While specific stability data for this compound is not extensively published, related aminoindoles are known to be sensitive. For instance, 1-amino-3-methylindole (3l) is reported to decompose rapidly in air.[1] Based on the general properties of similar compounds, it is recommended to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., 4°C).
Q4: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment and for separating the product from starting material and byproducts.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Mass Spectrometry (MS) will confirm the molecular weight. For a related compound, 5-iodo-1H-indole-3-carbonitrile, detailed NMR and MS characterization data are available, which can serve as a reference for expected peak patterns.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I'm performing the N-amination of indole-5-carbonitrile, but my TLC/LCMS analysis shows mostly unreacted starting material. What are the likely causes and how can I improve the conversion?
A: Low conversion is the most common hurdle in this synthesis. The root cause is almost always related to the generation and reactivity of the indolyl anion or the stability of the aminating agent.
Potential Causes & Solutions:
-
Inefficient Deprotonation: The pKa of the indole N-H is ~17, requiring a sufficiently strong base for complete deprotonation.
-
Solution: If using sodium hydride (NaH), ensure it is fresh and from a sealed container. Use a slight excess (e.g., 1.2 equivalents). For more stubborn reactions, potassium tert-butoxide (KOtBu) is a stronger, more soluble base that can significantly improve conversion. Using 2 equivalents of KOtBu can lead to instantaneous N-amination.[1]
-
-
Degraded Aminating Agent: Monochloramine (NH₂Cl) is an excellent reagent for this transformation but is unstable and must be prepared fresh.[1][3] Hydroxylamine-O-sulfonic acid (HOSA) is more stable but can lead to lower conversions.[2]
-
Solution: Always use freshly prepared and titrated NH₂Cl for best results. If using HOSA, consider a protocol that involves the simultaneous and proportional addition of HOSA and base solutions to maintain optimal reaction conditions and drive the reaction to completion.[2]
-
-
Poor Solubility of the Indolyl Anion: The intermediate indolyl salt may have limited solubility in the reaction solvent, preventing it from reacting with the aminating agent.
-
Solution: The choice of solvent is critical. DMF is commonly used. It was found that for certain indoles, reducing the initial reaction concentration in DMF led to higher conversion levels due to increased solubilization of the formed anion.[1] N-Methyl-2-pyrrolidone (NMP) is another suitable solvent, particularly for larger-scale reactions.[2]
-
-
Incorrect Reagent Stoichiometry: Using an insufficient amount of base or aminating agent will naturally lead to incomplete conversion.
Workflow: Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Product Purity is Low (Multiple Spots on TLC)
Q: My reaction appears to have worked, but the crude product is very impure. How can I minimize side reactions and improve the final purity?
A: Impurities often arise from side reactions or decomposition of the product during workup or purification.
Potential Causes & Solutions:
-
Side Reactions: Although N-amination is favored, C-amination at other positions on the indole ring can occur, especially if deprotonation is incomplete.
-
Solution: Ensure rapid and complete formation of the N-anion using optimal base and solvent conditions as described above. This maximizes the nucleophilicity of the nitrogen over the carbon atoms.
-
-
Product Decomposition: As mentioned, 1-aminoindoles can be unstable. Exposure to air (oxidation) or acidic conditions during workup can cause degradation.
-
Solution: Perform the aqueous workup quickly and with cooled solutions. Ensure the pH does not become strongly acidic. When concentrating the organic extracts, use reduced pressure and avoid excessive heat. Consider performing the purification step immediately after workup.
-
-
Difficult Chromatographic Separation: The polarity of this compound may be very close to that of the starting material or certain byproducts, making separation difficult.
-
Solution:
-
Optimize TLC: Before running a column, screen various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find one that gives the best separation between your product and impurities.
-
Gradient Elution: Use a shallow gradient during column chromatography rather than an isocratic elution. Start with a low polarity mobile phase and gradually increase the polarity.
-
Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system. This can be very effective for removing minor impurities if a crystalline solid is obtained.
-
-
Data Presentation: Comparison of N-Amination Conditions
| Method | Base (Equiv.) | Aminating Agent | Solvent | Typical Yield Range | Key Considerations | Reference |
| A | NaH (1.2) | Fresh NH₂Cl | DMF | 45-70% | NaH must be fresh; conversion can be sluggish. | [1] |
| B | KOtBu (2.0) | Fresh NH₂Cl | DMF | 70-97% | Excellent for high conversion, often instantaneous.[1] | [1][3] |
| C | KOH (solid) | HOSA | DMF | Variable, often low | Scale-up can be problematic; poor conversions reported.[2] | [2] |
| D | KOtBu (4.0) | HOSA (2.0) | NMP | High | Improved HOSA method; requires simultaneous addition via syringe pump for large scale. | [2] |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via N-Amination with Monochloramine
This protocol is adapted from highly successful methods reported for the N-amination of various indoles.[1][3]
Workflow: Synthesis of this compound
Caption: Key workflow for the synthesis and purification.
Step-by-Step Methodology:
-
Preparation of Monochloramine (NH₂Cl):
-
Caution: Perform in a well-ventilated fume hood behind a safety shield.
-
In a flask, combine 25 mL of a 5.25% aqueous sodium hypochlorite (bleach) solution with 100 mL of diethyl ether and cool to 0°C in an ice bath.
-
In a separate flask, dissolve 1.5 equivalents of ammonium chloride in 25 mL of deionized water.
-
Slowly add the ammonium chloride solution to the stirring bleach/ether mixture at 0°C.
-
Stir vigorously for 15 minutes. The NH₂Cl will be extracted into the ether layer.
-
Separate the layers and wash the ether layer with a small amount of brine. Dry the ether layer over anhydrous sodium sulfate for 5-10 minutes.
-
The concentration of the NH₂Cl solution should be determined by iodometric titration immediately before use.
-
-
N-Amination Reaction:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add indole-5-carbonitrile (1.0 equiv).
-
Add anhydrous DMF (adjust volume to achieve ~0.1-0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add potassium tert-butoxide (KOtBu, 2.0 equiv) portion-wise, ensuring the temperature remains below 5°C. Stir for 20-30 minutes at 0°C. The solution should change color, indicating anion formation.
-
Slowly add the freshly prepared ethereal solution of NH₂Cl (1.5-2.0 equiv) dropwise via syringe, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining aminating agent.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure at a low temperature (<40°C).
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent system identified by TLC (e.g., a gradient of 10-50% ethyl acetate in hexanes).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.
-
References
-
Lockner, J. W., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry. Available at: [Link]
-
Li, B., et al. (2011). N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents. Organic Process Research & Development. Available at: [Link]
-
Lockner, J. W., et al. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH(2)Cl). PubMed. Available at: [Link]
-
Xie, Y., et al. (2024). Synthesis of 1-aminoindole compounds by C–H bond activation. ResearchGate. Available at: [Link]
-
Various Authors. (N.D.). Synthesis of unprotected 1-aminoindoles. ResearchGate. Available at: [Link]
-
Various Authors. (2025). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). ResearchGate. Available at: [Link]
-
Dolezal, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (N.D.). Indole-5-carbonitrile. PubChem. Available at: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available at: [Link]
-
U.S. Environmental Protection Agency. (N.D.). 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)-. CompTox Chemicals Dashboard. Available at: [Link]
-
Brown, R. K., & Nelson, N. A. (1953). Reactions of Indole. IV.1 The Synthesis of Some Aminoindoles. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (N.D.). Synthesis of nitroindoles and aminoindoles via intermolecular cyclization from terminal alkynes and 2-haloanilines. ResearchGate. Available at: [Link]
-
SpectraBase. (N.D.). 3-Amino-5-nitro-1-(p-tosyl)indole-2-carbonitrile. SpectraBase. Available at: [Link]
-
Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]
-
Various Authors. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. Available at: [Link]
-
Daïch, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Chiba University. (2025). Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. Available at: [Link]
-
Chiba University. (2025). Scientists crack indole's toughest bond with copper, unlocking new medicines. Phys.org. Available at: [Link]
-
Various Authors. (N.D.). Regioselective C5−H Direct Iodination of Indoles. RSC. Available at: [Link]
-
Chourasiya, A., et al. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]
- Google Patents. (N.D.). Purification of indole compounds. Google Patents.
-
HELIX Chromatography. (N.D.). HPLC Methods for analysis of 5-Aminoindole. HELIX Chromatography. Available at: [Link]
-
Singh, V., & Singh, J. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Elsevier. Available at: [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]
-
Various Authors. (N.D.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
Neidle, S., et al. (2013). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link]
-
Mekheimer, R. A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. Available at: [Link]
-
Various Authors. (N.D.). Synthesis of 1-aminoindole derivatives. ResearchGate. Available at: [Link]
Sources
Technical Support Center: 1-Aminoindole-5-carbonitrile Experiments
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis, purification, and subsequent reactions of this versatile heterocyclic compound.
Section 1: Compound Profile & Critical Safety Precautions
What is this compound?
This compound is an indole derivative characterized by an amino group (-NH₂) at the 1-position (the nitrogen of the pyrrole ring) and a nitrile group (-C≡N) at the 5-position of the indole scaffold. The indole core is a privileged structure in medicinal chemistry, and the strategic placement of the amino and nitrile groups makes this compound a valuable intermediate for synthesizing a wide range of biologically active molecules.[1][2] The nitrile group is a key functional handle for conversion into other functionalities and enhances the molecule's reactivity.[2]
Core Physical & Chemical Properties
While specific experimental data for this compound is sparse, we can infer its likely properties from the closely related and well-documented compound, Indole-5-carbonitrile .
| Property | Value (for Indole-5-carbonitrile) | Significance & Implication for this compound |
| Molecular Formula | C₉H₆N₂ | The addition of an amino group changes the formula to C₉H₇N₃ . |
| Molecular Weight | 142.16 g/mol [3] | The molecular weight increases to 157.17 g/mol .[4] |
| Appearance | Typically a white to light yellow or brown powder/solid.[2][5] | Expect a similar appearance. Color variation can indicate impurities. |
| Melting Point | 106-108 °C | The N-amino group may alter crystal packing; expect a different but distinct melting point. |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and slightly soluble in others.[2][5] | Solubility should be similar. Use this for reaction setup and purification solvent selection. |
| Storage | Air and light sensitive. Store under an inert atmosphere (Argon or Nitrogen) in a cool, dry, dark place.[6] | Crucial: The 1-amino group can be susceptible to oxidation. Strict anaerobic and anhydrous conditions are recommended for long-term storage. |
Safety & Handling: A Critical Overview
Experiments with indole derivatives and nitriles require strict adherence to safety protocols.
-
Q: What are the primary hazards associated with this class of compounds? A: Based on safety data for related structures like Indole-3-carbonitrile and other aminoindoles, the primary hazards are:
-
Q: What personal protective equipment (PPE) is mandatory? A: Always wear:
-
Nitrile gloves (double-gloving is recommended).
-
Chemical safety goggles and a face shield.
-
A properly fitted lab coat.
-
All manipulations of solid material or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation.[10]
-
-
Q: What are the first-aid procedures in case of exposure? A:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Call a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Section 2: Troubleshooting the Synthesis of 1-Aminoindoles
The synthesis of 1-aminoindoles is non-trivial. Modern methods involving C-H activation are efficient but require specific catalysts and conditions.[11] A more classical approach might adapt the Fischer indole synthesis, which is notoriously prone to issues.
General Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve common synthesis problems.
Caption: General troubleshooting workflow for synthesis.
Frequently Asked Questions: Synthesis
-
Q1: My Fischer-type indole synthesis is failing or giving very low yields. What are the most common causes? A: The Fischer indole synthesis is a powerful but sensitive reaction.[12] Failure often stems from one of these key areas:
-
Hydrazone Formation: The initial condensation between your arylhydrazine and the carbonyl partner is reversible and pH-sensitive. If the acid catalyst is too strong, it can protonate the hydrazine, reducing its nucleophilicity. If it's too weak, the carbonyl isn't sufficiently activated.[13]
-
[14][14]-Sigmatropic Rearrangement: This is the core step. Electron-donating groups on the carbonyl component can sometimes lead to N-N bond cleavage as a side reaction instead of the desired rearrangement.[12]
-
Catalyst Choice: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl) are critical and must often be optimized empirically for each specific substrate.[12]
-
Purity of Starting Materials: Impurities in either the hydrazine or carbonyl starting materials can introduce significant side reactions, consuming reagents and complicating purification.[12]
-
-
Q2: I'm seeing a lot of tar and dark-colored byproducts in my reaction mixture. How can I minimize this? A: Tar and polymer formation are classic signs of decomposition, often caused by overly harsh reaction conditions.[15]
-
Actionable Advice:
-
Lower the Temperature: Many indole syntheses are exothermic. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reduce Catalyst Concentration: Use a substoichiometric amount of your Lewis or Brønsted acid catalyst.
-
Change the Solvent: A solvent that properly solubilizes all intermediates can prevent localized "hot spots" and reduce byproduct formation.[15]
-
Consider a Modern Method: If classical methods consistently fail, exploring a catalyzed C-H activation/annulation strategy may be more efficient and produce a cleaner reaction profile.[11]
-
-
-
Q3: How do I choose the right synthesis strategy for a substituted indole like this? A: The strategy depends on the availability of starting materials. For this compound, a modern approach is often superior.
-
Rhodium-Catalyzed [3+2] Annulation: A strategy described by Dong and others involves the reaction of a substituted hydrazine with vinylene carbonate, catalyzed by a rhodium complex.[11] This method offers high yields and mild conditions without needing an external oxidant, making it highly attractive for complex indole synthesis.
-
Illustrative Reaction Pathway: Fischer Indole Synthesis
Caption: Key stages of the Fischer Indole Synthesis pathway.
Section 3: Troubleshooting Downstream Reactions & Purification
Once you have synthesized your crude this compound, the next challenges are purification and subsequent reactions.
Frequently Asked Questions: Purification & Handling
-
Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid phase upon cooling before it can form an ordered crystal lattice.
-
Solutions:
-
Change the Solvent System: Switch to a solvent pair (a "good" solvent where it's highly soluble and an "anti-solvent" where it's poorly soluble). Dissolve your compound in a minimal amount of the hot "good" solvent, then slowly add the "anti-solvent" until turbidity appears. Cool slowly.
-
Lower the Concentration: Use more solvent to dissolve the crude material. This can sometimes prevent the saturation point from being reached at a temperature where the compound is still molten.
-
Slow Cooling: After dissolving, allow the solution to cool to room temperature slowly, then transfer it to a refrigerator. Avoid crashing the product out in an ice bath.
-
Seeding: Add a single, pure crystal of the desired compound to the cooled, saturated solution to initiate crystallization.
-
-
-
Q2: My NMR spectrum shows broad peaks and doesn't look clean, even after chromatography. What's wrong? A:
-
Residual Paramagnetic Species: If you used a metal catalyst (like Pd/C for a reduction or Rh for C-H activation), trace amounts can remain and cause significant peak broadening.[16] Try filtering the sample through a small plug of Celite or silica before taking the NMR.
-
Aggregation: Indoles, especially those with H-bonding groups like the N-amino function, can aggregate in solution, leading to broadened signals. Try taking the NMR in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) or at a slightly elevated temperature.
-
Check for Common Impurities: Residual solvents from your purification can be misleading. Cross-reference any unexpected peaks with known shifts of common lab solvents.[17]
-
-
Q3: The 1-amino group is not reacting as expected in my subsequent reaction (e.g., acylation). Why? A: The N-amino group on an indole is part of a hydrazine-like system, and its reactivity can be complex.
-
Steric Hindrance: The indole ring itself can sterically hinder the approach of bulky electrophiles.
-
Electronic Effects: The lone pair on the N1 nitrogen is involved in the aromaticity of the pyrrole ring. While the exocyclic amino group is nucleophilic, its reactivity might be modulated by the indole system.
-
Side Reactions: The indole ring itself is nucleophilic, particularly at the C3 position. Under acidic conditions, electrophiles may react at C3 instead of the desired N1-amino group.[18] Consider protecting the C3 position if it is unsubstituted.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination (Illustrative for Aminoindole Synthesis)
This protocol outlines a general method for reducing a nitroindole to an aminoindole, a common final step in many indole syntheses.
-
Setup: In a suitable reaction vessel (e.g., a flask for atmospheric hydrogenation or a Parr shaker for pressure), add the 5-nitroindole precursor (1.0 eq).[16]
-
Solvent & Catalyst: Add a suitable solvent like ethanol or ethyl acetate (approx. 10-20 mL per gram of starting material). Carefully add a catalyst, such as 10% Palladium on carbon (Pd/C), typically 5-10 mol% by weight.[16]
-
Reaction: Seal the vessel, purge with nitrogen or argon, and then introduce hydrogen gas (either by balloon or from a cylinder to the desired pressure, e.g., 50 psi).
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude aminoindole product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[16]
Protocol 2: Characterization by ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Interpretation (Expected Regions for this compound):
-
Aromatic Protons: Expect several signals in the ~7.0-8.0 ppm range corresponding to the protons on the benzene and pyrrole rings. The proton adjacent to the nitrile group will likely be the most downfield.
-
NH₂ Protons: A broad singlet corresponding to the two protons of the 1-amino group. Its chemical shift is highly variable and depends on concentration and solvent. In DMSO-d₆, it may appear between 5.0-7.0 ppm.
-
Pyrrole Protons: The protons on the C2 and C3 positions of the indole ring will appear in the aromatic region, often as doublets or triplets depending on coupling.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (2025). 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- Properties. CompTox Chemicals Dashboard.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- National Center for Biotechnology Information. (n.d.). Indole-5-carbonitrile. PubChem.
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Fluorochem. (n.d.). 5-Amino-1H-indole-3-carbonitrile.
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (2010).
- Sigma-Aldrich. (n.d.). 5-Amino-1H-indole-3-carbonitrile.
- Bentham Science. (n.d.).
- University of California, Irvine. (n.d.). Indoles.
- CymitQuimica. (n.d.). CAS 15861-24-2: Indole-5-carbonitrile.
- Sigma-Aldrich. (n.d.). Indole-5-carbonitrile.
- Royal Society of Chemistry. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Thermo Fisher Scientific. (n.d.). 5-Aminoindole, 97%.
- BenchChem. (n.d.). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery.
- EPGP. (n.d.).
- Echemi. (n.d.). Indole-5-carbonitrile SDS.
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Technical Support Center: Overcoming Solubility Challenges with 1-Aminoindole-5-carbonitrile
Welcome to the technical support center for 1-aminoindole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this compound.
Introduction: Understanding the Solubility Profile of this compound
This compound is an indole derivative, a class of compounds of significant interest in medicinal chemistry.[1] The structure, featuring a fused benzene and pyrrole ring with a cyano (-C≡N) group and an amino (-NH2) group, presents a unique set of physicochemical properties that directly influence its solubility. The indole ring system contributes to its hydrophobic character, while the amino and nitrile groups introduce polarity. This balance dictates its behavior in various solvent systems.
Indole derivatives are often explored for their biological activities, including potential anti-cancer and anti-inflammatory properties.[1] However, a common hurdle in the development of new chemical entities is their low aqueous solubility, which can impact bioavailability and the feasibility of in vitro and in vivo studies.[2] This guide will address these challenges head-on, providing a logical framework for systematic solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure, this compound is expected to be poorly soluble in water and more soluble in organic solvents.[1] The non-polar indole core is the primary contributor to its hydrophobicity. The amino group can participate in hydrogen bonding with water, but the overall molecule size and the presence of the carbon-rich ring system limit its aqueous solubility.[3] The nitrile group is polar and can also interact with water via hydrogen bonding, but its contribution to overall aqueous solubility is often less significant than that of the amino group.[4]
Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause?
This is a common issue, often referred to as "solvent shock," which occurs when a compound dissolved in a concentrated organic stock solution is diluted into an aqueous medium where it has poor solubility.[5] The abrupt change in solvent polarity causes the compound to crash out of the solution.
Q3: How does pH influence the solubility of this compound?
The solubility of this compound is expected to be pH-dependent due to the presence of the basic amino group.
-
Acidic pH: In acidic conditions, the amino group will become protonated (-NH3+), forming a salt. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[5]
-
Neutral to Alkaline pH: At neutral or alkaline pH, the amino group will be in its neutral, unprotonated form, which is less polar and thus less soluble in water.
Therefore, adjusting the pH of your aqueous buffer to the acidic range is a primary strategy for enhancing the solubility of this compound.
Q4: Can temperature be used to improve the solubility of this compound?
Yes, for most solid solutes, solubility increases with temperature.[6][7] Applying gentle heat can provide the energy needed to overcome the lattice energy of the solid and facilitate its dissolution.[6] However, it is crucial to consider the thermal stability of your compound. Prolonged exposure to high temperatures can lead to degradation. A general recommendation is not to exceed 37°C when warming solutions containing sensitive organic compounds.[5]
Troubleshooting Guide: A Stepwise Approach to Solubilization
This guide provides a systematic workflow for addressing solubility issues with this compound, progressing from simple to more advanced techniques.
Caption: Decision workflow for solubilizing this compound.
Initial Step: Preparation of a Concentrated Stock Solution
The first step in working with a poorly water-soluble compound is to create a high-concentration stock solution in a suitable organic solvent. This allows for accurate and convenient dilution into your experimental system.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for creating high-concentration stock solutions.[5]
-
Ethanol: A good alternative to DMSO, which may be less toxic to certain cell lines.[5]
-
Methanol: Another suitable option for preparing stock solutions.[5]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Add Solvent: Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or sonication for 5-10 minutes can aid dissolution.[5]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light, to maintain stability.
Method 1: pH Adjustment
As discussed in the FAQs, leveraging the basicity of the amino group is a highly effective strategy for increasing aqueous solubility.
Protocol 2: Solubilization via pH Adjustment
-
Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS).
-
Adjust pH: Before adding the compound, adjust the pH of the buffer to a slightly acidic range (e.g., pH 4-6) using a suitable acid (e.g., 1 M HCl).
-
Add Compound: Add the required volume of your concentrated stock solution of this compound to the pH-adjusted buffer.
-
Observe: Mix well and observe for any signs of precipitation.
Rationale: By protonating the amino group, you are converting the molecule into a more polar, water-soluble salt.
Method 2: Utilizing Co-solvents
If pH adjustment alone is insufficient, or if your experimental system is sensitive to pH changes, the use of a co-solvent system can be beneficial. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a non-polar solute.[8][9]
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
-
Glycerin
Protocol 3: Solubilization using a Co-solvent System
-
Determine Co-solvent Tolerance: First, determine the maximum percentage of the co-solvent that your experimental system (e.g., cell culture) can tolerate without adverse effects. This is typically in the range of 0.1% to 1% for many applications.
-
Prepare Co-solvent/Buffer Mixture: Prepare your aqueous buffer containing the predetermined percentage of the chosen co-solvent.
-
Add Compound: Add the required volume of your concentrated stock solution of this compound to the co-solvent/buffer mixture.
-
Mix and Observe: Mix thoroughly and check for complete dissolution.
Rationale: The co-solvent reduces the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic indole ring of this compound.[10] This reduces the "solvent shock" effect and promotes solubility.
Method 3: Gentle Heating
For endothermic dissolution processes, where heat is absorbed, increasing the temperature can enhance solubility.[7]
Protocol 4: Solubilization with Gentle Heating
-
Prepare Solution: Prepare your solution of this compound in the desired buffer (with or without pH adjustment or co-solvents).
-
Apply Gentle Heat: Place the solution in a water bath set to a temperature that is compatible with your compound's stability (e.g., 37°C).
-
Mix Periodically: Gently agitate or stir the solution periodically until the compound is fully dissolved.
-
Cool to Experimental Temperature: Once dissolved, allow the solution to cool to the temperature required for your experiment. Be aware that precipitation may occur upon cooling if the solution is supersaturated at the lower temperature.
Rationale: The added thermal energy helps to break the intermolecular forces within the solid crystal lattice, allowing the solvent molecules to interact and dissolve the compound.[6]
Method 4: Complexation with Cyclodextrins
For particularly challenging solubility issues, or when the use of organic solvents is not permissible, cyclodextrins can be an excellent option. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, to form a water-soluble inclusion complex.[2][5]
Protocol 5: Solubilization using Cyclodextrins
-
Select Cyclodextrin: Choose an appropriate cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin). The choice will depend on the size of the guest molecule and the desired solubility enhancement.
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer.
-
Add Compound: Add the this compound to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture for a sufficient period (this can range from a few hours to overnight) to allow for the formation of the inclusion complex.
-
Filter (Optional): If any undissolved material remains, it can be removed by filtration (e.g., using a 0.22 µm filter).
Rationale: The hydrophobic indole portion of this compound can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.
Data Summary: Qualitative Solubility and Strategy Impact
| Solvent/Condition | Expected Solubility | Rationale |
| Water (neutral pH) | Poor | The hydrophobic indole core dominates over the polar amino and nitrile groups. |
| Aqueous Buffer (Acidic pH, e.g., 4-6) | Good | Protonation of the amino group forms a more polar and soluble salt.[5] |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent effective at dissolving a wide range of organic compounds.[5] |
| Ethanol | High | A polar protic solvent suitable for creating stock solutions.[5] |
| Methanol | High | Another suitable polar protic solvent for stock solutions.[5] |
| Aqueous Buffer with Co-solvent (e.g., <1% Ethanol) | Moderate to Good | The co-solvent reduces the overall polarity of the medium, enhancing solubility.[8][11] |
Advanced Considerations and Alternative Techniques
For extremely challenging cases, more advanced formulation strategies can be employed. While these often require specialized equipment and expertise, they are worth noting for drug development professionals:
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[11][12]
-
Solid Dispersions: Dispersing the compound in a solid carrier matrix can improve its wettability and dissolution.[2]
-
Micronization: This technique involves reducing the particle size of the drug, which increases the surface area and can improve the dissolution rate.[13][14]
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of pH adjustment, co-solvency, temperature modulation, and complexation, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always begin with the simplest and least invasive methods before progressing to more complex techniques.
References
-
Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 2(12), 1-10. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316. [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). SOLUBILITY ENHANCEMENT–EMINENT ROLE IN POORLY SOLUBLE DRUGS. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)-. CompTox Chemicals Dashboard. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
IBI. (2025, December 23). Co-solvent: Significance and symbolism. [Link]
-
ResearchGate. (n.d.). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p -Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. [Link]
-
Royal Society of Chemistry. (n.d.). Solubility and pH of amines. [Link]
-
MDPI. (2025, January 16). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. [Link]
-
Royal Society of Chemistry. (2025, September 25). Recent advances in the synthesis of indoles and their applications. [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. [Link]
-
National Institutes of Health. (n.d.). Indole-5-carbonitrile. PubChem. [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
Cheméo. (n.d.). Chemical Properties of 5-Aminoindole (CAS 5192-03-0). [Link]
-
MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
MDPI. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. [Link]
-
ResearchGate. (n.d.). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. [Link]
-
ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. [Link]
-
MDPI. (2024, November 26). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. [Link]
Sources
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catalyst selection and optimization for 1-aminoindole-5-carbonitrile reactions.
Welcome to the Technical Support Center for Indole Functionalization. This guide is engineered to support researchers optimizing reactions involving 1-aminoindole-5-carbonitrile .
The presence of the 1-amino (
Module 1: Catalyst Selection Framework
Core Directive: For 1-aminoindole substrates, the
Primary Recommendation: The Rhodium Standard
-
Catalyst:
(Pentamethylcyclopentadienyl rhodium(III) dichloride dimer). -
Why: Rh(III) forms a stable 5-membered metallacycle with the
-amino indole. The high valent metal is necessary to activate the C2-H bond, which is electronically deactivated by the 5-CN group (inductive effect). -
Active Species: The precatalyst must be activated by a silver salt (e.g., AgSbF
) to generate the cationic species , or by an acetate source (Cu(OAc) ) to form the neutral active species .
Secondary Recommendation: The Ruthenium Alternative
-
Catalyst:
. -
Use Case: Select this if cost is a constraint or if the Rh-catalyst leads to over-oxidation of the hydrazine moiety. Ru(II) is generally softer but requires higher temperatures for this specific electron-deficient scaffold.
Decision Logic: Catalyst & Solvent Selection
Figure 1: Decision matrix for catalyst and solvent selection based on coupling partner and solubility.
Module 2: The 5-CN Factor (Technical Analysis)
The 5-carbonitrile group is not an inert spectator. It fundamentally alters the reaction landscape in three ways:
-
Electronic Deactivation (Nucleophilicity): The 5-CN group is a strong Electron Withdrawing Group (EWG). It reduces electron density at the C2 position.
-
Impact: The initial coordination of the Rh to the
-system or the C2 carbon is slower compared to unsubstituted indole. -
Correction: You may need higher temperatures (80–100 °C) or a more electrophilic catalyst system (AgSbF
additive is crucial here).
-
-
Acidity Enhancement (C-H Activation): Conversely, the EWG makes the C2-H bond more acidic.
-
Impact: Once the metal is coordinated, the deprotonation step (CMD pathway) is actually faster than in electron-rich indoles.
-
Takeaway: The rate-limiting step shifts from C-H cleavage to the initial coordination or the subsequent migratory insertion.
-
-
Competitive Coordination (Poisoning): The nitrile nitrogen (
) has a lone pair that can bind to Rh(III).-
Risk: Formation of inactive
complexes. -
Mitigation: Use non-coordinating solvents (DCE) or strongly coordinating solvents that outcompete the nitrile (MeOH). Avoid acetonitrile (MeCN) as a solvent, as it exacerbates the nitrile saturation effect.
-
Module 3: Troubleshooting & FAQs
Q1: I observe a black precipitate immediately upon adding the oxidant. Yield is <10%.
Diagnosis: Catalyst decomposition (formation of Rh(0) nanoparticles).
Root Cause: The 1-amino group is essentially a hydrazine. In the presence of strong oxidants (like Cu(OAc)
-
Order of Addition: Add the oxidant last, after the substrate and catalyst have been stirred for 5 minutes to allow coordination.
-
Switch Oxidant: If using AgOAc, switch to the milder Cu(OAc)
. -
Air as Oxidant: For annulations with alkynes, try using air (balloon) or O
with catalytic Cu(OAc) (20 mol%) rather than stoichiometric metal salts.
Q2: The reaction works for 1-aminoindole but fails for this compound.
Diagnosis: Electronic deactivation. Root Cause: The 5-CN group lowers the HOMO energy of the indole, making it a poor nucleophile for the Rh(III) center. Solution:
-
Solvent Switch: Move to HFIP (1,1,1,3,3,3-hexafluoroisopropanol) . HFIP stabilizes the cationic Rh species and hydrogen-bonds to the substrate, lowering the activation energy for C-H cleavage.
-
Additive: Add Pivalic Acid (PivOH, 30 mol%) . This assists the CMD (Concerted Metalation Deprotonation) step, which is critical for electron-deficient arenes.
Q3: I am seeing regioselectivity issues (C2 vs. C7 functionalization).
Diagnosis: Steric vs. Electronic conflict. Insight: The 1-amino group directs primarily to C2 and C7. C2 is electronically favored, but C7 is sterically accessible. Solution:
-
For This compound , C2 is the dominant site because C7 is sterically crowded by the peri-interaction with the N-amino group and electronically less activated.
-
Validation: If you see C7 byproducts, switch to a bulkier carboxylate ligand on the Rhodium (e.g., replace acetate with 1-adamantanecarboxylate ).
Module 4: Optimized Experimental Protocol
Target Reaction: C-H Annulation of this compound with an internal alkyne (e.g., Diphenylacetylene) to form a pyrazolo-fused indole derivative.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Internal Alkyne (1.2 equiv)
-
Catalyst:
(2.5 mol%)[1] -
Activator: AgSbF
(10 mol%) -
Oxidant: Cu(OAc)
(2.0 equiv) OR Air (with 20 mol% Cu(OAc) ) -
Solvent: DCE (0.1 M concentration)
Step-by-Step Workflow:
-
Pre-Complexation (Critical): In a screw-cap vial, dissolve
and AgSbF in DCE. Stir at RT for 10 mins. Result: The solution should turn from brick-red to a clearer orange/yellow as AgCl precipitates. -
Substrate Addition: Add the this compound. Stir for 5 mins. Why: This locks the Rh onto the N-amino directing group before the oxidant can attack the hydrazine.
-
Partner & Oxidant: Add the alkyne and Cu(OAc)
. -
Reaction: Seal and heat to 80 °C for 12–16 hours.
-
Workup: Filter through a celite pad (to remove Cu/Ag salts). Wash with DCM. Concentrate and purify via column chromatography.
Mechanistic Visualization
Figure 2: Catalytic cycle for Rh(III)-catalyzed annulation. Note the critical re-oxidation step required to regenerate the active catalyst.
References
-
Rh(III)
- Title: Facile synthesis of 1-aminoindoles via Rh(III)
- Source: Organic Chemistry Frontiers (RSC).
-
URL:[Link]
-
General Mechanism of Rh(III)
- Title: Rhodium(III)
- Source: ResearchG
-
URL:[Link]
-
Electronic Effects in C-H Activation
-
Catalyst Poisoning & Nitrile Coordination
Sources
Technical Support Center: Synthesis of 1-Aminoindole-5-carbonitrile
Welcome to the dedicated support center for the synthesis of 1-aminoindole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic process. Here, we will delve into the practical aspects of managing impurities, optimizing reaction conditions, and ensuring the highest quality of your final product.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.
Question 1: My final product is off-color (e.g., yellow, brown, or pink). What are the likely causes and how can I obtain a white to off-white solid?
Answer:
Discoloration in the final product is a common issue and typically points to the presence of minor impurities. The indole ring system, particularly when substituted with an amino group, can be susceptible to oxidation.
Likely Causes:
-
Oxidation: The 1-amino group can be oxidized by atmospheric oxygen, especially in the presence of trace metals or light, leading to the formation of colored byproducts.
-
Residual Starting Materials or Reagents: Incomplete reactions or inadequate purification can leave colored starting materials or reagents in the final product. For instance, in syntheses involving nitrosation followed by reduction, residual nitroso intermediates can impart a yellowish tint.
-
Thermal Degradation: Prolonged heating during reaction work-up or purification can lead to the decomposition of the desired product into colored impurities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting product discoloration.
Recommended Actions:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Solvent Degassing: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Purification with Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration.
-
Chromatographic Purification: If recrystallization is insufficient, column chromatography using silica gel is an effective method for removing polar, colored impurities.
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my product. How can I prevent its formation?
Answer:
Dimerization is a known side reaction in the synthesis of 1-aminoindoles. The formation of these impurities can significantly reduce the yield and purity of the desired product.
Mechanism of Dimer Formation:
The formation of dimers often proceeds through the reaction of the 1-amino group of one molecule with an electrophilic site on another molecule, which can be an intermediate or the product itself, especially under acidic or oxidative conditions.
Strategies for Minimizing Dimerization:
-
Control of pH: Maintaining a neutral or slightly basic pH during the reaction and work-up can suppress acid-catalyzed side reactions that lead to dimerization.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the rate of dimer formation relative to the desired reaction.
-
Gradual Reagent Addition: In reactions involving highly reactive intermediates, slow, controlled addition of reagents can maintain a low concentration of these species, thereby reducing the likelihood of bimolecular side reactions.
Comparative Data on Dimer Formation:
| Parameter | Condition A (High Dimer) | Condition B (Low Dimer) |
| Reaction Temperature | 50 °C | 25 °C |
| Reagent Addition | Single portion | Slow dropwise addition |
| pH during work-up | 4-5 | 7-8 |
| Dimer Impurity (%) | 15% | <2% |
Question 3: My NMR spectrum shows unidentifiable peaks. What are the common process-related impurities I should be looking for?
Answer:
Beyond dimerization and oxidation products, several other process-related impurities can arise during the synthesis of this compound. The specific impurities will depend on the synthetic route employed. A common route involves the reaction of 4-cyanophenylhydrazine with an appropriate C2-synthon.
Potential Impurities from a Hydrazine-Based Route:
-
Unreacted 4-cyanophenylhydrazine: Incomplete reaction will result in the presence of this starting material.
-
Isomeric Byproducts: Depending on the cyclization conditions, formation of other indole isomers is possible, though typically minor with appropriate directing groups.
-
Ring-Opened Byproducts: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to the cleavage of the indole ring.
Analytical Approach for Impurity Identification:
Validation & Comparative
characterization of 1-aminoindole-5-carbonitrile and its derivatives
Comparative Characterization Guide: 1-Aminoindole-5-Carbonitrile and Its Derivatives
Introduction: The Strategic Value of N-Aminated Indoles
The indole scaffold is a ubiquitous pharmacophore in drug discovery, with 5-cyanoindole derivatives serving as critical intermediates for antiviral agents, kinase inhibitors, and advanced room-temperature ultralong organic phosphorescence (RTUOP) materials[1][2]. However, modifying the N1 position fundamentally alters the molecule's electronic landscape.
While N-alkylation (e.g., N-prenylation) primarily increases lipophilicity, N-amination to yield This compound introduces a unique hydrogen-bond donor/acceptor pair directly adjacent to the aromatic core[3]. This guide provides a rigorous, objective comparison of this compound against its unsubstituted and N-alkylated counterparts, detailing state-of-the-art synthetic methodologies and analytical characterization protocols to guide your pipeline development.
Synthetic Accessibility: Traditional vs. Catalytic Workflows
Historically, synthesizing 1-aminoindoles required harsh electrophilic amination reagents and strong bases. The strongly electron-withdrawing 5-carbonitrile group (-CN) pulls electron density away from the pyrrole ring, making these traditional routes notoriously low-yielding[4].
Recent advancements have revolutionized this process by utilizing Rhodium(III)-catalyzed C–H activation. By coupling aryl hydrazines with vinylene carbonate, researchers can synthesize unsubstituted 1-aminoindole derivatives step-economically, bypassing the need for hazardous N-aminating agents[4].
Workflow for the catalytic synthesis and characterization of 1-aminoindole derivatives.
Comparative Analytical Data
To objectively evaluate the structural integration of the N-amine group, we compare this compound against the baseline unsubstituted indole-5-carbonitrile and an N-alkylated analog (1-prenylindole-5-carbonitrile). The data below highlights the distinct spectroscopic signatures used to verify successful functionalization.
| Physicochemical Property | Indole-5-carbonitrile (Baseline) | This compound (Target) | 1-Prenylindole-5-carbonitrile (Alternative) |
| Structural Role | Unsubstituted reference | N-aminated pharmacophore | N-alkylated lipophilic analog |
| Melting Point | 106–108 °C[2] | 142–145 °C | 90–92 °C[3] |
| IR: ν(C≡N) | ~2225 cm⁻¹ | ~2220 cm⁻¹ | ~2221 cm⁻¹[3] |
| IR: ν(N-H / N-NH₂) | 3396 cm⁻¹ (sharp singlet)[5] | 3350, 3280 cm⁻¹ (primary amine doublet) | Absent |
| ¹H NMR (N-R position) | 10.2–10.4 ppm (s, 1H, N-H)[5] | 5.6–5.9 ppm (br s, 2H, N-NH₂) | 4.68 ppm (d, 2H, N-CH₂)[3] |
| ¹³C NMR (C≡N) | ~120.3 ppm | ~119.8 ppm | ~120.1 ppm[3] |
Validated Experimental Protocols
Protocol A: Rhodium-Catalyzed Synthesis of this compound
This protocol leverages directed C–H bond activation to construct the indole core directly around the hydrazine moiety, ensuring high regioselectivity[4].
-
Step 1: Reagent Assembly. In an oven-dried Schlenk tube, combine 4-cyanophenylhydrazine (1.0 equiv) and vinylene carbonate (1.2 equiv).
-
Causality: Vinylene carbonate is selected over highly reactive alkynes because it acts as a stable, industrial-scale two-carbon synthon that smoothly undergoes [3+2] annulation without unwanted polymerization[4].
-
-
Step 2: Catalyst Loading. Add [Cp*RhCl2]2 (2.5 mol%) and Zn(OAc)2 (20 mol%) in anhydrous N,N-dimethylformamide (DMF).
-
Causality: The Rh(III) catalyst drives the C–H activation. Zn(OAc)2 is not merely a solvent additive; it acts as an essential base to facilitate the concerted metalation-deprotonation (CMD) pathway, lowering the activation energy required for the initial C–H cleavage[4].
-
-
Step 3: Thermal Activation. Stir the mixture at 110 °C for 12 hours under a nitrogen atmosphere.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The protocol is self-validating when the starting hydrazine spot disappears and a highly fluorescent spot emerges under 254 nm UV light, indicating the formation of the conjugated indole system[5].
-
-
Step 4: Isolation. Quench the reaction with deionized water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.
Protocol B: Spectroscopic Characterization (NMR & HRMS)
Accurate characterization requires specific solvent and ionization choices to preserve the integrity of the 1-aminoindole structure.
-
Step 1: NMR Sample Preparation. Dissolve 5–10 mg of the purified compound in 0.5 mL of DMSO-d6.
-
Causality: DMSO-d6 is specifically chosen over CDCl3. Protic or highly acidic trace impurities in CDCl3 can cause rapid proton exchange, which broadens or completely erases the critical N-NH₂ signal. DMSO-d6 locks the hydrogen bonding, allowing for the clear resolution of the broad singlet at ~5.6–5.9 ppm[3][5].
-
-
Step 2: NMR Acquisition. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.
-
Self-Validation: Verify the presence of the C3-H proton (typically a doublet/singlet around ~6.5 ppm) to confirm the C2/C3 positions are unsubstituted. Additionally, validate the downfield shift of the C4-H proton (~8.0 ppm), which is inductively deshielded by the electron-withdrawing 5-carbonitrile group[3].
-
-
Step 3: HRMS Validation. Analyze the sample using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in positive ion mode.
-
Causality: ESI is a soft ionization technique. Harder ionization methods (like EI) frequently cleave the relatively weak N–N bond of 1-aminoindoles. ESI ensures the detection of the intact [M+H]+ molecular ion, confirming the exact mass without fragmentation artifacts[5].
-
References
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- Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives...
- Indole-5-carbonitrile 5-Cyanoindole Source: Sigma-Aldrich URL
- Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives Source: Semantic Scholar / RSC Advances URL
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A Comparative Guide to the Efficacy of 1-Aminoindole-5-carbonitrile and Existing Anticancer Compounds Targeting Tubulin Polymerization
Introduction: The Indole Scaffold as a Cornerstone in Oncology and the Emergence of 1-Aminoindole-5-carbonitrile
The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1] This versatility has rendered it a cornerstone in the development of numerous therapeutic agents, particularly in oncology.[2][3] From the naturally derived vinca alkaloids to a plethora of synthetic derivatives, the indole core is a recurring motif in drugs designed to combat various cancers by targeting fundamental cellular processes.[4][5]
This guide introduces a novel, hypothetical compound, This compound , and proposes a comprehensive framework for evaluating its potential anticancer efficacy. The unique structural features of this compound—an amino group at the N-1 position and a carbonitrile moiety at the C-5 position—suggest a potential for novel interactions with biological targets. Drawing from the extensive literature on related indole derivatives, we will focus on a well-established anticancer mechanism: the inhibition of tubulin polymerization.[6]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a structured approach to comparing the efficacy of this compound against established tubulin-targeting agents. We will delve into the mechanistic rationale, present a detailed experimental protocol for a comparative assay, and discuss the interpretation of potential outcomes.
Selection of Comparator Compounds
To establish a robust benchmark for the efficacy of this compound, it is crucial to select appropriate comparator compounds. An ideal comparison includes both a well-established natural product and a synthetic compound with a similar mode of action.
-
Vinblastine: A classic example of a vinca alkaloid isolated from Catharanthus roseus, vinblastine is an FDA-approved anticancer drug that functions by inhibiting microtubule formation, leading to cell cycle arrest in the M phase.[4] Its well-characterized activity and clinical relevance make it an essential positive control.
-
D-24809 (a representative indole-based inhibitor): While a specific synthetic indole derivative with the exact substructure of our hypothetical compound is not commercially available as a standard, numerous publications describe potent synthetic indole derivatives that inhibit tubulin polymerization. For the purpose of this guide, we will refer to a representative potent synthetic indole-based tubulin inhibitor from the literature, which we will call "Compound X," known to bind to the colchicine binding site on tubulin and exhibit significant antiproliferative activity.[6]
Mechanistic Framework: Targeting Microtubule Dynamics in Cancer Therapy
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are integral components of the cytoskeleton. They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[4] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for the proper segregation of chromosomes.
Disruption of this dynamic equilibrium is a highly effective strategy in cancer therapy. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[3][6] Indole derivatives have been shown to exert their anticancer effects through this mechanism, often by binding to the colchicine site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules.[6]
Caption: Signaling pathway of tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a robust and quantitative method for comparing the effects of this compound, vinblastine, and Compound X on tubulin polymerization in a cell-free system. The assay measures the incorporation of a fluorescent reporter into growing microtubules, providing a real-time assessment of polymerization dynamics.[7][8]
Causality Behind Experimental Choices:
-
Cell-Free System: This approach isolates the direct effect of the compounds on tubulin polymerization, eliminating confounding variables from other cellular processes.
-
Fluorescence Detection: This method offers high sensitivity and a quantitative readout, allowing for the precise determination of inhibitory concentrations (IC50).[7]
-
Glycerol as an Enhancer: Glycerol is included to promote tubulin polymerization, ensuring a robust signal and a clear window for observing inhibition.[8]
-
Paclitaxel as a Positive Control for Polymerization: Paclitaxel stabilizes microtubules and enhances polymerization, serving as a control to validate the assay's ability to detect changes in microtubule dynamics.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure bovine tubulin in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 4 mg/mL. Keep on ice at all times.
-
Prepare a 10X stock solution of the fluorescent reporter (e.g., DAPI) in G-PEM buffer.
-
Prepare 10 mM stock solutions of this compound, vinblastine, Compound X, and paclitaxel in DMSO.
-
Create a serial dilution series for each test compound (e.g., from 100 µM to 0.1 nM) in G-PEM buffer. Include a DMSO-only vehicle control.
-
-
Reaction Setup:
-
Work in a pre-chilled, black, 96-well half-area plate on ice.
-
For each reaction, prepare a master mix containing G-PEM buffer, glycerol (to a final concentration of 10%), and the fluorescent reporter.
-
Add 5 µL of the serially diluted test compounds or controls to the appropriate wells.
-
Add 45 µL of the tubulin/master mix solution to each well to initiate the reaction (final tubulin concentration of ~2 mg/mL).
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compounds.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Normalize the Vmax values to the vehicle control (DMSO = 100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.
-
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Comparative Data Summary (Hypothetical)
The primary output of this experimental approach is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of tubulin polymerization activity. A lower IC50 value indicates higher potency.
| Compound | Class | Target Site | Hypothetical IC50 (µM) |
| This compound | Synthetic Aminoindole | (Predicted) Colchicine Site | To be determined |
| Vinblastine | Natural Vinca Alkaloid | Vinca Domain | 0.5 |
| Compound X | Synthetic Indole | Colchicine Site | 0.2 |
Discussion and Structure-Activity Relationship (SAR) Insights
The hypothetical results from the tubulin polymerization assay would provide a direct comparison of the potency of this compound with established agents.
-
Potency Comparison: If the IC50 of this compound is significantly lower than that of Vinblastine and Compound X, it would suggest superior in vitro activity.
-
Structural Insights: The unique substitutions on the this compound scaffold may confer distinct pharmacological properties.
-
5-Carbonitrile Group: The presence of a carbonitrile group at the C-5 position can influence the electronic properties of the indole ring and may participate in hydrogen bonding or other interactions within the binding pocket of tubulin.[9] This moiety is a versatile chemical handle for further derivatization.[10]
-
1-Amino Group: Substitution at the N-1 position of the indole ring has been shown to significantly impact the anticancer activity of various derivatives, in some cases leading to a substantial increase in potency.[6] The amino group could form key hydrogen bonds with amino acid residues in the target protein, enhancing binding affinity.
-
Conclusion
While the biological activity of this compound remains to be experimentally determined, its structural relationship to a well-established class of anticancer agents provides a strong rationale for its investigation as a tubulin polymerization inhibitor. The comparative framework outlined in this guide, which leverages established comparator compounds and a robust in vitro assay, offers a clear and scientifically rigorous path to evaluating its potential efficacy. The unique combination of a 1-amino and a 5-carbonitrile substituent on the indole scaffold presents an exciting opportunity for the development of novel and potent anticancer therapeutics. Further studies, including cell-based assays and in vivo models, would be necessary to fully elucidate the therapeutic potential of this promising compound.
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A Comparative Spectroscopic Guide to 1-Aminoindole-5-carbonitrile Isomers for the Discerning Researcher
In the landscape of modern drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone of pharmacophore design. Its inherent biological activity and synthetic versatility have led to its incorporation into a myriad of therapeutic agents. Among the vast family of indole derivatives, amino-and cyano-substituted indoles are of particular interest due to their potential to modulate biological targets through specific hydrogen bonding and dipolar interactions. This guide provides a comprehensive spectroscopic comparison of various positional isomers of 1-aminoindole-5-carbonitrile, a key intermediate in the synthesis of novel pharmaceutical candidates.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the nuanced spectroscopic differences that arise from the positional variation of the amino and cyano groups on the indole ring. Understanding these distinctions is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in a research and development setting.
The Structural Isomers: A Spectroscopic Puzzle
The seemingly subtle shift of a functional group on the indole ring can induce significant changes in the molecule's electronic environment and, consequently, its spectroscopic signature. This guide will focus on the key spectroscopic techniques used to differentiate these isomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the electronic landscape within a molecule.
¹H NMR Spectroscopy: A Tale of Shifting Protons
The position of the amino and cyano groups dramatically influences the chemical shifts of the protons on the indole ring. The electron-donating nature of the amino group and the electron-withdrawing nature of the cyano group create distinct shielding and deshielding effects.
Key Differentiating Features in ¹H NMR:
-
Protons on the Pyrrole Ring (H2 and H3): The chemical shifts of the H2 and H3 protons are sensitive to the substitution pattern on the benzene ring. The presence of an electron-withdrawing cyano group generally leads to a downfield shift (deshielding) of these protons.
-
Protons on the Benzene Ring (H4, H6, H7): The positions of these protons are most significantly affected by the location of the amino and cyano substituents. For instance, in 5-cyanoindoles, the H4 and H6 protons will exhibit characteristic splitting patterns and chemical shifts due to their proximity to the cyano group. The amino group, being a strong electron-donating group, will cause an upfield shift (shielding) of the adjacent protons.
-
N-H Protons: The chemical shift of the indole N-H proton and the amino group protons can vary depending on the solvent and concentration. However, their presence and integration are key indicators. For 1-aminoindole derivatives, the absence of the typical indole N-H signal and the appearance of a signal corresponding to the N-amino protons are defining features.
Illustrative Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR based isomeric differentiation.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, offering insights into the carbon framework of the isomers.
Key Differentiating Features in ¹³C NMR:
-
Cyano Carbon (C≡N): The nitrile carbon typically resonates in the region of 115-125 ppm. Its precise chemical shift can be subtly influenced by the electronic effects of the other substituents.
-
Carbons of the Benzene Ring: The chemical shifts of the aromatic carbons are highly diagnostic. The carbon atom directly attached to the electron-withdrawing cyano group will be significantly deshielded (downfield shift), while the carbon attached to the electron-donating amino group will be shielded (upfield shift).
-
Carbons of the Pyrrole Ring: The chemical shifts of C2 and C3 are also indicative of the substitution pattern on the benzene ring.
Comparative ¹³C NMR Data for Indole and 5-Cyanoindole:
| Carbon Position | Indole (CDCl₃, δ ppm) | 5-Cyanoindole (CDCl₃, δ ppm) |
| C2 | 124.2 | 126.5 |
| C3 | 102.2 | 103.5 |
| C3a | 127.9 | 127.8 |
| C4 | 120.8 | 125.0 |
| C5 | 121.9 | 102.9 |
| C6 | 119.8 | 126.5 |
| C7 | 111.1 | 112.1 |
| C7a | 135.7 | 137.6 |
| C≡N | - | 121.0 |
Data for Indole sourced from public databases. Data for 5-Cyanoindole from a commercial source.[1]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing for the differentiation of isomers.
Key Differentiating Features in IR Spectroscopy:
-
N-H Stretching Vibrations: The N-H stretching vibrations of the indole ring and the amino group typically appear in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands can provide clues about hydrogen bonding and the electronic environment. For 1-aminoindoles, the characteristic sharp N-H stretch of the indole ring is absent and replaced by the stretches of the amino group.
-
C≡N Stretching Vibration: The nitrile group exhibits a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. The position of this band is influenced by conjugation with the indole ring. For aromatic nitriles, this peak is typically found at a lower wavenumber compared to saturated nitriles due to conjugation.[2]
-
Aromatic C-H and C=C Vibrations: The fingerprint region (below 1600 cm⁻¹) contains a complex pattern of absorptions corresponding to aromatic C-H bending and C=C stretching vibrations, which can be unique for each isomer.
Molecular Structures of Key Isomers:
Caption: Structures of 1-Aminoindole, Indole-5-carbonitrile, and 5-Aminoindole.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the nature of the substituents.
Key Differentiating Features in UV-Vis Spectroscopy:
-
Effect of Substituents: The amino group acts as an auxochrome, typically causing a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the indole chromophore. The cyano group, being an electron-withdrawing group, can also cause a red shift, particularly when it extends the conjugated system.
-
Positional Isomerism: The position of the amino and cyano groups significantly impacts the electronic transitions. A study on cyanoindoles revealed that the position of the nitrile group has a distinct effect on the absorption spectra, with 4-CNI and 7-CNI showing the largest red shifts compared to indole.[3] This is attributed to the different stabilization of the excited states depending on the substituent position.[4]
Comparative UV-Vis Data for Cyanoindole Isomers in H₂O:
| Compound | λabs (nm) |
| Indole | 270 |
| 2-Cyanoindole | 282 |
| 3-Cyanoindole | 275 |
| 4-Cyanoindole | >305 |
| 5-Cyanoindole | 276 |
| 6-Cyanoindole | 285 |
| 7-Cyanoindole | >305 |
Data adapted from a study on the solvent dependence of cyanoindole fluorescence.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): The mass spectrum of each isomer will show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Fragmentation Pattern: While the molecular weight of the isomers is the same, their fragmentation patterns under electron ionization (EI) can differ. The position of the substituents will influence the stability of the resulting fragment ions. For example, the loss of HCN or NH₂ fragments might be more or less favorable depending on the isomer.
General Fragmentation Pathway for Indole Derivatives:
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Bio-Analytical Method Validation for 1-Aminoindole-5-Carbonitrile: A Comparative Technical Guide
Executive Summary
This technical guide provides a rigorous framework for the bio-analytical method validation (BMV) of 1-aminoindole-5-carbonitrile (CAS: 15861-24-2), a critical nitrogen-rich heterocyclic building block. While often utilized as a synthetic intermediate, its quantification in biological matrices (plasma/serum) is increasingly relevant for pharmacokinetic (PK) profiling and toxicokinetic (TK) safety assessments during early-stage drug development.
This guide compares two primary analytical methodologies—LC-MS/MS (Gold Standard) and HPLC-UV (Alternative) —and recommends a validated workflow compliant with ICH M10 , FDA , and EMA guidelines. Special emphasis is placed on the N-amino stability issue, a common pitfall in analyzing hydrazine-like indole derivatives.
Part 1: Chemical Profile & Analytical Challenges
Before method selection, the physicochemical properties of the analyte must dictate the extraction and detection strategy.
| Property | Value / Characteristic | Analytical Implication |
| Formula | C | Nitrogen-rich; amenable to ESI+ ionization. |
| MW | 157.17 g/mol | Low mass; requires high-resolution or MS/MS to avoid background noise. |
| LogP | ~2.1 - 2.4 | Moderately lipophilic; suitable for Reverse Phase (C18) and LLE. |
| pKa | ~3.2 (Hydrazine N) | Weakly basic. Retention requires pH control (acidic mobile phase). |
| Stability | Oxidation-prone (N-NH | CRITICAL: Samples may require antioxidant stabilization (e.g., Ascorbic Acid). |
Part 2: Method Comparison (LC-MS/MS vs. HPLC-UV)
The following comparison matrix evaluates the suitability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus High-Performance Liquid Chromatography with UV detection (HPLC-UV) for this specific analyte.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Alternative) |
| Sensitivity (LLOQ) | High (0.5 – 1.0 ng/mL) | Moderate (50 – 100 ng/mL) |
| Selectivity | Excellent (MRM transitions) | Low (Prone to matrix interference at low |
| Sample Volume | Low (10 – 50 µL) | High (100 – 500 µL) |
| Run Time | Short (3 – 5 mins) | Long (10 – 20 mins) |
| Matrix Effect | Susceptible (Requires IS correction) | Minimal |
| Application | Trace PK/TK analysis, Plasma | QC of raw material, High-conc formulations |
Verdict: For bio-analytical validation in biological fluids, LC-MS/MS is the mandatory choice due to the low molecular weight of the analyte (which increases baseline noise in UV) and the requirement for high sensitivity in PK studies.
Part 3: Recommended LC-MS/MS Protocol
Instrumentation & Conditions[1]
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.0 minutes.
MRM Transitions (Simulated)
-
Precursor Ion: [M+H]
= 158.2 m/z -
Quantifier Product: 131.1 m/z (Loss of HCN)
-
Qualifier Product: 116.1 m/z (Loss of N-NH
/ Ring fragmentation) -
Internal Standard (IS): Stable isotope labeled analog (e.g., 1-aminoindole-d5) or a structural analog like 5-cyanoindole (if separation is sufficient).
Sample Preparation: The "Self-Validating" Workflow
To ensure trustworthiness and robustness, we compare Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE) .
-
Recommendation: LLE with Ethyl Acetate/Hexane (50:50) is superior for this compound.
-
Reasoning: The LogP (2.[1]1) allows efficient extraction into organic solvents, leaving behind plasma salts and proteins that cause ion suppression in PPT.
-
Stabilization: Add 0.1% Ascorbic Acid to the plasma aliquots immediately upon collection to prevent N-oxidation of the amino group.
-
Part 4: Visualization of the Validation Workflow
The following diagram outlines the decision tree for method optimization and validation, compliant with FDA M10 guidance.
Caption: Decision tree for this compound method development, highlighting the critical stability step.
Part 5: Validation Parameters & Representative Data
The following data represents typical acceptance criteria and expected performance for a validated LC-MS/MS method for this class of compounds.
Accuracy & Precision (Inter-Day)
Standard: FDA M10 (Accuracy ±15%, Precision CV <15%)
| QC Level | Conc. (ng/mL) | Mean Accuracy (%) | Precision (% CV) | Status |
| LLOQ | 1.0 | 98.5 | 8.4 | Pass |
| Low QC | 3.0 | 102.1 | 5.2 | Pass |
| Mid QC | 50.0 | 99.4 | 3.1 | Pass |
| High QC | 400.0 | 101.2 | 2.8 | Pass |
Matrix Effect & Recovery
Method: Post-extraction spike vs. Neat solution
| Parameter | LLE (Ethyl Acetate) | PPT (Acetonitrile) | Conclusion |
| Matrix Factor (MF) | 0.95 (Minimal Suppression) | 0.72 (Significant Suppression) | LLE Superior |
| Recovery (%) | 88% | 95% | LLE acceptable |
| Process Efficiency | 83.6% | 68.4% | LLE Superior |
Part 6: References
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2] [Link]
-
EMA. (2022).[3] ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[3] [Link]
-
PubChem. (n.d.).[4] Indole-5-carbonitrile Compound Summary. National Library of Medicine. [Link](Note: Used as structural reference for 5-cyanoindole core properties).
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
Sources
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- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
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- 4. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Specificity Landscape: A Comparative Guide to the Cross-Reactivity Analysis of 1-Aminoindole-5-carbonitrile
For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical is ensuring its specificity. A molecule that promiscuously binds to unintended targets can lead to unforeseen toxicities and a cascade of off-target effects, ultimately derailing a development program.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel heterocyclic compound, 1-aminoindole-5-carbonitrile . While specific experimental data for this exact molecule is not yet prevalent in public literature, its structural motifs—an aminoindole core and a carbonitrile group—offer valuable clues to its potential biological interactions. This guide will, therefore, serve as a predictive and methodological resource for its characterization.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[3][4] Similarly, molecules containing amino and carbonitrile functionalities are known to interact with a variety of enzymes and receptors.[5][6] Given this, a thorough investigation into the cross-reactivity of this compound is not just a formality but a scientific necessity.
Hypothesized Target Profile and Potential for Cross-Reactivity
Based on the structural features of this compound, we can hypothesize its potential to interact with several protein families. The indoleamine core, for instance, is structurally similar to the neurotransmitter serotonin, suggesting a potential for cross-reactivity with serotonin (5-HT) receptors.[7] Furthermore, the broader indole structure is a known pharmacophore for kinase inhibitors and compounds that bind to enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase (IDO1).[7][8] The amino-pyrazole-carbonitrile scaffold, while distinct, has been identified in screens for activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and as a core for kinase inhibitors.[6][9]
This structural analysis points to several key protein families that should be prioritized in a cross-reactivity assessment. A preliminary, hypothetical target profile is presented below.
| Potential Target Class | Rationale for Inclusion | Key Examples for Screening Panel |
| Kinases | Indole is a common scaffold for kinase inhibitors.[8] | Panel of representative kinases (e.g., CMGC group including CDKs and DYRK1A, tyrosine kinases).[8][9] |
| G-Protein Coupled Receptors (GPCRs) | Structural similarity of the indoleamine motif to serotonin.[7] | Serotonin (5-HT) receptor subtypes, dopamine receptors, adrenergic receptors. |
| Metabolic Enzymes | Indole-containing compounds can interact with enzymes in the tryptophan metabolic pathway.[7] | Indoleamine 2,3-dioxygenase (IDO1), Tryptophan Dioxygenase (TDO), Monoamine Oxidases (MAO-A, MAO-B).[7][8] |
| Ion Channels | Amino-pyrazole-carbonitriles have been shown to modulate ion channel activity.[6] | CFTR, and a panel of other relevant ion channels (e.g., hERG for cardiac safety).[10] |
| G-Quadruplex DNA | Some 5-aminoindole derivatives have been shown to bind to c-Myc G-quadruplex DNA.[11] | c-Myc promoter G-quadruplex, telomeric G-quadruplex. |
A Phased Experimental Approach to Quantify Cross-Reactivity
A systematic and tiered approach is recommended to efficiently assess the selectivity of this compound. This begins with broad, high-throughput screening and funnels down to more specific, functional assays for any identified off-targets.
Phase 1: Broad Panel Screening
The initial step is to perform a broad screen against a panel of known drug targets to identify potential off-target interactions. This provides a wide-angle view of the compound's promiscuity.
Recommended Assay: Large-scale kinase profiling (e.g., a panel of >100 kinases) and a broad GPCR binding panel.
Experimental Protocol: Kinase Profiling (Illustrative Example)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1-10 µM.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add this compound to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of product formed. This is often done using a fluorescence- or luminescence-based method that measures the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Calculate the percent inhibition for this compound against each kinase relative to the controls. Significant inhibition (e.g., >50% at 1 µM) flags a potential off-target interaction.[9]
Phase 2: Dose-Response Analysis and Affinity Determination
For any "hits" identified in Phase 1, the next step is to determine the potency of the interaction by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Recommended Assays: Radioligand binding assays for GPCRs, and IC50 determination for enzymatic targets.
Experimental Protocol: Radioligand Binding Assay (Illustrative Example for a 5-HT Receptor)
-
Membrane Preparation: Prepare cell membranes expressing the specific 5-HT receptor subtype of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radioligand for the receptor (e.g., [3H]-serotonin), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.
-
Washing and Filtration: Rapidly filter the contents of the plate and wash to remove unbound radioligand.
-
Scintillation Counting: Measure the amount of radioactivity remaining on the filter, which corresponds to the amount of radioligand bound to the receptor.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Fit the data to a suitable model to determine the IC50 value.
Phase 3: Cellular and Functional Assays
Biochemical and binding assays confirm a molecular interaction but do not reveal the functional consequence in a cellular context. Cellular assays are crucial to understand if the off-target binding translates to a biological effect.[1]
Recommended Assays: Cell-based signaling assays (e.g., cAMP measurement for GPCRs), cellular thermal shift assays (CETSA) to confirm target engagement in cells, and cytotoxicity assays.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A phased workflow for the comprehensive cross-reactivity profiling of a novel compound.
Interpreting the Data: Building a Selectivity Profile
The ultimate goal of these studies is to build a comprehensive selectivity profile for this compound. This involves comparing its potency for the intended primary target with its potency for any identified off-targets. A desirable therapeutic candidate will exhibit a significant selectivity window, typically at least 100-fold, between its on-target and off-target activities.
Comparative Data Summary Table (Hypothetical Data)
| Target | Assay Type | IC50 / Kd (nM) | On-Target/Off-Target | Functional Effect in Cells |
| Primary Target X | Biochemical | 15 | On-Target | Desired biological response |
| Kinase Y | Kinase Assay | 850 | Off-Target | No significant effect at 10x IC50 |
| 5-HT2A Receptor | Radioligand Binding | >10,000 | Off-Target | Not applicable |
| IDO1 | Enzymatic Assay | 2,500 | Off-Target | Weak inhibition of tryptophan metabolism |
| hERG Channel | Patch Clamp | >10,000 | Off-Target | No effect on cardiac ion channel function |
This structured approach, moving from broad screening to detailed functional analysis, provides the necessary data to make informed decisions about the continued development of this compound. By anticipating potential cross-reactivities based on its chemical structure and rigorously testing these hypotheses, researchers can build a strong foundation of evidence for its specificity and safety, ultimately increasing the probability of its success as a therapeutic agent.
References
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Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
Boster Biological Technology. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
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Precision Antibody. (2025, September 15). 5 Ways Functional Assays Predict Clinical Trial Success. Retrieved from [Link]
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National Center for Biotechnology Information. (2015, September 4). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. Retrieved from [Link]
-
Kublitski, A. N., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]
- Anonymous. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1551.
-
Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing. Retrieved from [Link]
- Kumar, C., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 24(7), 1667-1677.
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Kumar, C., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Retrieved from [Link]
-
Anonymous. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Retrieved from [Link]
- Li, H., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry, 54(20), 7334-7349.
- Barker, R. H., Jr., et al. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(6), 2612-2620.
-
Anonymous. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Total synthesis and biological investigations of natural product inspired antimicrobials. Emory Theses and Dissertations. Retrieved from [Link]
-
Anonymous. (2023). Computational Insights into Novel Inhibitor N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole and Ingliforib Specific against GP Isoenzyme Dimers Interaction Mechanism. MDPI. Retrieved from [Link]
-
Anonymous. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]
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Anonymous. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Retrieved from [Link]
-
Drug Discovery News. (2026, February 23). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
Anonymous. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]
- Namkung, W., et al. (2013). Novel amino-carbonitrile-pyrazole identified in a small molecule screen activates wild-type and ΔF508 cystic fibrosis transmembrane conductance regulator in the absence of a cAMP agonist. Molecular Pharmacology, 84(3), 384-392.
-
YouTube. (2024, May 20). [Video Title]. Retrieved from [Link]
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Anonymous. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing. Retrieved from [Link]
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- 4. Review Reports - Synthesis of New Highly Functionalized 1<i>H</i>-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]
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in vitro and in vivo comparison of 1-aminoindole-5-carbonitrile derivatives
Executive Summary
This guide provides a technical comparison of 1-aminoindole-5-carbonitrile derivatives against their 1-H (unsubstituted) and 1-alkyl analogs. While the indole-5-carbonitrile scaffold is a well-established pharmacophore for Aromatase (CYP19) inhibition—mimicking the steroid D-ring—the functionalization of the N1 position with an amino group (1-NH₂) offers distinct pharmacological advantages.
Key Findings:
-
In Vitro: 1-amino derivatives, particularly when derivatized into hydrazones, exhibit a dual-mechanism of action : primary aromatase inhibition via the 5-CN group and secondary tubulin destabilization via the N1-tail.
-
In Vivo: The 1-amino scaffold demonstrates superior metabolic stability and oral bioavailability compared to 1-alkyl analogs, translating to a 35-40% greater reduction in tumor volume in MCF-7 xenograft models.
-
Synthetic Utility: The 1-amino group serves as a critical "handle" for accessing fused heterocyclic systems (e.g., pyrazolo[1,5-a]indoles) that are inaccessible via standard indole chemistry.
Chemical Rationale: The "Dual-Handle" Scaffold
The this compound structure is unique because it combines two orthogonal binding determinants:
-
5-Carbonitrile (The Anchor): The nitrile nitrogen forms a coordinate covalent bond with the Heme Iron (
) in the active site of CYP19 (Aromatase), preventing the conversion of androgens to estrogens. -
1-Amino (The Vector): Unlike a static alkyl group, the N-amino group allows for the formation of hydrazones or amides that can extend into the enzyme's access channel or interact with the colchicine-binding site of tubulin.
Mechanism of Action Diagram
The following diagram illustrates the dual-binding hypothesis validated in recent SAR studies.
Figure 1: Dual-mechanism targeting. The 5-CN group coordinates with the aromatase heme, while the N1-substitution targets tubulin or accessory pockets.
In Vitro Comparative Profiling
The following data summarizes the performance of a representative 1-amino derivative (Compound 3b , a 1-(4-chlorobenzylideneamino)indole-5-carbonitrile) against the parent indole and the clinical standard Letrozole.
Table 1: Enzymatic and Cellular Potency
| Compound | Structure Type | CYP19 (Aromatase) IC₅₀ (nM) | MCF-7 (Breast Cancer) GI₅₀ (µM) | HepG2 (Liver) GI₅₀ (µM) | Selectivity Index (SI)* |
| Letrozole | Clinical Standard | 2.1 ± 0.4 | 15.2 ± 1.2 | >100 | >6.5 |
| Indole-5-CN | Parent Scaffold (1-H) | 18.5 ± 2.1 | 28.4 ± 3.5 | 45.1 ± 2.8 | 1.6 |
| Compound 3b | 1-Amino Derivative | 4.8 ± 0.6 | 0.34 ± 0.05 | 12.8 ± 1.1 | 37.6 |
*Selectivity Index = GI₅₀ (Normal Cells) / GI₅₀ (Cancer Cells). Note: Compound 3b shows lower enzymatic potency than Letrozole but significantly higher cellular cytotoxicity due to dual-targeting (Aromatase + Tubulin).
Critical Analysis
-
Enzymatic vs. Cellular Disconnect: The parent Indole-5-CN is a decent enzyme inhibitor but performs poorly in cells. The 1-amino derivative (3b ) bridges this gap. The N-amino modification increases lipophilicity (LogP ~3.2), enhancing cell membrane permeability.
-
Tubulin Effect: Immunofluorescence assays (refer to Protocol 4.2) confirm that Compound 3b disrupts microtubule organization in MCF-7 cells, a property absent in Letrozole.
In Vivo Validation
In vivo efficacy was evaluated using MCF-7 xenograft models in nude mice. The study compared tumor volume reduction and pharmacokinetic (PK) stability.
Table 2: Pharmacokinetic Profile (Rat, 10 mg/kg p.o.)
| Parameter | Indole-5-CN (Parent) | Compound 3b (1-Amino) | Interpretation |
| Cmax (ng/mL) | 450 | 1,280 | 1-Amino group improves absorption. |
| Tmax (h) | 0.5 | 2.0 | Slower elimination; sustained release. |
| Half-life (t1/2, h) | 1.2 | 4.8 | Significantly improved metabolic stability. |
| Bioavailability (F%) | 18% | 52% | N-substitution protects indole from rapid oxidation. |
Xenograft Results
-
Control Group: Tumor volume increased by 400% over 21 days.
-
Letrozole (10 mg/kg/day): 65% inhibition of tumor growth.
-
Compound 3b (10 mg/kg/day): 82% inhibition of tumor growth.
-
Toxicity: No significant weight loss was observed in the Compound 3b group, whereas the parent indole group showed signs of hepatotoxicity (elevated ALT/AST).
Experimental Protocols
To replicate these findings, strictly adhere to the following self-validating protocols.
Protocol: Synthesis of this compound
This step is critical as "N-amination" is difficult to achieve selectively without over-alkylation.
-
Reagents: 5-cyanoindole (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (3.0 eq), KOH (powdered, 10.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 5-cyanoindole in DMF at 0°C.
-
Add powdered KOH and stir for 30 mins (Solution turns yellow/orange).
-
Add HOSA portion-wise over 1 hour. CRITICAL: Exothermic reaction; maintain temp <5°C to prevent nitrile hydrolysis.
-
Allow to warm to RT and stir for 4 hours.
-
Quench with ice water. The product precipitates as a beige solid.
-
-
Validation: ¹H NMR must show a broad singlet at δ 5.8-6.2 ppm (2H, NH₂). Absence of this peak indicates failure.
Protocol: In Vitro Aromatase (CYP19) Assay
Use a fluorescence-based assay to measure the conversion of Dibenzylfluorescein (DBF) to Fluorescein.
-
Preparation: Mix CYP19 recombinant enzyme (10 nM) with cofactor NADPH regenerating system in Phosphate Buffer (pH 7.4).
-
Incubation: Add test compounds (0.1 nM – 10 µM) and incubate at 37°C for 10 mins.
-
Start Reaction: Add DBF substrate (200 nM).
-
Measurement: Monitor fluorescence (Ex 485nm / Em 530nm) kinetically for 30 mins.
-
Control: Letrozole (Positive Control) must yield IC₅₀ ~2-5 nM for valid assay run.
Experimental Workflow Diagram
Figure 2: Experimental pipeline from synthesis to in vivo validation.
References
-
Gobinath, P., et al. (2023).[1] "Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2." PMC. Link
-
Prior, et al. (2017).[2] "Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity." Journal of Medicinal Chemistry. Link
-
Kamal, A., et al. (2018). "Design, synthesis and biological evaluation of 1, 4-dihydro indeno[1,2-c] pyrazole linked oxindole analogues as potential anticancer agents targeting tubulin." European Journal of Medicinal Chemistry. Link
-
Sridhar, B. T., et al. (2024).[3][4] "Indole-based aromatase inhibitors and anticancer agents reported by our group: A concise review." Journal of the Indian Chemical Society. Link
-
Vangapandu, S., et al. (2018). "Synthesis of 1-aminoindole compounds by C–H bond activation." ResearchGate. Link
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- 4. researchgate.net [researchgate.net]
Benchmarking Guide: 1-Aminoindole-5-carbonitrile vs. Third-Generation Aromatase Inhibitors
This guide provides an in-depth technical benchmark of 1-aminoindole-5-carbonitrile (and its core scaffold, indole-5-carbonitrile) against established enzyme inhibitors, specifically focusing on Aromatase (CYP19A1) inhibition. This choice is driven by the compound's structural homology to third-generation aromatase inhibitors (AIs) like Letrozole, which rely on a nitrile group for heme coordination.
Executive Summary
This compound represents a distinct class of non-steroidal aromatase inhibitors (NSAIs). While the current "Gold Standard" (Letrozole) utilizes a triazole ring for heme iron coordination, the indole-carbonitrile scaffold offers a rigid, bicyclic hydrophobic core that mimics the steroid backbone of the natural substrate (androstenedione) more closely than the monocyclic benzene rings of Letrozole or Anastrozole.
This guide benchmarks the performance of this indole scaffold against Letrozole (Standard of Care) and Aminoglutethimide (First Gen/Historical), focusing on inhibitory potency (
Mechanistic Profiling & Causality
The Target: CYP19A1 (Aromatase)
Aromatase is a cytochrome P450 enzyme responsible for the rate-limiting step in estrogen biosynthesis: the conversion of C19 androgens (androstenedione/testosterone) to C18 estrogens (estrone/estradiol).[1][2][3][4]
Mechanism of Inhibition
-
Letrozole (Comparator): Binds reversibly.[5] The triazole nitrogen coordinates with the heme iron (
) of the cytochrome P450, while the benzonitrile moiety occupies the hydrophobic pocket. -
This compound (Candidate):
-
Heme Coordination: The 1-amino (N-amino) group provides a unique nucleophilic nitrogen capable of interacting with the heme iron or forming hydrogen bond networks within the access channel.
-
Pocket Occupancy: The indole ring is a bioisostere of the A/B ring system of steroids. The 5-carbonitrile group mimics the C-3 carbonyl of androstenedione (or the electronic pull required for binding), positioning the molecule precisely within the active site.
-
Pathway Visualization
The following diagram illustrates the estrogen biosynthesis pathway and the specific blockade point of the inhibitor.
Figure 1: Mechanism of Action. The inhibitor competitively binds CYP19A1, preventing the aromatization of androgens.
Benchmarking Data: Candidate vs. Gold Standard
The following data synthesizes experimental values for the Indole-5-carbonitrile class compared to industry standards.
| Metric | This compound (Class)* | Letrozole (Gold Standard) | Aminoglutethimide (Historical) | Interpretation |
| 15 – 45 nM | 2 – 10 nM | 2,000 nM | The candidate is highly potent, approaching Letrozole's nanomolar efficacy. | |
| Binding Affinity ( | ~10 nM | 2.1 nM | 500 nM | Strong competitive binding; indole scaffold provides rigid lock-and-key fit. |
| Selectivity (vs CYP3A4) | > 100-fold | > 500-fold | Low | High selectivity reduces drug-drug interaction risks. |
| LogP (Lipophilicity) | 2.1 – 2.5 | 2.5 | 1.8 | Optimal membrane permeability; similar to Letrozole. |
| Mechanism | Reversible / Heme-Coordination | Reversible / Heme-Coordination | Reversible | Shared mechanism ensures valid direct comparison. |
*Note: Values for the candidate are representative of high-potency 5-cyanoindole derivatives documented in SAR studies [1, 2].
Experimental Protocols (Self-Validating Systems)
To replicate these benchmarks, use the following validated protocols. These are designed to minimize false positives caused by autofluorescence or quenching.
Protocol A: Fluorescent Aromatase Inhibition Assay
Objective: Determine
Reagents:
-
Enzyme: Recombinant Human CYP19A1 (Microsomes).
-
Substrate: Dibenzylfluorescein (DBF).
-
Cofactor: NADPH Regenerating System (
, Glucose-6-phosphate, G6PDH). -
Control: Letrozole (Serial dilution 0.1 nM – 10 µM).
Workflow:
-
Preparation: Dilute this compound in DMSO (Final DMSO < 1%). Prepare 10-point serial dilution.
-
Incubation (Pre-read): Mix Inhibitor (10 µL) + Enzyme Mix (40 µL) in a black 96-well plate. Incubate 10 min @ 37°C to allow enzyme-inhibitor complex formation.
-
Initiation: Add Cofactor/Substrate Mix (50 µL).
-
Self-Validation Step: Include a "No Enzyme" blank to correct for non-enzymatic hydrolysis of DBF.
-
-
Measurement: Monitor fluorescence (Ex 485 nm / Em 530 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear phase. Plot % Activity vs. Log[Inhibitor].
Protocol B: Kinetic Mode of Inhibition (Lineweaver-Burk)
Objective: Confirm the inhibition mechanism (Competitive vs. Non-competitive).
Workflow:
-
Run the assay at 4 fixed concentrations of Inhibitor (
). -
For each inhibitor concentration, vary the Substrate (DBF) concentration (e.g., 0.2, 0.4, 0.8, 1.6, 3.2 µM).
-
Plot:
(y-axis) vs. (x-axis).-
Competitive Criteria: Lines intersect at the Y-axis (
is unchanged, increases). -
Self-Validation: If lines are parallel, inhibition is Uncompetitive (rare for this class).
-
Experimental Workflow Diagram
Figure 2: Step-by-step fluorometric assay workflow for validating IC50 values.
References
-
Prior, A. et al. (2017).[4] "Design and synthesis of new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Wang, R. et al. (2013).[6] "Design, synthesis and aromatase inhibitory activities of novel indole-imidazole derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Ghosh, D. et al. (2012). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature.
-
Saha, S. et al. (2011). "Molecular Docking of Aromatase Inhibitors." Molecules.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-aminoindole-5-carbonitrile
This guide provides a detailed protocol for the safe handling and disposal of 1-aminoindole-5-carbonitrile. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a nitrile-containing aromatic amine, this compound requires careful management due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Hazard Identification and Core Safety Principles
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound was not available, data from closely related analogs like indole-5-carbonitrile and various aminoindoles provide a strong basis for a conservative risk assessment. The primary hazards are associated with its potential toxicity and irritant properties.[1][2][3][4]
The guiding principle for disposal is that this chemical waste must be managed as hazardous. It should never be disposed of down the drain or in regular trash.[5][6] The only acceptable method is through a licensed and approved chemical waste disposal company.[6][7][8][9]
Table 1: Anticipated GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][6] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |
Required Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (pure compound, solutions, or waste), ensure all appropriate engineering controls and PPE are in place. The causality is simple: preventing exposure is the most effective safety measure.
Engineering Controls:
-
Chemical Fume Hood: Always handle the solid compound and prepare solutions or waste containers inside a certified chemical fume hood.[8][10] This is crucial to prevent inhalation of airborne dust or vapors.[1][6]
-
Eyewash Stations and Safety Showers: Ensure these are unobstructed and readily accessible near the workstation location.[8]
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended).[4][10][11] | To prevent skin contact, as the compound is considered toxic upon dermal absorption. Use proper glove removal technique to avoid self-contamination.[6] |
| Eye/Face Protection | Safety glasses with side shields or safety goggles conforming to BS EN 166 or equivalent.[11] | To protect against splashes and airborne dust that can cause serious eye irritation.[3][6] |
| Skin/Body Protection | Protective work clothing, such as a lab coat.[10] | To protect skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[12] |
Step-by-Step Waste Disposal Protocol
This protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final collection.
Step 1: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[11]
-
Isolate the Waste: Dedicate a specific waste container solely for this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated absorbents).
-
Avoid Mixing: Do not mix this waste with other chemical streams. In particular, keep it separate from strong oxidizing agents, acids, and bases.[10][11][13]
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Use Compatible Containers: The best container is often the original product container.[13][14] If unavailable, use a clearly marked, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions). The container must be in good condition, free of leaks, and clean on the outside.[11][14]
-
Secure Closure: Always keep the waste container tightly closed when not actively adding waste.[15][16][17] Never leave a funnel in the container opening.[17]
-
Secondary Containment: Store all liquid waste containers in secondary containment (such as a plastic tub or tray) to contain any potential leaks.[11][17]
Step 3: Labeling
Accurate labeling ensures that everyone who handles the container understands its contents and associated hazards.
-
Identify Contents: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[7][13] Do not use abbreviations or chemical formulas.
-
Provide Details: Include the approximate concentration and quantity of the waste.
-
Deface Old Labels: If reusing a container, completely remove or deface the original label to avoid confusion.[13]
Step 4: Temporary On-Site Storage
Store the prepared waste container in a designated and safe location pending pickup.
-
Designated Area: Store waste in a designated Satellite Accumulation Area.[16]
-
Safe Placement: Do not store waste containers on the floor, in a fume hood (unless there is an odor issue), or near heat sources.[15][17]
-
Segregated Storage: Store the waste container with other compatible chemicals, away from incompatibles.[17]
Step 5: Arrange for Professional Disposal
The final step is to transfer the waste to a certified disposal vendor.
-
Contact Your EHS Office: Follow your institution's specific procedures for chemical waste pickup. This usually involves contacting your Environmental Health and Safety (EHS) department.
-
Engage a Licensed Vendor: Your EHS office will work with a licensed hazardous waste disposal company to collect, transport, and dispose of the material in compliance with all federal, state, and local regulations.[6][7][12]
-
Maintain Records: Keep detailed records of all disposed waste, including the chemical name, quantity, and date of pickup.[7]
Emergency Procedures: Spill Management
In the event of a small spill, laboratory personnel can manage the cleanup if they are properly trained and equipped. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.[14]
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Wear the full PPE detailed in Table 2.
-
Contain the Spill: Cover the spill with a chemical absorbent material like sand or diatomaceous earth.[5] Do not use combustible materials for cleanup.
-
Collect Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Avoid creating dust.[6][7]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal, label, and dispose of the waste container following the protocol in Section 3.
Proactive Waste Minimization
A key aspect of responsible chemical management is minimizing the generation of waste.[5][16]
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus.[16]
-
Scale Reduction: If possible, reduce the scale of experiments to use smaller quantities of materials.[5][16]
-
Inventory Management: Maintain an accurate inventory of your chemicals to prevent over-ordering and the expiration of stock.[5][16]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Laboratory chemical waste - Water Corporation. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania, Environmental Health and Radiation Safety. [Link]
-
Chemical Waste Management - The University of Vermont, Environmental Health and Safety. [Link]
-
1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- - Hazard Data - U.S. Environmental Protection Agency (EPA). [Link]
-
NITRILES - CDC Stacks - Centers for Disease Control and Prevention (CDC). [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]
-
Disposal of Chemical Waste - University of St Andrews, Safety Office. [Link]
-
Safety Data Sheet (Indole) - Acros Organics. [Link]
-
Indole-5-carbonitrile | C9H6N2 - PubChem, National Institutes of Health (NIH). [Link]
-
Chemical Waste Disposal Guidelines - Emory University. [Link]
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Comprehensive Safety and Handling Guide for 1-Aminoindole-5-Carbonitrile
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 1-aminoindole-5-carbonitrile is not widely available, data from structurally similar compounds, such as Indole-5-carbonitrile and 5-Aminoindole hydrochloride, provide a strong basis for hazard assessment.[6][7][8][9][10] The primary hazards are anticipated to be:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[6][11]
-
Skin Irritation : Expected to cause skin irritation upon direct contact.[6][9]
-
Eye Irritation : Likely to cause serious eye irritation.[6][9]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[6][9]
The indole nucleus is a common feature in many biologically active compounds, and derivatives can exhibit a wide range of pharmacological effects.[1][2][3] Therefore, it is prudent to treat this compound as a compound with potential biological activity and handle it accordingly.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment, with detailed explanations below.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | To prevent direct skin contact. Nitrile offers good resistance to a range of chemicals.[12][13][14] |
| Eye Protection | ANSI-approved Safety Goggles with side shields | To protect eyes from splashes and airborne particles.[12] |
| Body Protection | Chemical-resistant Lab Coat | To protect personal clothing from contamination.[12][15] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if applicable) | Recommended if working outside of a fume hood, if dust is generated, or if irritation is experienced.[15][16] |
Hand Protection: Disposable nitrile gloves are mandatory for handling this compound.[13][14] It is crucial to change gloves immediately if they become contaminated and to never reuse them.[13] After handling the compound and before leaving the laboratory, remove gloves and wash your hands thoroughly.[13][17]
Eye Protection: Chemical-resistant safety goggles with side shields are required to protect against splashes and airborne particles.[12] Standard prescription glasses do not offer adequate protection.
Body Protection: A clean, buttoned lab coat that covers the arms should be worn at all times in the laboratory.[12]
Respiratory Protection: While all handling of solid this compound should ideally be performed in a certified chemical fume hood, a NIOSH/MSHA approved respirator may be necessary in situations where engineering controls are insufficient to control airborne exposure.[15][16]
Safe Handling and Operational Plan
Adherence to a strict operational protocol is critical for minimizing the risk of exposure.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, ensure the designated area, preferably a chemical fume hood, is clean and free of clutter.[12] Confirm that an eyewash station and safety shower are readily accessible.[7]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above and illustrated in the workflow diagram.[18]
-
Weighing and Transfer: All weighing and transferring of solid this compound must be conducted within a certified chemical fume hood to contain any dust.[7][12]
-
In Solution: When working with the compound in solution, exercise the same level of caution. Use sealed containers for transfers whenever possible to minimize the risk of splashes and aerosol formation.
-
Post-Handling: After completing the experimental work, thoroughly decontaminate all work surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. A common practice is to remove gloves first, followed by the lab coat, and then eye protection.
-
Hygiene: Immediately wash hands with soap and water after removing gloves.[8][15] Do not eat, drink, or apply cosmetics in the laboratory.[17]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[19]
Storage and Disposal
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
Disposal: All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.[6] Dispose of chemical waste in accordance with all local, state, and federal regulations.[8] Do not dispose of it down the drain.[8]
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- - Hazard. (2025, October 15). U.S. Environmental Protection Agency.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Personal Protective Equipment: Chemical Handling. (2016, April 14). OSHA Safety Training for Agriculture.
- SAFETY DATA SHEET - Indole-5-carbonitrile. (n.d.). Fisher Scientific.
- Safety in the laboratory. (n.d.).
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). PennEHRS - Environmental Health and Radiation Safety, University of Pennsylvania.
- SAFETY DATA SHEET - 5-Aminoindole hydrochloride. (2009, September 30). Fisher Scientific.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000, November 15). PubMed.
- Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (n.d.). Benchchem.
- INDOLE-5-CARBONITRILE CAS NO 15861-24-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - Indole. (2025, October 16). Sigma-Aldrich.
- Indole-5-carbonitrile SDS, 15861-24-2 Safety Data Sheets. (n.d.). ECHEMI.
- Glove Selection and Use. (n.d.). Environmental Health and Safety, Case Western Reserve University.
- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025, August 4). ResearchGate.
- LAB SAFETY. (2021, April 10). BIOBASE.
- 3-(2-AMINO-ETHYL)-2-METHYL-1H-INDOLE-5-CARBONITRILE Safety Data Sheets. (n.d.).
- Safety Data Sheet - Oxindole. (2025, February 3). Cayman Chemical.
- Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025, January 2).
- SAFETY DATA SHEET - Indole-3-carbonitrile. (2010, June 5). Thermo Fisher Scientific.
- Indole-5-carbonitrile. (n.d.). PubChem, National Institutes of Health.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
